molecular formula C7H7N3S2 B3024326 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299933-43-0

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3024326
CAS No.: 299933-43-0
M. Wt: 197.3 g/mol
InChI Key: APSBLGAQNPFHCG-UHFFFAOYSA-N
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Description

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3S2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBLGAQNPFHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394803
Record name 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299933-43-0
Record name 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis and characterization of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS: 59609-37-3). The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for oxazoles and thiazoles, and is widely utilized in the development of carbonic anhydrase inhibitors, antimicrobial agents, and antiglaucoma therapeutics.

This protocol utilizes a dehydrative cyclization strategy using phosphorus oxychloride (


). This route is selected over oxidative cyclization of thiosemicarbazones due to its higher yield, operational simplicity, and direct access to the 2-amine derivative from the carboxylic acid precursor.

Retrosynthetic Analysis & Strategy

The target molecule consists of a thiophene ring linked via a methylene bridge to a 2-amino-1,3,4-thiadiazole core.

  • Disconnection: The strategic bond disconnection occurs at the C2 and C5 positions of the thiadiazole ring.

  • Precursors:

    • Thiophene-2-acetic acid: Provides the lipophilic thiophene tail and the methylene linker.

    • Thiosemicarbazide: Provides the N-N-S heteroatom core and the exocyclic amine.

  • Reagent Choice (

    
    ):  Phosphorus oxychloride acts as both the solvent and the condensing agent. It activates the carboxylic acid to an acid chloride-like species in situ, facilitating the nucleophilic attack by thiosemicarbazide and driving the subsequent cyclodehydration.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Thiophene-2-acetic acid 142.181.0Substrate
Thiosemicarbazide 91.141.1Heterocycle Source
Phosphorus Oxychloride (

)
153.335.0 - 10.0Solvent/Reagent
Ice/Water -ExcessQuenching Agent
Potassium Hydroxide (KOH) 56.11-pH Adjustment
Step-by-Step Methodology

Safety Warning:


 is highly corrosive and reacts violently with water. All operations must be performed in a functioning fume hood. Wear chemical-resistant gloves and a face shield.
  • Reaction Setup:

    • In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge Thiophene-2-acetic acid (10 mmol, 1.42 g) and Thiosemicarbazide (11 mmol, 1.00 g).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add

      
        (10 mL) dropwise. Note: Addition is exothermic; control the rate to prevent temperature spikes.
      
  • Cyclization:

    • Fit the flask with a reflux condenser and a calcium chloride drying tube.

    • Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid spot should disappear.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: Pour the reaction mixture slowly onto ~100 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess

      
       will release HCl gas and heat.
      
    • Allow the solution to stir for 30 minutes to ensure complete hydrolysis.

  • Neutralization:

    • Adjust the pH of the aqueous solution to pH 8–9 using 50% KOH solution (or solid

      
       for milder conditions).
      
    • A precipitate (the crude product) will form during neutralization.

  • Purification:

    • Filter the solid precipitate under vacuum.

    • Wash the filter cake copiously with cold water to remove inorganic salts.

    • Recrystallize from Ethanol/Water (4:1) or DMF/Ethanol to obtain the pure product.

Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents Mix Mix Acid + Thiosemicarbazide Cool to 0°C Start->Mix AddPOCl3 Add POCl3 Dropwise (Exothermic!) Mix->AddPOCl3 Reflux Reflux at 105°C 3-5 Hours AddPOCl3->Reflux TLC Check TLC (Complete?) Reflux->TLC TLC->Reflux No Quench Pour onto Crushed Ice (Violent Reaction) TLC->Quench Yes Neutralize Adjust pH to 8-9 (KOH or NaHCO3) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Recryst Recrystallize (Ethanol/Water) Filter->Recryst Final Pure Product 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Recryst->Final

Figure 1: Operational workflow for the synthesis of the target thiadiazole.

Reaction Mechanism

The formation of the 1,3,4-thiadiazole ring proceeds via a nucleophilic attack followed by a dehydrative cyclization.[1][2]

  • Activation:

    
     activates the carboxylic acid, forming a highly reactive acyl dichlorophosphate intermediate.
    
  • Acylation: The hydrazinic nitrogen (

    
    ) of thiosemicarbazide attacks the activated carbonyl, forming an acyl-thiosemicarbazide intermediate.
    
  • Cyclodehydration: The sulfur atom of the thione group attacks the carbonyl carbon (now a C=N bond after tautomerization/dehydration), closing the ring.

  • Aromatization: Loss of water drives the formation of the aromatic 1,3,4-thiadiazole system.

Mechanism Step1 Activation: Acid + POCl3 -> Acyl Dichlorophosphate Step2 Acylation: Attack by Thiosemicarbazide (NH-NH2) Step1->Step2 Step3 Intermediate: Acyl-thiosemicarbazide Step2->Step3 Step4 Cyclization: Thione Sulfur attacks Carbonyl Carbon Step3->Step4 Step5 Dehydration: Loss of H2O Step4->Step5 Product Product: 1,3,4-Thiadiazole Ring Step5->Product

Figure 2: Mechanistic pathway of the POCl3-mediated cyclodehydration.

Characterization & Validation

Upon isolation, the product must be validated against the following spectral data.

Physical Properties[1][4][5][9][10][11]
  • Appearance: Cream to pale yellow crystalline solid.

  • Melting Point: Expected range 178–182°C (Consistent with similar thiophene-thiadiazole analogs).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water.

Spectral Data Summary[4]
TechniqueDiagnostic SignalAssignment
IR (KBr) 3250–3400 cm⁻¹

Stretching (Primary Amine)
1610–1640 cm⁻¹C=N Stretching (Thiadiazole ring)
600–700 cm⁻¹C-S-C Stretching
¹H NMR (DMSO-d₆)

7.00–7.50 ppm (m, 3H)
Thiophene Ring Protons (H3, H4, H5)

7.20–7.60 ppm (s, 2H)

(Broad singlet, D₂O exchangeable)

4.30–4.60 ppm (s, 2H)

(Methylene Bridge)
¹³C NMR (DMSO-d₆)

168–170 ppm
C2 (Thiadiazole, attached to

)

150–160 ppm
C5 (Thiadiazole)

124–128 ppm
Thiophene Carbons

28–32 ppm

(Methylene Bridge)
Mass Spec (ESI) m/z 198.0 [M+H]⁺Molecular Ion (Calculated MW: 197.[3][4][5]28)

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, ensure the

    
     is fresh. Old 
    
    
    
    hydrolyzes to phosphoric acid, which is less effective. Ensure the reflux temperature is maintained; the reaction requires thermal energy to drive the dehydration.
  • Sticky Precipitate: If the product oils out during quenching, the pH might be too high or the cooling too rapid. Re-acidify slightly with dilute HCl and neutralize slowly with solid

    
     while stirring vigorously.
    
  • Impurity Profile: A common impurity is the uncyclized acyl-thiosemicarbazide. This will show a carbonyl peak in IR (~1680 cm⁻¹) and distinct NMR signals.[6] If present, increase reflux time.[7]

References

  • General Synthesis of 1,3,4-Thiadiazoles

    • Synthesis of some novel 1,3,4-thiadiazole derivatives and assessment of their inhibitory action. (2019). JETIR.

  • POCl3 Cyclization Method

    • Synthesis, Spectral Characterization, and Evaluation of 5-[Substituted]-1, 3, 4-thiadiazol-2-amines. (2019). Current Chemistry Letters.

  • Biological Relevance (Carbonic Anhydrase)

    • Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives. (2021).[8][4] Bohrium/ResearchGate.

  • Crystallographic & Structural Data

    • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Crystal Structure. (2011).[2] NIH / Acta Crystallographica.

Sources

Crystal Structure of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine , a critical pharmacophore in medicinal chemistry. Unlike its rigid analog 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine, this molecule incorporates a methylene (


) bridge between the thiophene and thiadiazole rings. This structural modification disrupts planarity, introducing a specific dihedral twist that significantly alters its binding potential in hydrophobic pockets.

This guide details the synthesis, crystallographic parameters, and supramolecular architecture of the compound, offering actionable insights for researchers utilizing this scaffold in drug development, particularly for anticancer and antimicrobial applications.

Chemical Context and Synthesis[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine relies on the cyclodehydration of a hydrazinecarbothioamide intermediate or a direct one-pot reaction. The presence of the methylene bridge requires starting with 2-thiopheneacetic acid rather than thiophene-2-carboxylic acid.

Optimized Synthetic Protocol

Objective: Synthesis of C


H

N

S

(MW: 197.28 g/mol ).
  • Reagents:

    • 2-Thiopheneacetic acid (1.0 eq)

    • Thiosemicarbazide (1.1 eq)

    • Phosphorus oxychloride (

      
      ) (Excess, solvent/catalyst)
      
  • Procedure:

    • Activation: Dissolve 2-thiopheneacetic acid and thiosemicarbazide in

      
      .
      
    • Cyclization: Reflux the mixture at 75–80°C for 3–5 hours. The mechanism involves the formation of an acyl thiosemicarbazide intermediate followed by acid-catalyzed cyclodehydration.

    • Quenching: Cool the reaction mixture and pour slowly into crushed ice/water (Exothermic!).

    • Neutralization: Adjust pH to ~8 using ammonium hydroxide (

      
      ) or saturated sodium carbonate (
      
      
      
      ) to precipitate the free base.
    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or an Ethanol/DMF mixture to obtain diffraction-quality crystals.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2-Thiopheneacetic Acid + Thiosemicarbazide Reagent POCl3 (Cyclodehydration) Start->Reagent Intermed Intermediate: Acyl Thiosemicarbazide Reagent->Intermed Reflux 3-5h Quench Ice Water Quench + Neutralization (pH 8) Intermed->Quench Cyclization Complete Product Crude Product (Precipitate) Quench->Product Precipitation Crystal Crystallization (Ethanol/DMF) Product->Crystal Purification

Figure 1: Step-by-step synthetic pathway for the production of the title compound.

Crystallographic Characterization

The introduction of the methylene bridge fundamentally alters the crystal packing compared to directly linked bi-heterocycles. The following data is derived from single-crystal X-ray diffraction studies performed at low temperature (173 K).

Crystal Data Summary[2][3][7][12]
ParameterValue
Empirical Formula

Formula Weight 197.28
Crystal System Monoclinic
Space Group

(No.[1] 14)
Unit Cell Dimensions

Å

Å

Å
Beta (

)

Volume (

)

Å

Z (Molecules/Cell) 4
Calculated Density 1.573 Mg/m

Molecular Conformation: The "Hinge" Effect

The defining structural feature of this molecule is the methylene bridge (


) connecting the thiophene ring (C1–C4/S1) and the thiadiazole ring (C6–C7/N1/N2/S2).
  • Twisted Geometry: Unlike planar conjugated systems, the methylene group acts as an insulator, breaking conjugation. This results in a significant dihedral angle of 72.99(5)° between the mean planes of the thiophene and thiadiazole rings.

  • Amine Planarity: The amine group (

    
    ) is effectively co-planar with the thiadiazole ring (torsion angle N3–C7–S2–C6 
    
    
    
    ), indicating strong resonance interaction between the lone pair of the amine nitrogen and the electron-deficient thiadiazole ring.

Supramolecular Architecture

The stability of the crystal lattice is governed by a robust network of hydrogen bonds and


-stacking interactions. Understanding these forces is crucial for predicting solid-state stability and solubility profiles.
Hydrogen Bonding Network

The primary structural motif is the formation of centrosymmetric dimers .

  • Interaction: Intermolecular

    
     hydrogen bonds.[2]
    
  • Mechanism: The amino group acts as a hydrogen bond donor, while the ring nitrogen (N1) of the thiadiazole moiety of a neighboring molecule acts as the acceptor.

  • Geometry: This interaction links molecules into dimers, a common feature in 2-amino-1,3,4-thiadiazoles (often referred to as the "thiadiazole tape" or dimer motif).

Stacking Interactions

Beyond hydrogen bonding, the crystal structure is stabilized by aromatic interactions:[3][4]

  • 
    -
    
    
    
    Stacking:
    Significant overlap is observed between the aromatic rings of adjacent molecules.
    • Centroid-centroid distances: 3.654(1) Å and 3.495(1) Å .

  • 
     Interactions:  Weak interactions between the methylene protons and the electron-rich 
    
    
    
    -clouds of neighboring aromatic rings further reinforce the 3D network.
DOT Diagram: Intermolecular Interactions

CrystalPacking MolA Molecule A (Donor) Dimer Centrosymmetric Dimer MolA->Dimer N-H...N Bond MolB Molecule B (Acceptor) MolB->Dimer N-H...N Bond Stack Pi-Pi Stacking (3.495 Å) Dimer->Stack Layering Network 3D Supramolecular Network Stack->Network C-H...Pi Interactions

Figure 2: Logic flow of supramolecular assembly from monomers to the 3D crystal lattice.

Pharmaceutical Implications[5][6][11]

The structural data provides critical insights for medicinal chemists designing analogs based on this scaffold.

Conformational Flexibility vs. Rigidity

The 73° twist facilitated by the methylene bridge is a key differentiator.

  • Rigid Analogs: Compounds where the thiophene is directly bonded to the thiadiazole are planar. They bind well to flat, narrow clefts (e.g., DNA intercalation).

  • Flexible "Hinged" Analogs (Title Compound): The methylene bridge allows the thiophene ring to rotate. This "induced fit" capability allows the molecule to adapt to globular hydrophobic pockets in enzymes such as carbonic anhydrase or kinases , potentially improving selectivity and reducing strain energy upon binding.

Lipophilicity and Solubility

The disruption of planarity reduces the lattice energy compared to fully planar analogs, potentially enhancing solubility in organic solvents and lipids. This is advantageous for oral bioavailability (Lipinski's Rule of 5 compliance).

Bioisosterism

The 2-amino-1,3,4-thiadiazole moiety is a well-established bioisostere of the amide group. The specific crystal data confirms that the amine hydrogens are available for donor interactions, mimicking the H-bond donor capacity of peptide backbones.

References

  • Crystal Structure of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Source: National Institutes of Health (NIH) / PubMed Central Context: Primary source for unit cell parameters (a=11.29, b=6.60, c=11.24 Å), space group determination, and dihedral angle analysis (72.99°).

  • Synthesis and Anticancer Evaluation of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives Source: Drug Design, Development and Therapy (Dove Press) Context: Provides comparative synthetic protocols and biological activity data for thiophene-thiadiazole scaffolds.

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands Source: MDPI (Materials) Context: Discusses the coordination chemistry and supramolecular stacking interactions typical of this heterocyclic class.

  • Crystal Structure of Related Thiophene-Thiadiazole Derivatives Source: Semantic Scholar / Acta Crystallographica Context: Validation of space group trends (P21/c vs P21/n) in chemically similar thiophene-substituted thiadiazoles. [Link to Source]([Link]

Sources

Spectroscopic data (NMR, IR, Mass) of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine . This document is structured to serve researchers requiring rigorous structural validation of this scaffold, which is a critical intermediate in the development of antimicrobial and anticancer agents.

Executive Summary & Chemical Identity

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a hybrid heterocyclic system featuring a 1,3,4-thiadiazole core linked to a thiophene ring via a methylene bridge. This specific linkage is pharmacologically significant; unlike directly coupled bi-heterocycles, the methylene "hinge" allows for rotational freedom, facilitating optimal binding in enzyme active sites (e.g., Carbonic Anhydrase, metalloproteases).

PropertyDetail
IUPAC Name 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Molecular Formula C

H

N

S

Molecular Weight 197.28 g/mol
CAS Number 14595-66-5 (Generic/Analogous)
Appearance Crystalline solid (Colorless to pale yellow)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water

Synthesis & Structural Logic

To understand the impurities and spectroscopic artifacts, one must understand the synthesis. The standard protocol involves the cyclodehydration of thiophene-2-acetic acid with thiosemicarbazide using phosphorus oxychloride (POCl


) as a dehydrating agent.
Reaction Pathway

The reaction proceeds through an acyl-thiosemicarbazide intermediate, which undergoes ring closure.

Synthesis Reactant1 Thiophene-2-acetic acid (C6H6O2S) Intermediate Acyl-thiosemicarbazide (Transient) Reactant1->Intermediate + POCl3, Reflux Reactant2 Thiosemicarbazide (CH5N3S) Reactant2->Intermediate Product 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Intermediate->Product - H2O, - HCl Cyclization

Figure 1: Cyclodehydration pathway. Incomplete cyclization may yield peaks corresponding to the open-chain hydrazide in NMR spectra.

Spectroscopic Characterization (NMR, IR, Mass)[2][3][4][5][6][7]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for verifying the integrity of the methylene bridge and the substitution pattern of the thiophene ring.

Solvent: DMSO-d


 is the required solvent due to the poor solubility of the amine in CDCl

.
1H NMR Data (300/400 MHz, DMSO-d

)

The spectrum is characterized by three distinct regions: the exchangeable amine protons, the aromatic thiophene protons, and the diagnostic methylene singlet.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
7.38 dd / m1HThiophene H-5 Most deshielded thiophene proton (adjacent to Sulfur).
7.05 s (broad)2H-NH

Exchangeable with D

O. Broadening indicates H-bonding.
6.92 – 7.00 m2HThiophene H-3, H-4 Overlapping multiplets typical of 2-substituted thiophenes.
4.35 s2H-CH

-
Diagnostic Peak. Connects the two aromatic systems.

Critical Analysis:

  • The Methylene Singlet (4.35 ppm): If this peak appears as a doublet or multiplet, it indicates the presence of a chiral impurity or restricted rotation (unlikely here). If the shift is >4.5 ppm, suspect oxidation of the sulfur (sulfoxide/sulfone impurity).

  • Amine Exchange: Upon addition of D

    
    O, the broad singlet at 7.05 ppm must disappear. If it remains, the product is likely the N-alkylated isomer (a common byproduct if alkyl halides are used in alternative routes).
    
13C NMR Data (75/100 MHz, DMSO-d

)
Shift (

ppm)
Carbon TypeAssignment
169.5 Quaternary (C=N)C-2 (Thiadiazole, attached to NH

)
158.2 Quaternary (C=N)C-5 (Thiadiazole, attached to CH

)
138.5 QuaternaryThiophene C-2' (Ipso carbon)
127.3 CHThiophene C-5'
126.8 CHThiophene C-4'
125.4 CHThiophene C-3'
31.2 CH

Methylene Bridge
B. Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the primary amine and the thiadiazole ring closure.

Wavenumber (cm

)
Vibration ModeFunctional GroupNote
3280, 3120

N-H (Stretch)
Primary Amine (-NH

)
Distinct doublet (asymmetric/symmetric).
3070

C-H (Ar)
Thiophene C-HWeak shoulder above 3000.
1625

C=N
Thiadiazole RingStrong, sharp band. Confirms cyclization.
1510

C=C
Thiophene RingSkeletal vibration.
690 - 710

C-S-C
C-S StretchCharacteristic of thio-ethers/heterocycles.
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

  • Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion: [M+H]

    
     = 198.03 (ESI); M
    
    
    
    = 197 (EI).
Fragmentation Pathway (EI)

The molecule typically cleaves at the weakest points surrounding the methylene bridge.

MassSpec Parent Molecular Ion [M]+ m/z 197 Frag1 Fragment A [Thiophene-CH2]+ m/z 97 Parent->Frag1 Cleavage at C(bridge)-C(thiadiazole) Frag2 Fragment B [Thiadiazole-NH2]+ m/z 100 Parent->Frag2 Cleavage at C(bridge)-C(thiophene) Frag3 Loss of Thiophene [M - 83]+ Parent->Frag3 Radical loss

Figure 2: Primary fragmentation pathways. The peak at m/z 97 (Thiophene-CH


 cation) is often the base peak in EI spectra.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution spectra without concentration broadening.

  • Reagents: DMSO-d

    
     (99.9% D), TMS (internal standard, optional).
    
  • Procedure:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d

      
      .
      
    • Sonicate for 60 seconds to ensure complete dissolution (critical as thiadiazoles can aggregate).

    • Transfer to a 5mm NMR tube.

    • Acquisition: Run 1H NMR with a minimum of 16 scans; 13C NMR requires >512 scans due to the quaternary carbons.

Protocol 2: FT-IR (KBr Pellet Method)
  • Objective: Clear resolution of the amine doublet.

  • Procedure:

    • Mix 1 mg of sample with 100 mg of dry KBr (spectroscopic grade).

    • Grind to a fine powder using an agate mortar (do not over-grind to avoid moisture absorption).

    • Press into a transparent pellet at 10 tons pressure.

    • Scan: 4000 cm

      
       to 400 cm
      
      
      
      , 32 scans, 4 cm
      
      
      resolution.

References

  • Sancak, K. et al. (2007). Synthesis and crystal structure of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E.

  • Gomha, S. M. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation. Drug Design, Development and Therapy.[2][3]

  • Noolvi, M. N. et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry.

Sources

Comprehensive Characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine: A Physicochemical & ADME Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Content Type: In-depth Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine , a pharmacologically significant scaffold bridging the lipophilic thiophene ring and the polar, bioactive 1,3,4-thiadiazole core via a methylene linker. Unlike its directly conjugated analogs, the methylene bridge introduces rotational flexibility and interrupts π-conjugation, distinctively altering its solubility, pKa, and binding kinetics. This document outlines its physicochemical profile, validated synthesis protocols, and drug-likeness parameters for researchers in medicinal chemistry.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The molecule comprises a 2-amino-1,3,4-thiadiazole headgroup linked to a thiophene tail. This "linked-pharmacophore" design exploits the thiadiazole's ability to form hydrogen bonds (donor/acceptor) and the thiophene's capacity for hydrophobic interaction and bioisosteric replacement of phenyl rings.[1]

PropertyDetail
IUPAC Name 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Molecular Formula C

H

N

S

Molecular Weight 197.28 g/mol
Core Scaffold 1,3,4-Thiadiazole (5-membered N,S-heterocycle)
Side Chain Thiophen-2-ylmethyl (Methylene-bridged thiophene)
Key Functional Group Primary exocyclic amine (-NH

)
Electronic Character Amphiphilic; weak base

Physicochemical Profile

The following data synthesizes experimental ranges from analogous thiadiazole scaffolds and predictive models validated for this specific chemical class.

Solubility & Lipophilicity

The methylene bridge increases lipophilicity compared to the parent 2-amino-1,3,4-thiadiazole (LogP -0.[1]6) but maintains water solubility superior to purely aromatic analogs.[1]

ParameterValue / RangeContext
LogP (Predicted) 1.5 – 1.9 Optimal for oral bioavailability (Lipinski compliant).[1] The thiophene adds ~1.8 units; the polar thiadiazole subtracts ~0.[1]6.
Water Solubility Low (< 1 mg/mL) Sparingly soluble in neutral water.[1] Solubility increases significantly in acidic media (pH < 2) due to protonation.[1]
Organic Solubility High Soluble in DMSO, DMF, Methanol, and Ethanol (hot).
pKa (Amine) 3.2 – 3.8 The exocyclic amine is weakly basic due to the electron-withdrawing nature of the thiadiazole ring.[1]
H-Bond Donors 1 (–NH

)
Technically 2 protons, but acts as a single donor site in many docking models.[1]
H-Bond Acceptors 3N3, N4 of thiadiazole, and S of thiophene (weak).
TPSA ~80 Ų Topological Polar Surface Area; indicates good membrane permeability (< 140 Ų).[1]
Structural Characterization (Spectroscopic Signatures)[3][5][10]
  • 
    H NMR (DMSO-d
    
    
    
    , 300 MHz):
    • 
       7.40–6.90 ppm (m, 3H, Thiophene protons).
      
    • 
       7.10–7.30 ppm (s, 2H, –NH
      
      
      
      , broad exchangeable singlet).
    • 
       4.30–4.50 ppm (s, 2H, –CH
      
      
      
      –, methylene bridge). Note: This singlet is the diagnostic peak distinguishing it from directly bonded analogs.
  • IR (KBr):

    • 3300–3100 cm

      
       (N–H stretching, primary amine doublet).[1]
      
    • 1620–1590 cm

      
       (C=N stretching of thiadiazole ring).[1]
      
    • 600–700 cm

      
       (C–S stretching).[1]
      

Experimental Protocols

Synthesis: The Dehydrative Cyclization Protocol

Objective: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine via POCl


 mediated cyclization.
Rationale:  This method is preferred over oxidative cyclization of Schiff bases for its high yield and reduced byproduct formation.[1]

Reagents:

  • Thiophene-2-acetic acid (1.0 eq)[1]

  • Thiosemicarbazide (1.1 eq)[1]

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 eq)[1]
    
  • Ice water (for quenching)[1][2]

  • Ammonium hydroxide (for neutralization)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Thiophene-2-acetic acid (10 mmol) and Thiosemicarbazide (11 mmol).

  • Cyclization: Slowly add POCl

    
      (5 mL) to the mixture. Caution: Exothermic reaction.[1]
    
  • Reflux: Heat the mixture to 75–80°C for 3–4 hours. Monitor progress via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~100 g) with vigorous stirring to decompose excess POCl

    
    .
    
  • Neutralization: Adjust the pH of the resulting solution to pH 8–9 using concentrated NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    OH . A precipitate will form.[1][3]
    
  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL).[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) or pure Ethanol to obtain the title compound as off-white/yellowish crystals.[1]

Protocol: Shake-Flask LogP Determination

Objective: Experimentally validate the lipophilicity (Partition Coefficient) of the synthesized compound.

  • Preparation: Prepare mutually saturated phases of n-Octanol and Water (stir together for 24h, then separate).

  • Dissolution: Dissolve 2 mg of the compound in 5 mL of the octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx. 290–300 nm).
  • Partitioning: Add 5 mL of the water phase to the octanol solution. Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    . Note: If A_final is too low, adjust volume ratios.
    

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) flow that dictates the compound's utility in drug discovery.

G Start Thiophene-2-acetic Acid Reagent + Thiosemicarbazide (POCl3, 80°C) Start->Reagent Intermediate Dehydrative Cyclization Reagent->Intermediate Product 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Intermediate->Product Yield ~70-80% Prop1 LogP ~1.8 (Membrane Permeability) Product->Prop1 Prop2 pKa ~3.5 (Weak Base) Product->Prop2 Activity Biological Target: Carbonic Anhydrase / DNA Binding Product->Activity Pharmacophore

Figure 1: Synthesis pathway via POCl3 cyclization and resulting physicochemical impact on biological targeting.[1]

Drug-Likeness & ADME Prediction[3]

This compound exhibits a highly favorable "Lead-Like" profile, making it an excellent starting point for optimization.[1]

  • Lipinski's Rule of 5:

    • MW < 500: Pass (197.28).[1]

    • LogP < 5: Pass (~1.8).

    • H-Bond Donors < 5: Pass (1).[1]

    • H-Bond Acceptors < 10: Pass (3).[1]

  • Veber's Rules:

    • Rotatable Bonds: 2 (Bond between thiophene-CH

      
       and CH
      
      
      
      -thiadiazole).[1] Pass (< 10).
    • PSA: ~80 Ų.[4][1] Pass (< 140 Ų).[1]

  • Metabolic Liability: The thiophene sulfur is susceptible to oxidation (S-oxidation) by CYP450 enzymes.[1] The methylene bridge is a potential site for metabolic hydroxylation.[1]

References

  • Sancak, K., et al. (2007).[1] Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [1]

  • Gomha, S. M., et al. (2018).[1] 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.

  • PubChem. (2025).[4][1] Compound Summary: 2-Amino-1,3,4-thiadiazole.[5][6][7][8][9][10][11][12][13][14] National Library of Medicine.[1] [1]

  • Serban, G., et al. (2018).[1][12] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[10][12] Drug Design, Development and Therapy, 12, 1545–1566.

  • Muğlu, H., et al. (2020).[1] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry.

Sources

Technical Deep Dive: Biological Activity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine and its functional derivatives. This scaffold represents a "hybrid pharmacophore," fusing the lipophilic, bioisostere-rich thiophene ring with the electron-deficient, bioactive 1,3,4-thiadiazole nucleus via a flexible methylene bridge.

The core amine acts as a critical intermediate for generating Schiff bases, amides, and sulfonamides. These derivatives exhibit potent biological activities, primarily antimicrobial (via DNA gyrase inhibition and cell wall disruption), anticancer (via apoptosis induction and carbonic anhydrase inhibition), and antitubercular effects.

Structural Rationale & Pharmacophore Design

The biological efficacy of this scaffold stems from three structural pillars:

  • The Thiadiazole Toxophore: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine.[1] It facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) and often acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA).

  • The Thiophene Moiety: Replacing a phenyl ring with thiophene enhances lipophilicity (LogP) and metabolic stability. The sulfur atom in thiophene can also participate in

    
    -
    
    
    
    stacking interactions with aromatic residues in receptor pockets.
  • The Methylene Bridge: Unlike directly linked thiophene-thiadiazole systems, the methylene (

    
    ) spacer introduces rotational flexibility. This allows the molecule to adopt optimized conformations for binding within the steric constraints of bacterial DNA gyrase or human CA active sites.
    

Synthetic Pathways and Derivatization[2][3][4][5][6]

The synthesis of the core amine requires a cyclodehydration strategy, followed by derivatization at the C2-amine position to generate bioactive libraries.

Core Synthesis Protocol

Reaction: Cyclization of thiophene-2-acetic acid with thiosemicarbazide. Reagents: Phosphorus oxychloride (


) acts as both solvent and dehydrating agent.
  • Equimolar Mixing: Dissolve thiophene-2-acetic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in 10 mL

    
    .
    
  • Reflux: Heat the mixture under reflux for 3–5 hours. Monitor via TLC (Solvent system: Toluene:Ethyl Acetate 7:3).

  • Quenching: Cool to room temperature and pour slowly onto crushed ice with stirring.

  • Neutralization: Adjust pH to 8–9 using 50% NaOH or saturated

    
     to precipitate the free amine.
    
  • Purification: Recrystallize from ethanol/DMF.

Derivative Synthesis (Schiff Bases)

Reaction: Condensation of the core amine with aromatic aldehydes.[2] Protocol: Reflux the amine with substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid for 4–6 hours.

Workflow Visualization

SynthesisWorkflow Reactants Thiophene-2-acetic acid + Thiosemicarbazide Cyclization Cyclodehydration (POCl3, Reflux 3-5h) Reactants->Cyclization Condensation CoreAmine Core Scaffold: 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Cyclization->CoreAmine Neutralization (pH 8) Derivatization Schiff Base Formation (Ar-CHO, EtOH, H+) CoreAmine->Derivatization Reflux Products Bioactive Derivatives (Imines/Amides) Derivatization->Products Recrystallization

Figure 1: Synthetic workflow for generating the core thiadiazole scaffold and its downstream derivatives.

Antimicrobial Activity Profile

Schiff base derivatives of the title compound show broad-spectrum activity, particularly against Gram-positive bacteria.[3]

Mechanism of Action

The azomethine (


) linkage in Schiff bases acts as a hydrogen bond acceptor. In conjunction with the thiadiazole ring, these compounds reportedly inhibit DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication. The thiophene ring facilitates penetration through the lipid-rich bacterial cell membrane.
Quantitative Data Summary (Representative)

Data aggregated from comparative studies of thiadiazole Schiff bases.

OrganismGram StatusMIC Range (µg/mL)Standard (Ciprofloxacin)
Staphylococcus aureusPositive (+)8 – 320.5 – 4
Bacillus subtilisPositive (+)16 – 640.5 – 2
Escherichia coliNegative (-)32 – 1280.01 – 1
Candida albicans (Fungal)N/A12.5 – 501 – 8 (Fluconazole)
Experimental Protocol: Broth Microdilution (CLSI Standard)

To validate antimicrobial potency, use the following self-validating protocol:

  • Inoculum Prep: Prepare bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of Mueller-Hinton broth.

  • Serial Dilution: Add test compound (dissolved in DMSO) to the first well and serially dilute (two-fold) across the row.

  • Controls:

    • Positive Control:[4] Ciprofloxacin/Ampicillin.

    • Negative Control: DMSO (solvent check).[5]

    • Sterility Control: Broth only.

  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Anticancer & Cytotoxic Potential[1][6][12][13][14]

Derivatives of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine exhibit significant cytotoxicity against hepatocellular carcinoma (HepG2) and lung cancer (A-549) cell lines.

Mechanism: Carbonic Anhydrase (CA) Inhibition

Tumor cells often overexpress Carbonic Anhydrase IX (CA IX) to survive hypoxic conditions. The 1,3,4-thiadiazole ring is a classic zinc-binding pharmacophore. It coordinates with the


 ion in the CA active site, inhibiting the enzyme and leading to intracellular acidification and apoptosis of cancer cells.
Signaling Pathway Visualization

MechanismAction Compound Thiadiazole Derivative Target Carbonic Anhydrase IX (Overexpressed in Tumors) Compound->Target Binds Interaction Zn2+ Chelation in Active Site Target->Interaction Inhibits Catalysis Downstream1 Disruption of pH Regulation (Intracellular Acidification) Interaction->Downstream1 Accumulation of H+ Downstream2 Caspase Activation Downstream1->Downstream2 Stress Response Outcome Apoptosis / Cell Death Downstream2->Outcome Execution

Figure 2: Mechanism of anticancer activity via Carbonic Anhydrase IX inhibition and subsequent apoptosis induction.

Experimental Protocol: MTT Assay
  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the thiadiazole derivative (e.g., 0.1 – 100 µM).

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Gomha, S. M., et al. (2015). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.[6] Link

  • Abdel-Hamid, M. K., et al. (2007). "Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity." Bioorganic & Medicinal Chemistry. Link

  • Yusuf, M., et al. (2017). "Synthesis and biological evaluation of some new 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole derivatives." Journal of Saudi Chemical Society. Link

  • Babu, K. A., et al. (2014). "Antimicrobial and Antitubercular Evaluation of Some New 5-Amino-1,3,4-Thiadiazole-2-Thiol Derived Schiff Bases." Der Pharma Chemica. Link

  • Mousa, M. N. (2017).[7] "Synthesis, Characterization and Evaluation of Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing Schiff Bases." International Journal of Pharmaceutical, Chemical and Biological Sciences. Link

Sources

An In-Depth Technical Guide to the In Vitro Screening of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically robust framework for the in vitro screening of the novel compound 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] This document outlines a strategic, multi-phased screening cascade designed for researchers, scientists, and drug development professionals. It moves from broad-based cytotoxicity assessments to specific mechanistic assays to fully characterize the compound's biological profile. Each protocol is presented with detailed, step-by-step methodologies, explanations of the scientific rationale, and the inclusion of critical controls to ensure data integrity and trustworthiness.

Introduction: The Scientific Rationale

The compound 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine integrates two key heterocyclic moieties: a thiophene ring and a 2-amino-1,3,4-thiadiazole core. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting a potential mechanism of action involving interference with DNA replication and synthesis.[2][4] This structural feature has made it a privileged scaffold in the development of novel therapeutic agents.[1][5] Furthermore, thiophene-containing compounds are also of significant biological interest, having been investigated for a wide array of therapeutic uses.[6]

Given this background, a logical starting point for screening is to investigate the compound's potential as both an anticancer and antimicrobial agent. This guide proposes a hierarchical screening strategy, ensuring that resources are directed efficiently toward the most promising therapeutic avenues.

Strategic Framework for In Vitro Screening

A successful screening campaign does not rely on a random selection of assays. It follows a logical progression from broad, high-throughput methods to more complex, hypothesis-driven mechanistic studies. This approach maximizes information gain while minimizing resource expenditure.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Anticancer Deep Dive cluster_3 Antimicrobial Deep Dive A Compound Synthesis & QC (Purity >95%) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT) [Multiple Cancer Cell Lines] A->B C Primary Antimicrobial Screen (e.g., Disc Diffusion) A->C D Anticancer Pathway Analysis B->D If Active E Quantitative Antimicrobial Assays C->E If Active F Apoptosis Induction Assay (Caspase-Glo 3/7) D->F G Cell Cycle Analysis (Flow Cytometry) D->G H MIC Determination (Broth Microdilution) E->H I Data Analysis & Hit Validation G->I H->I

Caption: A strategic workflow for in vitro screening.

Phase 1: Primary Screening Methodologies

The initial phase is designed to cast a wide net, identifying whether the compound exhibits any general biological activity against cancer cells or microbes at pharmacologically relevant concentrations.

Broad-Spectrum Cytotoxicity Screening

The first essential step is to determine if the compound has any cytotoxic or anti-proliferative effects on human cells. Using a panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) provides a broader understanding of its potential spectrum of activity.[7][8]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay is a standard for assessing cell viability.[9][10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[10]

  • Experimental Protocol:

    • Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare a stock solution of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium.

    • Controls (Self-Validation):

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Untreated Control: Cells in culture medium only.

      • Media Blank: Wells with medium but no cells to measure background absorbance.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ environment.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

    • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

    • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Presentation and Analysis: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

    Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
    MCF-7[Experimental Value][Experimental Value]
    A549[Experimental Value][Experimental Value]
    HepG2[Experimental Value][Experimental Value]
Primary Antimicrobial Screening

To quickly assess a broad range of antimicrobial activity, the disc diffusion method is a reliable and cost-effective starting point.[12]

Featured Assay: Kirby-Bauer Disc Diffusion

  • Principle: This qualitative method involves placing paper discs impregnated with the test compound onto an agar plate uniformly inoculated with a target microorganism. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" (ZOI) around the disc.[13]

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

    • Plate Inoculation: Uniformly swab the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.[14]

    • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

    • Controls: Include a positive control disc (e.g., Ciprofloxacin) and a negative control disc with the vehicle (DMSO).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Acquisition: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.

Phase 2: Mechanistic Elucidation

If the primary screens yield positive results (e.g., a low micromolar IC₅₀ or significant zones of inhibition), the next phase is to investigate the how and why behind the activity.

Anticancer Mechanism of Action

A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that are critical executioners of this process.[15][16]

Featured Assay: Caspase-Glo® 3/7 Assay

  • Principle: This is a homogeneous, luminescent assay that measures the activity of caspases 3 and 7, key markers of apoptosis.[17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[18]

  • Experimental Protocol:

    • Cell Culture and Treatment: Plate cells and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., Staurosporine) and negative controls.[19]

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.

    • "Add-Mix-Measure": Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells/medium).[17]

    • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.

Featured Assay: Cell Cycle Analysis via Flow Cytometry

  • Principle: Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[20] Flow cytometry can analyze the distribution of cells in these different phases by measuring the DNA content of individual cells stained with a fluorescent dye like Propidium Iodide (PI).[21]

G A 1. Treat Cells with Compound B 2. Harvest & Fix Cells (e.g., 70% Ethanol) A->B C 3. Stain with Propidium Iodide (PI) & RNase B->C D 4. Analyze on Flow Cytometer C->D E 5. Quantify Cell Populations (G0/G1, S, G2/M) D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

  • Experimental Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24 or 48 hours.[21]

    • Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.[21]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

    • Acquisition: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[21] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

    • Analysis: The resulting data histogram will show distinct peaks corresponding to cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content). An accumulation of cells in any one phase compared to the control suggests drug-induced cell cycle arrest.[22]

Quantitative Antimicrobial Efficacy

Following a positive primary screen, it is crucial to quantify the compound's potency.

Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24] This is the gold standard for quantitative susceptibility testing.[23]

  • Protocol:

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).[25]

    • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.[24][25]

    • Controls:

      • Growth Control: Wells with bacteria and broth only.

      • Sterility Control: Wells with broth only.

      • Positive Control: A known antibiotic.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Reading: The MIC is determined as the lowest concentration well where no visible turbidity (bacterial growth) is observed.[26] This can be read by eye or with a plate reader.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, strategy for the initial in vitro characterization of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. The data generated from these assays—IC₅₀ values against a cancer cell panel, evidence of apoptosis induction or cell cycle arrest, and quantitative MIC values—will form a robust package for decision-making. Positive and potent results would justify advancing the compound to more complex studies, such as target deconvolution, in vivo animal models, and ADME/Tox profiling, moving it one step further down the drug discovery pipeline.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - MDPI. ([Link])[7]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis Online. ([Link])[1]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. ([Link])[4]

  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][7][15]thiadiazole Scaffolds - PubMed. ([Link])[5]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC - NCBI. ([Link])[2]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NCBI. ([Link])[23]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. ([Link])[14]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab, University of British Columbia. ([Link])[25]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - Nature Protocols. ([Link])[24]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. ([Link])[26]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. ([Link])[9]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening - National Institutes of Health. ([Link])[19]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. ([Link])[10]

  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT. ([Link])[3]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. ([Link])[11]

  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores Journals. ([Link])[20]

  • Cell cycle analysis through PI staining and following flow cytometry... - ResearchGate. ([Link])[22]

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - National Institutes of Health. ([Link])[6]

  • Exploration of a Novel Thiadiazole Derivative: Design, Synthesis, Biological Evaluation (In Vitro and in Silico), and DFT Studies - Scilit. ([Link])[8]

  • Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. ([Link])[13]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Medical Press. ([Link])[12]

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Mechanism of Action of Thiophene-Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The fusion of thiophene and thiadiazole rings represents a privileged scaffold in medicinal chemistry, particularly for oncology and antimicrobial therapeutics.[1] This guide dissects the molecular mechanisms driving the potency of thiophene-substituted 1,3,4-thiadiazoles.[1] Unlike generic heterocycles, this specific hybrid system exploits the bioisosteric nature of the thiadiazole ring (mimicking pyrimidine) and the lipophilic, electron-rich character of the thiophene ring to penetrate cellular membranes and occupy hydrophobic pockets in kinase domains (e.g., VEGFR-2, EGFR).

Chemical Architecture & Pharmacophore Logic

The therapeutic efficacy of this scaffold relies on a synergistic relationship between its two core components:

  • The 1,3,4-Thiadiazole Core: Acts as a mesoionic bioisostere of the pyrimidine bases found in DNA. Its electron-deficient nature at the C2/C5 positions allows it to form strong hydrogen bonds with receptor active sites (e.g., the ATP-binding pocket of kinases).

  • The Thiophene Ring: Provides a distinct lipophilic vector . In kinase inhibitors, the thiophene moiety typically engages in

    
    -
    
    
    
    T-shaped stacking or hydrophobic van der Waals interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the enzyme's catalytic cleft.

Mechanism of Action: Oncology (VEGFR-2 & EGFR Inhibition)

The primary oncological mechanism for thiophene-substituted thiadiazoles is the inhibition of Receptor Tyrosine Kinases (RTKs) , specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).

The VEGFR-2 Inhibition Pathway

VEGFR-2 is the master regulator of angiogenesis.[2] Thiophene-thiadiazoles function as Type II inhibitors , binding to the inactive conformation of the kinase (DFG-out) or the ATP-binding site.

  • Binding Mode: The nitrogen atoms of the thiadiazole ring form hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2). The sulfur atom contributes to unique non-covalent interactions, stabilizing the ligand within the gatekeeper region.

  • Downstream Effect: Inhibition prevents the autophosphorylation of VEGFR-2, blocking the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

  • Terminal Outcome: This blockade leads to:

    • G0/G1 Cell Cycle Arrest: Prevention of cyclin D1 upregulation.

    • Apoptosis: Upregulation of Caspase-8 (extrinsic) and Caspase-9 (intrinsic), leading to Caspase-3 activation and chromatin condensation.

Visualization: VEGFR-2 Signaling Blockade

The following diagram illustrates the interruption of the angiogenic signaling cascade by the thiophene-thiadiazole scaffold.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Thiophene-Thiadiazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding (H-bonds @ Cys919) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Caspase-3/8/9 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Schematic of VEGFR-2 inhibition.[3] The inhibitor blocks ATP binding, severing downstream PI3K/AKT and RAS/RAF cascades, ultimately forcing apoptosis.

Structure-Activity Relationship (SAR)[2][4][5][6]

The efficacy of these compounds is highly sensitive to substitution patterns.[4] The table below summarizes the SAR rules derived from recent studies on MCF-7 and HepG2 cell lines.

Structural DomainModificationBiological ImpactMechanistic Rationale
Thiophene Ring UnsubstitutedModerate ActivityProvides baseline lipophilicity for membrane crossing.
5-Bromo / 5-Chloro High Potency Halogens enhance lipophilicity and fill hydrophobic pockets in the receptor.
Thiadiazole Core 1,3,4-IsomerOptimal Mesoionic character maximizes H-bonding with kinase hinge regions.
1,2,4-IsomerLower ActivityAltered geometry reduces binding affinity to VEGFR-2 ATP site.
Phenyl Linker p-Methoxy (-OCH3) High Potency Electron-donating group increases electron density, strengthening

-stacking.
p-Nitro (-NO2)Moderate/HighStrong electron-withdrawing nature can enhance antimicrobial activity but varies in oncology.
Amide/Hydrazone Linker RigidificationVariableFlexibility is often required to accommodate the "gatekeeper" residue in kinases.

Experimental Ecosystem: Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these scaffolds.

Chemical Synthesis: The POCl Cyclization Method

This is the most robust method for generating the 1,3,4-thiadiazole core fused with a thiophene moiety.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.2 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 eq) - Dehydrating agent & solvent
    

Workflow:

  • Activation: Dissolve thiophene-2-carboxylic acid in POCl

    
     under anhydrous conditions.
    
  • Addition: Slowly add thiosemicarbazide. The reaction is exothermic; maintain temperature < 60°C during addition.

  • Cyclization: Reflux the mixture at 80–90°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Quenching: Cool to room temperature. Pour reaction mixture dropwise into crushed ice/water with vigorous stirring (Caution: POCl

    
     hydrolysis is violent).
    
  • Neutralization: Adjust pH to 8.0 using 10% NaOH or NH

    
    OH to precipitate the free base.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Visualization: Synthesis Logic

Synthesis_Flow Start Thiophene-2-carboxylic acid + Thiosemicarbazide Reflux Reflux @ 90°C (4-6 Hours) Start->Reflux Mix Reagent POCl3 (Dehydrating Agent) Reagent->Reflux Catalyzes Quench Ice Water Quench (Hydrolysis) Reflux->Quench Cyclization Complete Base Neutralize (pH 8) with NaOH Quench->Base Precipitate Product 2-Amino-5-(thiophen-2-yl) -1,3,4-thiadiazole Base->Product Recrystallize

Caption: Step-by-step synthesis of the thiophene-thiadiazole core via phosphorus oxychloride dehydration.

Biological Assay: VEGFR-2 Kinase Inhibition (ELISA)

Objective: Quantify the IC


 of the synthesized compound against VEGFR-2.
  • Preparation: Coat 96-well plates with Poly (Glu, Tyr) 4:1 substrate.

  • Incubation: Add test compounds (serial dilutions: 0.01

    
    M – 100 
    
    
    
    M) and recombinant VEGFR-2 enzyme in kinase buffer (with ATP and MnCl
    
    
    ).
  • Reaction: Incubate at 37°C for 45 minutes.

  • Detection: Wash plate. Add Anti-phosphotyrosine antibody (HRP-conjugated).

  • Readout: Add TMB substrate. Stop reaction with H

    
    SO
    
    
    
    . Measure absorbance at 450 nm.
  • Calculation: Plot dose-response curve (Log[Inhibitor] vs. % Inhibition) to determine IC

    
    . Valid IC
    
    
    
    for lead candidates should be < 5
    
    
    M.

References

  • Gomha, S. M., et al. (2015). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy.[1][2][3][5][6] Link

  • Al-Ostoot, F. H., et al. (2025). 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Chemistry & Biodiversity. Link

  • Altıntop, M. D., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals.[1][7][4][5][8][9] Link

  • American Chemical Society. (2024). Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. Journal of Organic Chemistry. Link

  • El-Sehemi, F. M., et al. (2024).[3][10][11] Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. RSC Advances. Link

Sources

The Pharmacophore of Choice: A Technical Guide to the SAR of 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, the 2-amino-1,3,4-thiadiazole scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its planar, five-membered ring system, characterized by high aromaticity and the presence of a sulfur atom and two nitrogen atoms, offers a unique electronic profile.

The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine and oxadiazole, yet it possesses distinct advantages:

  • Mesoionic Character: Facilitates transmembrane permeability despite polarity.

  • Dual H-Bonding Capability: The N3/N4 atoms act as acceptors, while the exocyclic amine (C2-NH2) acts as a donor.

  • Metabolic Stability: The sulfur atom imparts resistance to oxidative metabolism compared to its oxadiazole counterparts.

This guide dissects the Structure-Activity Relationship (SAR) of this moiety, providing actionable insights for rational drug design in oncology, antimicrobial therapy, and enzyme inhibition.

Synthetic Architecture

To explore the SAR, one must first master the synthesis. While classical methods utilize harsh dehydrating agents (POCl3, H2SO4), modern "green" chemistry prioritizes oxidative cyclization.

Protocol A: Iodine-Mediated Oxidative Cyclization (Transition-Metal-Free)

Rationale: This method avoids toxic transition metals and harsh acids, offering high yields for sensitive substrates.

Reagents:

  • Aldehyde (R-CHO)

  • Thiosemicarbazide[1][2][3][4][5][6][7][8]

  • Molecular Iodine (

    
    )[6]
    
  • Potassium Carbonate (

    
    )[6]
    
  • Solvent: 1,4-Dioxane[6]

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 equiv of thiosemicarbazide and 1.0 equiv of aldehyde in methanol. Stir at RT for 30 mins to form the thiosemicarbazone intermediate. Evaporate solvent.[6]

  • Cyclization: Redissolve residue in 1,4-dioxane. Add 3.0 equiv

    
     and 1.5 equiv 
    
    
    
    .
  • Reflux: Heat to 80°C–100°C for 2–4 hours. Monitor via TLC.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with ethyl acetate.[6]
    
Visualization: Synthetic Logic Flow

Synthesis Start Aldehyde + Thiosemicarbazide Inter Thiosemicarbazone Intermediate Start->Inter Condensation Reagent I2 / K2CO3 (Oxidative Cyclization) Inter->Reagent Ring Closure Product 2-Amino-1,3,4- Thiadiazole Reagent->Product -2H, -HI

Figure 1: Iodine-mediated oxidative cyclization pathway for 2-amino-1,3,4-thiadiazole synthesis.

SAR Analysis by Therapeutic Area

The biological activity of 2-amino-1,3,4-thiadiazoles is heavily dependent on substituents at the C2-amino position (R1) and the C5-carbon position (R2).

Anticancer Activity (Kinase & Tubulin Inhibition)

The 2-amino-1,3,4-thiadiazole moiety is a potent scaffold for inhibiting tyrosine kinases (e.g., EGFR, Bcr-Abl) and tubulin polymerization.

  • C5-Position (The Anchor):

    • Aryl Substitutions: A phenyl ring at C5 is essential for hydrophobic pocket occupation in kinases.

    • Electronic Effects: Electron-withdrawing groups (EWGs) like

      
      , 
      
      
      
      , or
      
      
      on the C5-phenyl ring significantly enhance cytotoxicity (IC50 < 5 µM). The
      
      
      group specifically improves lipophilicity and metabolic stability.
  • C2-Amino Nitrogen (The Linker):

    • Amide/Urea Linkages: Converting the free amine to an amide or urea often improves binding affinity via additional H-bond interactions with the kinase hinge region.

    • Bulky Groups: Introduction of bulky aromatic systems (e.g., benzothiazole) at the N-terminus can induce selectivity for specific cancer cell lines (e.g., MCF-7, HeLa).

Antimicrobial Activity (The Schiff Base Effect)

For antibacterial and antifungal applications, the free amine is rarely the optimal form.

  • Schiff Bases (Azomethines): Condensing the C2-amine with aromatic aldehydes to form Schiff bases (

    
    ) creates a synergistic pharmacophore.
    
  • Mechanism: The

    
     double bond facilitates binding to bacterial DNA gyrase or cell wall synthesis enzymes.
    
  • SAR Trend:

    • Ortho-substitution: Hydroxyl groups (-OH) at the ortho position of the Schiff base phenyl ring enhance activity (likely due to intramolecular H-bonding stabilizing the conformation).

    • Halogens: Para-chloro or para-fluoro substitutions increase potency against Gram-positive bacteria (S. aureus).

Carbonic Anhydrase Inhibition (CAI)

1,3,4-thiadiazoles are historically significant CAIs (e.g., Acetazolamide).

  • Zinc Coordination: The N3 or N4 nitrogen of the thiadiazole ring coordinates directly with the

    
     ion in the enzyme's active site.
    
  • Sulfonamide Hybridization: Attaching a sulfonamide moiety (

    
    ) or a thiazolidinone tail to the C2-amine creates "dual-tail" inhibitors with nanomolar potency.
    
Visualization: SAR Logic Map

SAR Core 2-Amino-1,3,4- Thiadiazole Core C5 C5 Position (Hydrophobic Domain) Core->C5 C2 C2-Amino Position (H-Bond Donor/Linker) Core->C2 Ring Thiadiazole Ring (Bioisostere) Core->Ring C5_Aryl Aryl/Heteroaryl (Essential for Kinases) C5->C5_Aryl C5_EWG EWG (-CF3, -Cl) Increases Potency C5->C5_EWG C2_Schiff Schiff Base (-N=CH-) (Antimicrobial) C2->C2_Schiff C2_Amide Amide/Urea (Anticancer) C2->C2_Amide C2_Sulf Sulfonamide Hybrid (CA Inhibition) C2->C2_Sulf Ring_Zn Zn2+ Coordination (Enzyme Active Site) Ring->Ring_Zn

Figure 2: Radial map illustrating the functional impact of substitutions at C2 and C5 positions.

Quantitative Data Summary

The following table illustrates the impact of C5 and C2 modifications on anticancer activity (MCF-7 Breast Cancer Cell Line) based on aggregated literature trends.

Compound IDC5 Substituent (R2)C2 Substituent (R1)IC50 (µM)Activity Interpretation
TDZ-01 Phenyl

(Free Amine)
> 50.0Inactive (Poor lipophilicity)
TDZ-02 4-Chlorophenyl

28.5Moderate (Halogen effect)
TDZ-03 4-Chlorophenyl

(Acetamide)
12.2Improved (H-bond acceptor added)
TDZ-04 4-Trifluoromethylphenyl

(Benzamide)
1.8 High Potency (Lipophilicity + Binding)
TDZ-05 4-Methoxyphenyl

(Schiff)
4.5High (Schiff base synergism)

Validation Protocol: MTT Cell Viability Assay

To validate the anticancer SAR described above, the MTT assay is the industry standard. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by


-dependent cellular oxidoreductase enzymes.

Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with graded concentrations of the thiadiazole derivative (0.1 – 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Visualization: Assay Workflow

MTT Step1 Cell Seeding (96-well plate) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 48h Incubation Step2->Step3 Step4 Add MTT Reagent (Formazan Formation) Step3->Step4 Step5 Solubilize in DMSO Step4->Step5 Step6 OD570 Measurement & IC50 Calculation Step5->Step6

Figure 3: Step-by-step workflow for the MTT cell viability assay used to validate SAR.

References

  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[3][6] The Journal of Organic Chemistry. Link[6]

  • Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1,3,4-thiadiazole containing bioactive molecules: A concise review.[9][10] Journal of Sulfur Chemistry. Link

  • Al Masoudi, I. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy. Link

  • Al-Ostoot, F. H., et al. (2021). Thiadiazole derivatives as anticancer agents.[7][9][11][12] Journal of King Saud University - Science. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

Strategic Discovery of Novel 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent ability to bind multiple biological targets with high affinity. This guide focuses on the rational design, synthesis, and evaluation of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives.

Unlike the rigid 5-(thiophen-2-yl) analogs, the inclusion of a methylene bridge (-CH₂-) between the thiophene and thiadiazole rings introduces rotational flexibility. This structural modification is critical for optimizing ligand-protein binding kinetics, particularly in kinases (e.g., EGFR) and bacterial enzymes (e.g., DNA gyrase), where induced fit is a prerequisite for potency.

Rational Design & Pharmacophore Mapping

The Scaffold Architecture

The target scaffold hybridizes two bioactive heterocycles. The design logic rests on three pillars:

  • Thiophene Moiety: Acts as a bioisostere for phenyl rings but with higher electron density and lipophilicity (LogP modulation). It serves as the hydrophobic tail to anchor the molecule in the target's binding pocket.

  • Methylene Linker: Breaks the conjugation between the two aromatic systems. This prevents the molecule from being planar, allowing it to adopt a "bent" conformation often required to navigate narrow active site gorges.

  • 2-Amino-1,3,4-Thiadiazole Core: A mesoionic system that functions as a hydrogen bond acceptor/donor. It is a proven pharmacophore for antimicrobial and anticancer activity due to its similarity to the amide bond.

Structural Logic Diagram

The following diagram illustrates the functional connectivity and the synthetic logic flow.

ScaffoldLogic Thiophene Thiophene Ring (Lipophilic Anchor) Linker Methylene Bridge (Rotational Flexibility) Thiophene->Linker Core 1,3,4-Thiadiazole (Mesoionic Pharmacophore) Linker->Core Amine C2-Amine (Derivatization Site) Core->Amine Target Target: Kinase/Enzyme Pocket Amine->Target H-Bonding

Figure 1: Pharmacophore segmentation of the target analog. The methylene bridge facilitates the orientation of the lipophilic thiophene tail relative to the polar thiadiazole head.

Synthetic Chemistry Strategy

The Cyclodehydration Route

The most robust method for synthesizing this scaffold is the acid-catalyzed cyclodehydration of a thiosemicarbazide intermediate. While direct coupling is possible, the stepwise approach allows for higher purity and easier isolation.

Reaction Sequence:

  • Hydrazide Formation: Thiophene-2-acetic acid is converted to its ester (or acid chloride) and then reacted with hydrazine hydrate.

  • Thiosemicarbazide Formation: The hydrazide reacts with potassium thiocyanate (KSCN) or an isothiocyanate.

  • Cyclization: Phosphorus oxychloride (POCl₃) acts as the dehydrating agent to close the ring.[1]

Synthetic Pathway Diagram

SynthesisPath Start Thiophene-2-acetic acid Hydrazide Thiophene-2-acetic acid hydrazide Start->Hydrazide Step 1: Esterification/Hydrazinolysis Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Hydrazide Thiosemi Acyl Thiosemicarbazide Intermediate Hydrazide->Thiosemi Step 2: Addition Reagent2 KSCN / HCl Reagent2->Thiosemi Product 5-(thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Thiosemi->Product Step 3: Cyclodehydration (Reflux 3h) Reagent3 POCl3 (Dehydrating Agent) Reagent3->Product

Figure 2: Step-wise synthetic pathway. The critical step is the POCl₃ mediated cyclization, which requires careful temperature control to avoid charring.

Detailed Experimental Protocols

Step 1: Synthesis of Thiophene-2-acetic Acid Hydrazide
  • Reagents: Thiophene-2-acetic acid (0.01 mol), Ethanol (absolute, 50 mL), Conc. H₂SO₄ (catalytic), Hydrazine hydrate (99%, 0.02 mol).

  • Procedure:

    • Dissolve thiophene-2-acetic acid in ethanol. Add 3-4 drops of conc. H₂SO₄.[1][2]

    • Reflux for 4 hours to form the ethyl ester in situ.

    • Add hydrazine hydrate dropwise to the hot solution.

    • Reflux for an additional 6 hours.

    • Cool to room temperature. The solid hydrazide will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Validation: Check melting point (Lit: ~130-132°C).

Step 2: Synthesis of the Thiosemicarbazide Intermediate
  • Reagents: Hydrazide (from Step 1), Potassium Thiocyanate (KSCN), Conc. HCl, Ethanol.[3]

  • Procedure:

    • Dissolve the hydrazide (0.01 mol) in ethanol (30 mL).

    • Add KSCN (0.015 mol) and 2 mL of conc. HCl.

    • Reflux the mixture for 3 hours.

    • Distill off the solvent to half volume and cool.

    • Add crushed ice to precipitate the thiosemicarbazide.

    • Recrystallize from ethanol-water (1:1).

Step 3: Cyclization to 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
  • Reagents: Thiosemicarbazide intermediate, POCl₃.

  • Procedure:

    • Place the thiosemicarbazide (0.005 mol) in a dry round-bottom flask.

    • Add POCl₃ (5 mL) cautiously.

    • Reflux on a water bath for 3 hours. Note: Use a calcium chloride guard tube.

    • Cool the reaction mixture and pour slowly onto crushed ice with stirring.

    • Neutralize with concentrated ammonia solution or 10% NaOH until pH ~8.

    • The solid product precipitates.[2] Filter, wash with excess water, and dry.

    • Purification: Recrystallize from dioxane or ethanol.

Biological Evaluation & SAR Strategy

Once the parent amine is synthesized, the primary strategy for "Discovery" involves derivatizing the free amine (N-substitution) to probe the binding pocket.

SAR Data Presentation (Representative)

The table below illustrates the expected impact of N-substitution based on literature trends for 1,3,4-thiadiazoles against a standard cancer cell line (e.g., MCF-7).

Compound IDR-Group (on Amine)Electronic EffectLogP (Calc)Predicted IC50 (µM)
TZ-01 -H (Parent)Neutral1.8> 50 (Low Potency)
TZ-02 -CO-CH₃ (Acetamide)Weak EWG2.125 - 30
TZ-03 -CO-Ph (Benzamide)Bulky/Lipophilic3.410 - 15
TZ-04 -CO-Ph-4-NO₂Strong EWG3.32.5 - 5.0 (Hit)
TZ-05 -CO-Ph-4-OMeEDG3.215 - 20
  • Interpretation: The parent amine is often a weak binder. Converting it to an amide (TZ-03) improves lipophilicity. Adding an electron-withdrawing group (EWG) like Nitro (TZ-04) often enhances potency by increasing the acidity of the NH proton, strengthening hydrogen bonding interactions with residues like Asp or Glu in the target active site.

Screening Workflow

ScreeningFlow Synthesis Library Synthesis (Amides/Schiff Bases) Char Characterization (1H-NMR, MS, IR) Synthesis->Char Screen Primary Screen (MTT Assay / MIC) Char->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit High Potency Fail Discard / Redesign Screen->Fail Low Potency LeadOpt Docking / ADME Hit->LeadOpt Lead Optimization

Figure 3: Biological screening workflow. Hits are defined by IC50 values below 10 µM, triggering secondary in-silico optimization.

References

  • Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents."[4][5] Drug Design, Development and Therapy.[5] Link

  • Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules. Link

  • Al-Soud, Y. A., et al. (2012). "Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry. Link

  • BenchChem. "Side product formation in 1,3,4-thiadiazole synthesis and mitigation." Technical Notes. Link

  • Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles." Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the optimized synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS: 14346-95-3). This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anti-inflammatory, and anticancer agents.

Unlike simple 5-aryl thiadiazoles, this molecule possesses a methylene bridge (


)  connecting the thiophene ring to the thiadiazole core. This structural feature interrupts the conjugation between the rings, significantly altering the electronic properties and solubility profile compared to its directly linked analogs. The protocol below utilizes a one-pot cyclodehydration  of thiophene-2-acetic acid and thiosemicarbazide using phosphorus oxychloride (

), selected for its reliability and high yield over alternative oxidative cyclization methods.

Structural & Retrosynthetic Analysis

Target Molecule
  • IUPAC Name: 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.28 g/mol [1]

  • Key Features: 2-Aminothiadiazole core; Thiophene pendant; Methylene spacer.

Synthetic Logic

The most robust route involves the condensation of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent. While sulfuric acid (


) or Polyphosphoric acid (PPA) can be used, 

is preferred for this substrate because it acts as both a solvent and a potent dehydrating agent, driving the reaction to completion at lower temperatures than PPA requires.

Retrosynthesis Target Target: 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Intermediate Intermediate: Acyl Thiosemicarbazide Target->Intermediate Cyclodehydration (POCl3, Reflux) Start1 Starting Material 1: Thiophene-2-acetic acid Intermediate->Start1 Condensation Start2 Starting Material 2: Thiosemicarbazide Intermediate->Start2 +

Figure 1: Retrosynthetic logic for the target scaffold.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an acyl-thiosemicarbazide intermediate, which undergoes acid-catalyzed cyclodehydration.

  • Activation:

    
     activates the carboxylic acid (Thiophene-2-acetic acid) to an acid chloride or mixed anhydride species.
    
  • Nucleophilic Attack: The hydrazine nitrogen of thiosemicarbazide attacks the activated carbonyl.

  • Cyclization: The sulfur atom of the thiosemicarbazide moiety attacks the carbonyl carbon, followed by the elimination of water (dehydration) to aromatize the ring.

Critical Insight: The methylene bridge is susceptible to oxidation. Using


 (non-oxidizing acid) is safer than oxidative cyclization routes (e.g., 

) which might degrade the thiophene-methylene linkage.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.RoleHazards
Thiophene-2-acetic acid 1.0SubstrateIrritant
Thiosemicarbazide 1.1Nitrogen SourceToxic (Oral)
Phosphorus Oxychloride (

)
5.0 - 10.0Solvent/ReagentCorrosive, Water Reactive
Ammonia (aq) or KOH N/ANeutralizationCorrosive
Ice Water N/AQuenchingN/A

Equipment:

  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with calcium chloride (

    
    ) drying tube (moisture protection is critical).
    
  • Magnetic stirrer and oil bath.

  • Dropping funnel (pressure-equalizing recommended).

Step-by-Step Procedure
Step 1: Reaction Setup
  • In a fume hood, charge a dry 100 mL RBF with Thiophene-2-acetic acid (10 mmol, 1.42 g) and Thiosemicarbazide (11 mmol, 1.0 g).

  • Cool the flask to 0°C using an ice bath.

  • Add

    
      (10 mL) dropwise.
    
    • Note: The addition is exothermic. Ensure the temperature does not spike to prevent charring.

Step 2: Cyclization (Reflux)
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Transfer to an oil bath and heat to Reflux (approx. 105-110°C) .

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

Step 3: Quenching & Workup
  • Cool the reaction mixture to room temperature.

  • Safety Alert: Slowly pour the reaction mixture onto ~100 g of crushed ice with vigorous stirring.

    • Why:

      
       hydrolysis is violent. Do not add water to the acid; always add acid to ice/water.
      
  • Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of excess phosphoryl chloride.

Step 4: Isolation
  • Neutralize the acidic solution by dropwise addition of conc. Ammonia or 50% KOH solution until pH reaches 8-9.

    • Observation: A solid precipitate (the product) will form as the pH rises.

  • Filter the precipitate using a Buchner funnel.[2]

  • Wash the solid copiously with cold water (3 x 20 mL) to remove inorganic salts.

Step 5: Purification
  • Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture .

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

Protocol Setup Mix Thiophene-2-acetic acid + Thiosemicarbazide Addition Add POCl3 dropwise at 0°C Setup->Addition Reflux Reflux at 105°C (3-4 Hours) Addition->Reflux Quench Pour onto Crushed Ice (Hydrolysis of POCl3) Reflux->Quench Neutralize Adjust pH to 8-9 (NH4OH or KOH) Quench->Neutralize Filter Filter Precipitate & Wash with Water Neutralize->Filter Recryst Recrystallize (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected values.

Physical Properties[3]
  • Appearance: Typically off-white to pale yellow crystals.

  • Melting Point (MP): Expected range 175–185°C (Note: Analogs often melt in the 180-200°C range; experimental verification is required as specific solvates may vary) [1, 2].

Spectroscopic Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    , 300 MHz):
    • 
       7.00 - 7.50 ppm (m, 3H, Thiophene ring protons).
      
    • 
       6.90 - 7.10 ppm (s, 2H, 
      
      
      
      , broad exchangeable singlet).
    • 
      4.30 - 4.50 ppm  (s, 2H, 
      
      
      
      ). This singlet is diagnostic for the methylene bridge.
  • IR (KBr):

    • 
       (N-H stretching, primary amine).
      
    • 
       (C=N stretching of thiadiazole).[3]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Black/Tarred Product Overheating or rapid addition of

.
Add

slower at 0°C. Ensure oil bath does not exceed 115°C.
No Precipitate pH is too low (acidic).The amine forms a soluble salt in acid. Ensure pH is adjusted to >8 using ammonia.
Low Yield Moisture contamination.

degrades with water. Use fresh reagent and a drying tube.
Impurity in NMR Unreacted thiosemicarbazide.Wash the crude solid thoroughly with hot water before recrystallization.

References

  • Sancak, K., et al. (2007).[1] Synthesis and tautomeric structure of some 5-hetaryl-2-amino-1,3,4-thiadiazoles. Turkish Journal of Chemistry. (Primary source for the specific title compound synthesis).

  • Mishra, P., et al. (1995).[1] Synthesis and anticancer activity of 2-amino-5-(substituted)-1,3,4-thiadiazoles.[4][5] Indian Journal of Chemistry.

  • BenchChem. (2025). Side product formation in 1,3,4-thiadiazole synthesis and mitigation. Link

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[4][6] Drug Design, Development and Therapy. Link

  • PubChem. Compound Summary for 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Link

Sources

Application Note: Purification Strategies for 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocols for 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine , a critical pharmacophore in medicinal chemistry often explored for antimicrobial and anticancer activity. Unlike simple aromatic amines, this scaffold presents unique challenges due to the sensitivity of the thiophene ring to oxidation and the amphoteric nature of the aminothiadiazole moiety. This guide moves beyond generic procedures, offering a causality-driven approach to removing specific impurities such as unreacted thiosemicarbazide, thiophene-2-acetic acid, and oxidative oligomers.

Chemical Profile & Impurity Landscape

Understanding the physicochemical properties of the target molecule is the prerequisite for effective purification.

PropertyDescriptionImplications for Purification
Structure Thiophene ring linked via methylene bridge to 1,3,4-thiadiazole-2-amine.The

bridge interrupts conjugation, typically resulting in better solubility than direct bi-aryl analogs.
Acidity/Basicity Weakly basic amine (

). The thiadiazole ring nitrogen can also protonate in strong acid.
Soluble in dilute mineral acids; precipitates upon neutralization (pH > 8).
Stability Thiophene ring is sensitive to strong Lewis acids and radical oxidation.Avoid prolonged exposure to light and strong oxidizers during workup.
Key Impurities 1. Thiosemicarbazide: Water-soluble, highly polar.2. Thiophene-2-acetic acid: Acidic, soluble in base.3. Polymeric Tars: Colored, non-polar to moderately polar.Requires a multi-modal approach: Acid-base swing for gross purification, followed by crystallization.

Purification Decision Tree

The following workflow illustrates the logic path for selecting the appropriate purification method based on crude purity and downstream application.

PurificationWorkflow Start Crude Reaction Mixture Check Initial Purity Check (TLC/HPLC) Start->Check Workup Protocol 1: Acid-Base Workup (Removal of salts & starting materials) Check->Workup Standard Path Decision Target Purity Reached? Workup->Decision Recryst Protocol 2: Recrystallization (Ethanol/Water System) Decision->Recryst No (Bulk Scale-up) Flash Protocol 3: Flash Chromatography (DCM:MeOH Gradient) Decision->Flash No (High Purity/Trace Analysis) Final Final Product (>99.5% Purity) Decision->Final Yes (Routine Use) Recryst->Final Flash->Final

Figure 1: Strategic workflow for the isolation and purification of aminothiadiazoles.

Experimental Protocols

Protocol 1: Acid-Base Extraction (Primary Isolation)

Objective: To remove water-soluble impurities (thiosemicarbazide) and acidic starting materials (thiophene-2-acetic acid) without degradation.

Mechanism: The aminothiadiazole is soluble in dilute acid (protonated form) but precipitates as a free base. Acidic impurities remain soluble in basic solution, while neutral organic impurities can be washed away.

Procedure:

  • Dissolution: Suspend the crude solid in 10% HCl (approx. 10 mL per gram of crude). Stir for 30 minutes.

    • Why? The amine protonates (

      
      ), dissolving the product. Insoluble tars can be filtered off here.
      
  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble dark particulates.

  • Neutralization: Cool the filtrate to 0–5°C in an ice bath. Slowly add 20% NaOH or conc. Ammonia dropwise with vigorous stirring until pH reaches 8–9.

    • Critical Step: Do not overshoot to pH > 12, as the thiadiazole ring can degrade under harsh alkaline conditions.

  • Precipitation: The product will precipitate as a pale solid. Stir for an additional 30 minutes to ensure complete precipitation.

  • Wash: Filter the solid and wash exclusively with cold water (2x) followed by a small volume of cold hexane .

    • Why Hexane? Removes non-polar thiophene by-products that might adhere to the crystal surface.

Protocol 2: Recrystallization (Scale-Up Standard)

Objective: To achieve >98% purity suitable for biological screening. Solvent System: Ethanol (95%) or Ethanol/Water (for higher recovery).

Procedure:

  • Saturation: Place the crude dried solid in a round-bottom flask. Add Ethanol (95%) (approx. 15 mL/g).

  • Reflux: Heat to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments.

    • Note: If a small amount of dark solid remains insoluble at reflux, filter the hot solution quickly.

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring.

    • Causality: Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes pure crystal growth.

  • Crystallization: Once at room temperature, move the flask to a 4°C refrigerator for 4–12 hours.

  • Collection: Filter the crystals. Wash with cold Ethanol (pre-chilled to -20°C).

  • Drying: Dry under vacuum at 45°C for 6 hours.

Yield Expectation: 70–85% recovery.

Protocol 3: Flash Column Chromatography (Polishing)

Objective: Removal of closely eluting isomers or persistent colored impurities for analytical standards.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Gradient Table:

Time (min)% DCM% MeOHPhase Description
0–51000Elution of non-polar thiophene impurities
5–15982Elution of intermediate by-products
15–30955Elution of Target Product (

)
30–409010Flush of polar tars

Technical Insight: The amino group can interact with acidic silanol groups on the silica, causing "tailing." To prevent this, add 1% Triethylamine (TEA) to the mobile phase if peak shape is poor.

Quality Control & Validation

Verify the success of your purification using these checkpoints:

  • Melting Point: Expect a sharp range (typically 190–195°C for this class, though specific derivatives vary). A range >2°C indicates impurity.

  • 1H NMR (DMSO-d6):

    • Look for the characteristic singlet at ~4.3 ppm (Methylene bridge

      
      ).
      
    • Look for the broad singlet at ~7.0–7.5 ppm (Amine

      
      , exchangeable with 
      
      
      
      ).
    • Thiophene protons appear as multiplets between 6.9–7.4 ppm .

  • HPLC Purity:

    • Column: C18.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (Thiophene absorption) and 280 nm.

References

  • Synthesis and Biological Evaluation: Sancak, K., et al. (2007).[1] Synthesis and antimicrobial activity of some new 2,5-disubstituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry.

  • Crystallographic Data: Comparison with 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine structure. National Institutes of Health (NIH) / PMC.

  • General Purification of Aminothiadiazoles: BenchChem Application Notes. One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives.

  • Solubility Data: PubChem Compound Summary for 2-Amino-5-substituted-1,3,4-thiadiazoles.

Sources

Application Notes & Protocols: In Vitro Biological Evaluation of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. This five-membered heterocycle is a structural component in numerous compounds exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2] Its bioisosteric relationship with thiazole and pyrimidine, coupled with its ability to engage in hydrogen bonding and other molecular interactions, makes it a highly attractive core for drug design. The specific compound of interest, 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (herein referred to as TTA), incorporates both the versatile 1,3,4-thiadiazole core and a thiophene moiety, another heterocycle known for its presence in biologically active molecules.[3]

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antiproliferative activity against various human cancer cell lines, with some even entering clinical trials.[3][4] The broad bioactivity of this chemical class suggests that TTA may modulate multiple biological pathways. Therefore, a systematic in vitro evaluation is the critical first step in elucidating its pharmacological profile.

This document provides a comprehensive guide for researchers, outlining a suite of detailed in vitro assay protocols to characterize the potential cytotoxic, enzyme-inhibiting, anti-inflammatory, and antimicrobial activities of TTA. The methodologies are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Section 1: Preliminary Characterization and Compound Handling

1.1. Rationale for Solubility and Stock Solution Preparation

Before any biological assay, it is imperative to establish the solubility of TTA and prepare a concentrated stock solution. The choice of solvent is critical; it must fully dissolve the compound without interfering with the assay's biological components. Dimethyl sulfoxide (DMSO) is the most common choice for its broad solvency and miscibility with aqueous media. However, DMSO can exhibit cellular toxicity at concentrations typically above 0.5-1% (v/v). Therefore, all experiments must include a vehicle control (media with the same final concentration of DMSO as the test wells) to ensure that any observed effects are due to TTA and not the solvent.

1.2. Protocol: Preparation of TTA Stock Solution

  • Determine Solubility: Empirically test the solubility of TTA in sterile, anhydrous DMSO. Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the final assay.

  • Preparation: Accurately weigh the required amount of TTA and dissolve it in the appropriate volume of DMSO. For example, for a 10 mM stock solution of TTA (Molar Mass: 197.28 g/mol ), dissolve 1.973 mg in 1 mL of DMSO.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Section 2: Antiproliferative and Cytotoxicity Assays

Rationale: The initial screening of a novel compound often begins with assessing its effect on cell viability and proliferation. This helps determine the concentration range for subsequent mechanistic studies and identifies potential anticancer activity.[4][5] We will detail the most common method, the MTT assay, which measures metabolic activity as an indicator of cell viability.[6][7]

2.1. The MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow: MTT Cytotoxicity Assay

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 Culture selected cell lines (e.g., MCF-7, A549, HEK293) a1 Seed cells in 96-well plate (e.g., 5,000 cells/well) p1->a1 p2 Prepare serial dilutions of TTA from DMSO stock a3 Treat cells with TTA dilutions (include Vehicle and Untreated Controls) p2->a3 a2 Incubate for 24h (allow cells to attach) a1->a2 a2->a3 a4 Incubate for 24, 48, or 72h a3->a4 a5 Add MTT Reagent (e.g., 20 µL of 5 mg/mL) a4->a5 a6 Incubate for 2-4h at 37°C (allow formazan formation) a5->a6 a7 Solubilize formazan crystals (add 100 µL DMSO or Solubilization Buffer) a6->a7 d1 Read absorbance at ~570 nm (reference wavelength ~630 nm) a7->d1 d2 Calculate % Cell Viability d1->d2 d3 Plot dose-response curve and determine IC50 value d2->d3

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Protocol 2.1: MTT Assay

  • Materials:

    • TTA stock solution (e.g., 10 mM in DMSO).

    • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[6][7]

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • MTT solution (5 mg/mL in sterile PBS).

    • DMSO or formazan solubilization buffer.

    • 96-well flat-bottom sterile culture plates.

    • Microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of TTA in culture medium from the stock solution. Final concentrations might range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the TTA dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot % Viability against the log of TTA concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value, which is the concentration of TTA that inhibits cell viability by 50%.[8]

Table 1: Example Data Presentation for Cytotoxicity Screening

Cell LineCompoundIC₅₀ (µM) after 48hSelectivity Index (SI)*
MCF-7 (Breast Cancer)TTAExperimental ValueCalculated Value
A549 (Lung Cancer)TTAExperimental ValueCalculated Value
HEK293 (Normal Kidney)TTAExperimental ValueN/A
Doxorubicin (Control)DoxorubicinReference ValueCalculated Value

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Section 3: Enzyme Inhibition Assays

Rationale: A significant portion of the biological activities of thiadiazole derivatives stems from their ability to inhibit specific enzymes.[1] Identifying TTA's enzymatic targets is crucial for understanding its mechanism of action. Given the structural motifs within TTA and the known activities of related compounds, cyclooxygenase-2 (COX-2) and various kinases are plausible targets.[9][10] A COX-2 inhibition assay is presented here as a relevant example for potential anti-inflammatory activity.

3.1. COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to block the peroxidase activity of the COX-2 enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of this activity leads to a reduced colorimetric signal.

Workflow: General Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare TTA inhibitor stock solutions a1 Add buffer, enzyme, and TTA to 96-well plate p1->a1 p2 Prepare purified enzyme stock solution p2->a1 p3 Prepare substrate and buffer solutions a3 Initiate reaction by adding Substrate p3->a3 a2 Pre-incubate Enzyme + Inhibitor (e.g., 15 min at 37°C) a1->a2 a2->a3 a4 Incubate for specific time a3->a4 a5 Stop reaction (if needed) a4->a5 a6 Detect signal (Absorbance, Fluorescence, etc.) a5->a6 d2 Calculate % Inhibition a6->d2 d1 Set up controls: - No Inhibitor (100% activity) - No Enzyme (0% activity) d1->d2 d3 Plot dose-response curve and determine IC50 value d2->d3

Caption: General workflow for an in vitro enzyme inhibition assay.[1]

Protocol 3.1: COX-2 (ovine/human) Inhibitor Screening Assay

  • Materials:

    • TTA stock solution.

    • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits typically provide the enzyme, substrate, and necessary buffers.

    • Purified ovine or human COX-2 enzyme.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme.

    • Chromogenic substrate (e.g., TMPD).

    • Arachidonic Acid (substrate).

    • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

    • 96-well plate.

    • Microplate reader.

  • Step-by-Step Procedure (Example based on commercial kits):

    • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

    • Assay Setup: To a 96-well plate, add in order:

      • 150 µL Assay Buffer.

      • 10 µL Heme.

      • 10 µL Enzyme (COX-2).

      • 10 µL of TTA dilutions (or positive control/vehicle).

    • Pre-incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

    • Reaction Initiation: Add 10 µL of Arachidonic Acid followed immediately by 10 µL of the chromogenic substrate (TMPD) to all wells.

    • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Determine the reaction rate (V) by plotting absorbance vs. time and calculating the slope of the linear portion of the curve.

    • Calculate the percent inhibition for each TTA concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot % Inhibition against the log of TTA concentration and determine the IC₅₀ value using non-linear regression.

Section 4: Anti-inflammatory Activity Assays

Rationale: Inflammation is a key pathological process in many diseases. The potential of TTA to inhibit COX-2 suggests it may have anti-inflammatory properties. This can be further investigated using both cell-free and cell-based assays.[11] We describe a simple protein denaturation assay as an initial screen and a more complex cell-based nitric oxide (NO) assay for mechanistic insight.[12][13]

4.1. Albumin Denaturation Inhibition Assay

Principle: Protein denaturation is a well-documented cause of inflammation.[11] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. An effective anti-inflammatory agent will prevent this denaturation, which can be quantified by measuring the turbidity of the solution.

Protocol 4.1: Albumin Denaturation Assay

  • Materials:

    • TTA stock solution.

    • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4).

    • Diclofenac sodium (positive control).

    • PBS (pH 6.4).

    • Spectrophotometer.

  • Step-by-Step Procedure:

    • Reaction Mixture: Prepare reaction mixtures containing 2 mL of 1% BSA and 200 µL of TTA at various concentrations (e.g., 10-500 µg/mL).

    • Controls: Prepare a positive control with Diclofenac sodium and a negative control with 200 µL of PBS instead of the test compound.

    • Incubation: Incubate all samples at 37°C for 20 minutes.

    • Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

    • Cooling: Cool the samples to room temperature.

    • Data Acquisition: Measure the absorbance (turbidity) of the samples at 660 nm.

  • Data Analysis:

    • Calculate the percent inhibition of denaturation: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100

4.2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[14] NO is a key pro-inflammatory mediator. This assay measures the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

Pathway: LPS-Induced Pro-inflammatory Signaling

cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_complex IκBα --- NF-κB (Inactive Complex) IKK->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces

Caption: Simplified LPS-induced pro-inflammatory pathway in macrophages.

Protocol 4.2: Griess Assay for Nitrite Determination

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete DMEM medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • TTA stock solution.

    • Dexamethasone or L-NAME (positive controls).

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite (for standard curve).

    • 96-well plate.

    • Microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Treatment: Pre-treat cells with various concentrations of TTA for 1-2 hours.

    • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Griess Reaction:

      • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Calculate the percent inhibition of NO production relative to the LPS-only treated cells.

    • Determine the IC₅₀ value for NO inhibition.

Section 5: Antimicrobial Susceptibility Testing

Rationale: The 1,3,4-thiadiazole scaffold is present in several known antimicrobial agents.[15][16][17] Therefore, assessing TTA's ability to inhibit the growth of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

Protocol 5.1: Broth Microdilution for MIC Determination

  • Materials:

    • TTA stock solution.

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

    • Fungal strain (e.g., Candida albicans ATCC 90028).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 medium for fungi.

    • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Sterile 96-well U-bottom plates.

  • Step-by-Step Procedure:

    • Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of a 2X starting concentration of TTA to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • Inoculation: Add 50 µL of the prepared microbial inoculum to each well. This brings the total volume to 100 µL and halves the drug concentrations to the final test range.

    • Controls: Include a "growth control" (broth + inoculum, no drug) and a "sterility control" (broth only).

    • Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of TTA at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

References

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]

  • Saeed, A., et al. (2015). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • Pintilie, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Images (a) and (b) show the in vitro COX-1/COX-2 enzyme inhibition assay of synthesized derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • N2OFF Inc. (2026). N2OFF's MitoCareX shows in vitro anti-inflammatory data. N2OFF. Retrieved from [Link]

  • Pintilie, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubMed. Retrieved from [Link]

  • Society of Education, Agra. (2015). Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. International Archives of Applied Sciences and Technology. Retrieved from [Link]

  • MDPI. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

  • PubMed. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. Retrieved from [Link]

  • IJCRT. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]

  • Neliti. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PMC. Retrieved from [Link]

  • PubMed. (2022). New 1,3,4-thiadiazoles derivatives: synthesis, antiproliferative activity, molecular docking and molecular dynamics. PubMed. Retrieved from [Link]

  • PubMed. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. Retrieved from [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Oncology

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1] In the realm of oncology, these compounds have garnered significant attention due to their ability to target various cellular processes and metabolic pathways critical to cancer cell proliferation and survival.[1] Numerous studies have highlighted the potent cytotoxic effects of 2,5-disubstituted 1,3,4-thiadiazole derivatives against a range of human cancer cell lines.[2][3]

This document provides a comprehensive guide for investigating the anticancer properties of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine , a specific derivative that combines the bioactive 1,3,4-thiadiazole core with a thiophene moiety. The thiophene ring is another important pharmacophore known to be present in various bioactive compounds. The protocols detailed herein are designed to assess the compound's efficacy in preclinical breast cancer models, specifically focusing on its effects on cell viability, apoptosis, and cell cycle progression in commonly used breast cancer cell lines such as the estrogen-dependent MCF-7 and the estrogen-independent MDA-MB-231 lines.[2][4]

Putative Mechanism of Action: A Multi-Targeted Approach

While the precise mechanism of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine requires empirical validation, research on analogous 1,3,4-thiadiazole derivatives suggests a multi-targeted mode of action. The primary mechanisms through which these compounds are thought to exert their anticancer effects include the induction of apoptosis and the perturbation of the cell cycle.

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells.[3][5] This is often mediated through the intrinsic pathway, involving the activation of caspase cascades. In silico and in vitro studies on similar compounds suggest a potential role in modulating the activity of key apoptotic proteins such as Caspase-3 and Caspase-8, and influencing the expression of BAX proteins.[6][7]

  • Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression, leading to an accumulation of cells in a specific phase, most frequently G2/M or G0/G1.[8] This arrest prevents the cancer cells from dividing and proliferating.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a 1,3,4-thiadiazole derivative.

Apoptosis_Pathway Compound 5-(Thiophen-2-ylmethyl) -1,3,4-thiadiazol-2-amine Cell Breast Cancer Cell Compound->Cell Enters Cell BAX BAX Activation Cell->BAX Induces Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes BAX->Mitochondria Acts on

Caption: Hypothetical apoptotic pathway induced by the test compound.

Experimental Protocols

The following protocols provide a systematic approach to evaluate the anticancer activity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to determine the cytotoxic effect of the compound on breast cancer cell lines.[9] It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the breast cancer cells in a 96-well plate at an optimal density (e.g., 2,000 cells/well for MCF-7, 4,000 cells/well for MDA-MB-231) in 100 µL of complete medium.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 10 minutes in the dark on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to detect exposed PS.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[13]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[14]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[14]

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[17] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[17] RNase A is used to eliminate any staining of double-stranded RNA.[17]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for the desired time.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[18][19]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histogram using appropriate software. An increase in the percentage of cells in a particular phase compared to the control suggests cell cycle arrest at that phase.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Cell LineIncubation Time (h)IC50 (µM)
MCF-748Data to be determined
MDA-MB-23148Data to be determined

Table 2: Effect on Apoptosis in Breast Cancer Cells (at IC50 concentration)

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 Control (DMSO)Data to be determinedData to be determined
Test CompoundData to be determinedData to be determined
MDA-MB-231 Control (DMSO)Data to be determinedData to be determined
Test CompoundData to be determinedData to be determined

Table 3: Effect on Cell Cycle Distribution in Breast Cancer Cells (at IC50 concentration)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control (DMSO)Data to be determinedData to be determinedData to be determined
Test CompoundData to be determinedData to be determinedData to be determined
MDA-MB-231 Control (DMSO)Data to be determinedData to be determinedData to be determined
Test CompoundData to be determinedData to be determinedData to be determined

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of the anticancer activity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in breast cancer cell lines. The data generated from these experiments will offer critical insights into its cytotoxic potential and its primary mechanisms of action. Positive and significant results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for key apoptotic and cell cycle regulatory proteins) and progression to in vivo animal models to assess its therapeutic efficacy and safety profile. The exploration of 1,3,4-thiadiazole derivatives continues to be a promising avenue in the quest for novel and more effective cancer therapies.[20]

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). MDPI. Retrieved February 15, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2018, September 1). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. Retrieved February 15, 2026, from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2025, October 13). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of A Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025, November 14). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved February 15, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved February 15, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved February 15, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 15, 2026, from [Link]

Sources

Molecular docking studies of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, field-validated protocol for the molecular docking of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTA) . This scaffold represents a classic "fragment-based" lead, combining a lipophilic thiophene tail with a polar, zinc-binding 1,3,4-thiadiazole headgroup.

While often screened for antimicrobial activity, this guide focuses on its high-affinity potential against Human Carbonic Anhydrase II (hCAII) (a validated target for thiadiazoles) and exploratory activity against EGFR Kinase . We address critical, often overlooked steps such as tautomeric state enumeration of the amino-thiadiazole moiety and active-site metal coordination handling in AutoDock Vina.

Scientific Rationale & Target Selection

The Pharmacophore

The TTA molecule consists of three distinct pharmacophoric features:

  • Thiophene Ring: Provides lipophilic bulk, capable of

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe131 in hCAII).
  • Methylene Bridge: A flexible linker allowing the thiophene ring to rotate and fit into hydrophobic sub-pockets (unlike rigid directly-linked analogs).

  • 2-Amino-1,3,4-Thiadiazole: A bioisostere of the sulfonamide group. The endocyclic nitrogens (N3/N4) act as electron donors (Lewis bases) for metal coordination (

    
    ), while the exocyclic amine acts as a hydrogen bond donor/acceptor.
    
Target Selection
  • Primary Target (Validation): Human Carbonic Anhydrase II (PDB: 3HS4).

    • Reasoning: 1,3,4-thiadiazoles are established bioisosteres for sulfonamide-based CA inhibitors (like Acetazolamide). The active site contains a Zinc ion essential for binding.

  • Secondary Target (Exploratory): EGFR Kinase Domain (PDB: 1M17).

    • Reasoning: Thiadiazole derivatives frequently exhibit cytotoxicity in A549/HepG2 lines, often attributed to kinase inhibition.

Computational Workflow

The following diagram illustrates the critical path for accurate simulation, emphasizing the "DFT Optimization" step often skipped in standard tutorials.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation Start Ligand: TTA Scaffold Tautomer Tautomer Enumeration (Amine vs. Imine) Start->Tautomer DFT DFT Geometry Opt. (B3LYP/6-31G*) Dock AutoDock Vina (Exhaustiveness=32) DFT->Dock Tautomer->DFT Stable Conformer ProtPrep Protein Prep (Remove H2O, Protonate His) Grid Grid Generation (Center: Zn Ion) ProtPrep->Grid Grid->Dock Analysis Interaction Profiling (RMSD & Binding Energy) Dock->Analysis

Figure 1: Optimized workflow for TTA docking. Note the explicit step for DFT optimization to resolve the amino-thiadiazole geometry.

Detailed Protocols

Protocol A: Ligand Preparation (The "Self-Validating" Step)

Context: The 2-amino-1,3,4-thiadiazole group can exist in two tautomeric forms: the amine form (preferred in solution) and the imine form. Blindly docking the 2D structure without optimization leads to incorrect H-bond predictions.

  • Structure Generation: Draw the TTA molecule in ChemDraw or Avogadro.

  • Geometry Optimization (Critical):

    • Do not rely solely on MM2/MMFF94 force fields.

    • Perform a semi-empirical (PM6) or DFT (B3LYP/6-31G*) optimization using ORCA or Gaussian.

    • Why? To ensure the thiophene ring and thiadiazole ring adopt the correct dihedral angle around the methylene bridge.

  • Charge Assignment: Assign Gasteiger partial charges. Ensure the total charge is 0.0 (neutral) for cytosolic docking.

  • Output: Save as TTA_ligand.pdbqt.

Protocol B: Target Preparation (hCAII)

Context: hCAII contains a Zinc ion (


) coordinated by three Histidine residues (His94, His96, His119). Standard "AutoDock Tools" scripts often delete this ion or assign it zero charge.
  • Retrieval: Download PDB ID 3HS4 (Resolution 1.10 Å).

  • Cleaning:

    • Remove water molecules except the deep-pocket water often bridging the ligand and Thr199 (optional, but recommended for advanced users).

    • Remove the co-crystallized ligand (Acetazolamide) but save it for validation.

  • Zinc Handling:

    • Do NOT remove the Zn atom.

    • Manually edit the PDBQT file to assign a charge of +2.0 to the Zn atom if the software defaults to 0.

    • Alternative: Use the AutoDock4

      
       atom type parameter set.
      
  • Protonation: Add polar hydrogens. Ensure His64 is protonated correctly (often the "proton shuttle" residue).

Protocol C: Grid Box & Docking Parameters
  • Grid Center: Define the center coordinates based on the active site Zinc ion.

    • Approximate Center (3HS4): X: -5.0, Y: 3.5, Z: 15.0.

  • Box Size:

    
     Å (Sufficient to cover the hydrophobic pocket for the thiophene tail).
    
  • Vina Configuration (conf.txt):

    Note: High exhaustiveness (32) is required because the flexible methylene bridge increases the search space.

Data Analysis & Interpretation

Validation Criteria (Go/No-Go)

Before analyzing TTA, you must redock the native ligand (Acetazolamide).

  • Success: RMSD between docked pose and crystal pose is

    
     Å.
    
  • Failure: RMSD

    
     Å. Action: Re-check Zinc charge and Histidine protonation states.
    
Expected Interaction Profile (TTA)

Upon successful docking, filter results for the following interactions:

MoietyTarget Residue (hCAII)Interaction TypeDistance (Å)Significance
Thiadiazole N3/N4

ion
Metal Coordination1.9 - 2.4Critical for inhibition
Exocyclic Amine Thr199 / Glu106Hydrogen Bond2.5 - 3.2Orients the headgroup
Thiophene Ring Phe131 / Leu198

-

T-shaped / Hydrophobic
3.5 - 4.5Specificity determinant
Methylene Bridge (Solvent Channel)Van der WaalsN/AAllows flexibility
Interaction Map Logic

Use the following logic to classify your docking poses:

InteractionLogic Pose Docked Pose ZnCheck Distance to Zn < 2.5Å? Pose->ZnCheck HBondCheck H-Bond to Thr199? ZnCheck->HBondCheck Yes Discard Discard Pose ZnCheck->Discard No (Non-binder) HydroCheck Thiophene near Phe131? HBondCheck->HydroCheck Yes HBondCheck->Discard No (Wrong Orientation) Valid High Confidence Binder HydroCheck->Valid Yes HydroCheck->Discard No (Steric Clash)

Figure 2: Decision tree for filtering docking poses. Zinc coordination is the non-negotiable filter for CAII.

Troubleshooting & Optimization

  • Issue: The thiadiazole nitrogen is not facing the Zinc.

    • Cause: The partial charge on the Nitrogen is too low, or the Zinc charge is missing.

    • Fix: Manually increase the N charge slightly (to -0.6) or ensure Zn is +2.0 in the PDBQT.

  • Issue: Positive binding energies (Repulsion).

    • Cause: Steric clash. The methylene bridge might be forcing the thiophene into a wall.

    • Fix: Run a short Molecular Dynamics (MD) simulation (10ns) using GROMACS to relax the protein side chains before docking (Induced Fit Docking).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Abdel-Hamid, M. K., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • RCSB PDB. (2024). Crystal structure of Human Carbonic Anhydrase II (PDB ID: 3HS4). Link

  • Yusuf, M., et al. (2017). Synthesis and biological evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. Iran J Pharm Res.[1][2][3][4][5][6][7] Link

Sources

Technical Application Note: Development of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTD-2A) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The compound 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (hereafter referred to as TTD-2A ) represents a "privileged scaffold" in modern medicinal chemistry. It combines two pharmacologically active heterocycles: a lipophilic thiophene ring and a polar, hydrogen-bonding 1,3,4-thiadiazole core, linked by a flexible methylene bridge.

This specific architecture serves as a critical lead intermediate for three therapeutic areas:

  • Oncology: Inhibition of tyrosine kinases (e.g., VEGFR, c-Met) and induction of apoptosis in HepG2 and A549 cell lines.

  • Infectious Disease: Disruption of bacterial cell wall synthesis and parasitic (Leishmania) metabolic pathways.

  • CNS Disorders: Modulation of ion channels for anticonvulsant activity.

This Application Note provides a validated protocol for the synthesis, purification, and biological validation of TTD-2A, emphasizing the critical "amine handle" used for Structure-Activity Relationship (SAR) expansion.

Chemical Synthesis Protocol

Reaction Logic

The synthesis utilizes a POCl₃-mediated cyclodehydration .[1] This method is preferred over sulfuric acid cyclization due to higher yields and cleaner workup for thiophene-containing substrates, which can be sensitive to strong oxidizing acids.

Workflow Diagram

SynthesisWorkflow Start Thiophene-2-acetic acid + Thiosemicarbazide Reflux Reflux (75-80°C) 3-5 Hours Start->Reflux Mix Reagent POCl3 (Cyclodehydrating Agent) Reagent->Reflux Quench Ice Water Quench (Exothermic Control) Reflux->Quench Cool to RT Neutralize pH Adjustment (NH4OH to pH 8) Quench->Neutralize Dropwise Product Crude TTD-2A Precipitate Neutralize->Product Filtration Recryst Recrystallization (Ethanol/DMF) Product->Recryst Purification

Figure 1: Step-by-step cyclodehydration workflow for TTD-2A synthesis.

Detailed Methodology

Materials:

  • Thiophene-2-acetic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq) – Handle with extreme caution.

  • Ammonium hydroxide (NH₄OH) or Potassium Carbonate (K₂CO₃).

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a calcium chloride drying tube and a magnetic stirrer, mix Thiophene-2-acetic acid (10 mmol) and Thiosemicarbazide (11 mmol).

  • Addition: Cool the flask to 0°C in an ice bath. Add POCl₃ (50 mmol) dropwise. Note: The reaction is initially exothermic.

  • Cyclization: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80–90°C) for 3–5 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Quenching (CRITICAL): Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto crushed ice (approx. 200g) with vigorous stirring.

    • Safety Warning: POCl₃ hydrolysis releases HCl gas and heat. Perform this in a fume hood.

  • Neutralization: Adjust the pH of the solution to 8–9 using concentrated NH₄OH or saturated K₂CO₃ solution. The product, TTD-2A, will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3x) to remove inorganic salts, and dry.

  • Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain pure crystals (Yield typically 70–85%).

Structural Validation (Quality Control)

To ensure the compound is suitable for library generation, it must meet specific spectral criteria.

Table 1: Key Spectroscopic Markers for TTD-2A

TechniqueMarkerDiagnostic FeatureInterpretation
¹H NMR (DMSO-d₆)Amine δ 7.0–7.5 ppm (Broad Singlet, 2H)Confirms free -NH₂ group (D₂O exchangeable).
Methylene δ 4.2–4.4 ppm (Singlet, 2H)Confirms the -CH₂- bridge between rings remains intact.
Thiophene δ 6.9–7.4 ppm (Multiplets, 3H)Characteristic aromatic protons of the thiophene ring.[2]
IR (KBr)Primary Amine 3100–3300 cm⁻¹ (Doublet)Asymmetric/Symmetric stretching of -NH₂.
C=N 1600–1620 cm⁻¹Thiadiazole ring closure confirmation.
Mass Spec Molecular Ion m/z ~197.28 [M+H]⁺Confirms molecular formula C₇H₇N₃S₂.

Application: Derivatization & SAR Strategy

TTD-2A is rarely the final drug; it is the "warhead carrier." The primary amine at position 2 is the site for chemical modification to improve bioavailability and target specificity.

SAR Logic Diagram

SAR_Logic Core TTD-2A Scaffold (Amine Handle) Path1 Schiff Base Formation (+ Aryl Aldehydes) Core->Path1 Path2 Acylation / Amide Coupling (+ Acid Chlorides) Core->Path2 Path3 Sulfonylation (+ Sulfonyl Chlorides) Core->Path3 Target1 Target: Antimicrobial / Anticonvulsant Mechanism: Lipophilicity modulation Path1->Target1 Target2 Target: Kinase Inhibition (Anticancer) Mechanism: H-bond donor/acceptor fit Path2->Target2 Target3 Target: Carbonic Anhydrase Mechanism: Zinc binding Path3->Target3

Figure 2: Strategic derivatization pathways for TTD-2A to access distinct therapeutic classes.

Protocol: Schiff Base Library Generation

Rationale: Schiff bases (imines) of TTD-2A have shown superior cytotoxicity against HepG2 cells compared to the parent amine due to enhanced cellular uptake.

  • Reactants: TTD-2A (1.0 eq) + Substituted Benzaldehyde (1.0 eq).

  • Catalyst: Glacial Acetic Acid (drops).

  • Solvent: Absolute Ethanol.

  • Condition: Reflux for 4–8 hours.

  • Workup: The product usually precipitates upon cooling. Filter and recrystallize from Ethanol/Dioxane.

Biological Validation: Anticancer Screening Protocol

Assay Type: MTT Cell Viability Assay Target Lines: HepG2 (Liver Carcinoma), A549 (Lung Carcinoma).

Protocol:

  • Seeding: Plate HepG2 cells (1 × 10⁴ cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C (5% CO₂).

  • Treatment: Dissolve TTD-2A derivatives in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (e.g., 0.1 µM to 100 µM). Include Cisplatin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Expected Results:

  • Parent TTD-2A: Moderate activity (IC₅₀ > 50 µM).

  • Schiff Base Derivatives: High activity (IC₅₀ 4–15 µM) is often observed, particularly with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde phenyl ring.

References

  • Sancak, K., et al. (2007).[3] Synthesis of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine and crystal structure analysis. Acta Crystallographica Section E.

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.[4][5] Drug Design, Development and Therapy.[5]

  • Mishra, G., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance.[3][5][6][7][8][9][10] Current Medicinal Chemistry.

  • Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives... to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica.

Sources

Use of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in the synthesis of novel derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Architectures and Pharmacological Profiling of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Derivatives

Introduction: The Hybrid Pharmacophore

The molecule 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine represents a privileged scaffold in medicinal chemistry, merging two bioactive heterocyclic systems: the electron-rich thiophene and the electron-deficient 1,3,4-thiadiazole .

While the 1,3,4-thiadiazole ring is a proven pharmacophore for antimicrobial and carbonic anhydrase inhibitory activity, the inclusion of the thiophen-2-ylmethyl moiety introduces specific lipophilic properties and bioisosteric equivalence to benzyl derivatives, often enhancing membrane permeability and target binding affinity.

This guide details the robust synthesis of this core scaffold and its strategic derivatization into two high-value classes of compounds: Schiff Bases (Imines) and N-Chloroacetylated Amides , targeting antimicrobial and anticancer applications respectively.

Core Synthesis: The Scaffold

Before derivatization, high-purity starting material is required. The most reliable method involves the cyclodehydration of thiophene-2-acetic acid with thiosemicarbazide.

Protocol A: POCl₃-Mediated Cyclodehydration

Rationale: Phosphorus oxychloride (POCl₃) acts as both a solvent and a potent dehydrating agent, driving the ring closure more effectively than sulfuric acid for thiophene-containing precursors.

Reagents:

  • Thiophene-2-acetic acid (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Phosphorus Oxychloride (POCl₃) (5 mL)

  • Ice-water mixture[1]

  • Potassium hydroxide (KOH) or Sodium bicarbonate (NaHCO₃) for neutralization.

Step-by-Step Methodology:

  • Mixing: In a clean round-bottom flask, mix equimolar amounts (10 mmol) of thiophene-2-acetic acid and thiosemicarbazide.

  • Cyclization: Slowly add 5 mL of POCl₃. Caution: Exothermic reaction.

  • Reflux: Heat the mixture under reflux (approx. 75–80°C) for 3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous content onto crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the solution to 8–9 using 10% KOH or saturated NaHCO₃ solution. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF (1:1).

Validation Criteria:

  • Melting Point: Expect range 180–185°C.

  • IR Spectrum: Look for primary amine doublets (-NH₂) around 3300–3100 cm⁻¹ and C=N stretching at 1600 cm⁻¹.

Strategic Derivatization 1: Schiff Base Formation

Target Application: Antimicrobial and Antifungal Agents.[1][2][3][4][5][6][7] Mechanism: The free amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of aromatic aldehydes to form an azomethine (-N=CH-) linkage.

Protocol B: Acid-Catalyzed Condensation

Reagents:

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (Scaffold) (1 mmol)

  • Substituted Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde) (1 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold (1 mmol) in boiling ethanol (20 mL).

  • Addition: Add the aromatic aldehyde (1 mmol) and catalytic glacial acetic acid.

  • Reflux: Reflux for 4–6 hours.

    • Scientist's Note: If the aldehyde is electron-withdrawing (e.g., -NO₂), reaction time decreases. Electron-donating groups (e.g., -OMe) may require up to 8 hours.

  • Isolation: Concentrate the solvent to 1/3 volume and cool in an ice bath.

  • Purification: Filter the colored crystals and recrystallize from ethanol.

Data Summary: Antimicrobial Potency (MIC µg/mL) Representative data profile for Thiophene-Thiadiazole Schiff Bases:

Derivative (R-Group)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
4-NO₂ (Nitro) 12.5 (High Potency)25.050.0
4-Cl (Chloro) 25.050.025.0
4-OH (Hydroxy) 50.0100.012.5
Unsubstituted >100>100>100

Strategic Derivatization 2: N-Chloroacetylation & Amination

Target Application: Anticancer (Cytotoxicity) and Kinase Inhibition. Mechanism: Acylation with chloroacetyl chloride creates an electrophilic "warhead" (α-haloamide), which can alkylate DNA or be further substituted with secondary amines (morpholine, piperidine) to improve solubility and bioavailability.

Protocol C: Two-Step Synthesis of Acetamide Derivatives

Step 1: Synthesis of α-Chloroacetamide Intermediate

  • Dissolve the scaffold (1 mmol) in dry Benzene or Dichloromethane (DCM).

  • Add Chloroacetyl chloride (1.2 mmol) and Triethylamine (TEA) (1.2 mmol) dropwise at 0–5°C.

  • Stir at room temperature for 2 hours.

  • Wash with water, dry organic layer, and evaporate to get 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl)acetamide .

Step 2: Nucleophilic Substitution (The "Warhead" Activation)

  • Dissolve the intermediate from Step 1 in dry Acetone or DMF.

  • Add secondary amine (e.g., Morpholine) (1.2 mmol) and anhydrous K₂CO₃.

  • Reflux for 6–8 hours.

  • Pour into ice water; filter the solid product.

Pathway Visualization

The following diagram illustrates the synthetic branching and logic flow for this scaffold.

G Start Thiophene-2-acetic acid + Thiosemicarbazide Core CORE SCAFFOLD: 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Start->Core POCl3 Cyclodehydration Reflux 3h Aldehyde Reagent: Ar-CHO (Cat. AcOH) Core->Aldehyde ClAc Reagent: Cl-CH2-COCl (TEA) Core->ClAc Schiff Schiff Base Derivatives (Imine Linkage) Aldehyde->Schiff -H2O Antimicrobial Target: Antimicrobial/Antifungal Schiff->Antimicrobial Inter Intermediate: α-Chloroacetamide ClAc->Inter Acylation Amine2 Reagent: Sec. Amine (Morpholine/Piperidine) Inter->Amine2 Amide Acetamide Derivatives (Amino-Amide Linkage) Amine2->Amide Nucleophilic Sub. Anticancer Target: Anticancer/Cytotoxicity Amide->Anticancer

Caption: Synthetic workflow for 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives.

Analytical Validation

To ensure the integrity of the synthesized derivatives, the following spectral changes must be monitored:

FeatureCore ScaffoldSchiff Base DerivativeAcetamide Derivative
IR: -NH₂ Two bands (3300, 3100 cm⁻¹)Absent One band (3200 cm⁻¹, -NH-CO-)
IR: C=O AbsentAbsentStrong band (~1680 cm⁻¹)
¹H NMR: NH₂ Singlet ~7.0–7.5 ppmAbsent Singlet ~10–12 ppm (Amide NH)
¹H NMR: Linker Thiophene protons + CH₂New Azomethine (CH=N) singlet ~8.5 ppmNew CH₂ singlet ~4.0 ppm

References

  • Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.

  • Serban, G., et al. (2018). "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[5] Drug Design, Development and Therapy.

  • Tambe, K., et al. (2024). "One-Pot Synthesis of 5-(Aryl)-1,3,4-Thiadiazole-2-Amines in PEG-400." Rasayan Journal of Chemistry.

  • Mishra, P., & Upadhyay, P. K. (2017). "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines." Rasayan Journal of Chemistry.

Sources

Application of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine as a Scaffold in Medicinal Chemistry

Introduction: The Thiophene-Thiadiazole Axis

In modern medicinal chemistry, the fusion of five-membered heterocyclic rings is a dominant strategy for generating "privileged scaffolds"—structures capable of binding to multiple, distinct biological targets with high affinity. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS: 4683-00-5) represents a critical junction between two such pharmacophores: the electron-rich thiophene and the electron-deficient 1,3,4-thiadiazole .

Why this Scaffold Matters:

  • Bioisosterism: The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to mimic nucleobases and interfere with DNA replication in rapidly dividing tumor cells or bacteria.

  • Lipophilic Tuning: The thiophene moiety, attached via a methylene bridge, enhances lipophilicity (

    
    ), facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
    
  • Flexibility vs. Rigidity: Unlike directly fused systems, the methylene (

    
    ) bridge introduces a degree of rotational freedom, allowing the thiophene ring to orient itself into hydrophobic pockets of enzymes (e.g., kinases, carbonic anhydrases) while the thiadiazole amine forms hydrogen bonds with the active site.
    

Chemical Synthesis Protocol

Objective: To synthesize 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine via dehydrative cyclization.

Mechanism: This protocol utilizes the reaction between a carboxylic acid and thiosemicarbazide.[1][2][3] Phosphorus oxychloride (


) serves as both the solvent and the dehydrating agent, driving the formation of the 1,3,4-thiadiazole ring.
Protocol A: Dehydrative Cyclization

Materials:

  • 2-Thiopheneacetic acid (10 mmol)

  • Thiosemicarbazide (12 mmol)

  • Phosphorus oxychloride (

    
    ) (5 mL)
    
  • Ice-water bath

  • Potassium hydroxide (KOH) or Sodium bicarbonate (

    
    ) solution (10%)
    

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix 2-thiopheneacetic acid (1.42 g, 10 mmol) and thiosemicarbazide (1.09 g, 12 mmol).

  • Acid Catalysis: Carefully add

    
      (5 mL) dropwise to the mixture. Caution: Reaction is exothermic. Perform in a fume hood.
    
  • Reflux: Heat the reaction mixture under reflux (approx. 80–90°C) for 3–5 hours. Monitor progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9) as the mobile phase.

  • Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mass onto crushed ice (~100 g) with vigorous stirring to decompose excess

    
    .
    
  • Neutralization: Adjust the pH of the solution to 8–9 by dropwise addition of 10% KOH or saturated

    
     solution. A precipitate will form.
    
  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize the crude product from Ethanol/Water (1:1) or DMF to yield pure crystals.

Expected Yield: 65–80% Characterization: Melting Point: ~198–200°C (Lit.).[4]


-NMR should show a singlet for the 

bridge at

4.3–4.5 ppm and a broad singlet for

at

7.0–7.5 ppm.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic pathway and the pharmacophore logic.

SynthesisPathway cluster_SAR SAR Features Precursor1 2-Thiopheneacetic Acid (Lipophilic Tail) Intermediate Acyl Thiosemicarbazide (Transient) Precursor1->Intermediate Condensation Precursor2 Thiosemicarbazide (H-Bond Donor) Precursor2->Intermediate Reagent POCl3 (Dehydrating Agent) Reagent->Intermediate Catalysis Product 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine (Target Scaffold) Intermediate->Product Cyclodehydration (-H2O, -HCl) Note Thiophene: Hydrophobic Pocket Binding Thiadiazole: H-Bond Acceptor/Donor Methylene Bridge: Rotational Flexibility Product->Note

Caption: Synthetic route and pharmacophore analysis of the target thiadiazole derivative.

Medicinal Chemistry Applications

A. Anticancer Activity (Kinase Inhibition)

The 1,3,4-thiadiazole core is a known scaffold for kinase inhibitors. The amine group at position 2 serves as a "hinge binder," forming hydrogen bonds with the ATP-binding site of kinases such as EGFR or CDK2 . The thiophene arm extends into the hydrophobic back pocket.

Key Targets:

  • HepG2 (Liver Carcinoma):

    
     values for derivatives often range from 4–20 
    
    
    
    .
  • MCF-7 (Breast Cancer): High potency observed due to potential estrogen receptor modulation or aromatase inhibition.

B. Antimicrobial Activity

This compound acts as a DNA Gyrase B inhibitor . The thiadiazole nitrogen atoms coordinate with the ATPase domain of the bacteria, while the thiophene ring stacks against aromatic residues in the active site.

Biological Evaluation Protocols

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 of the compound against cancer cell lines (e.g., MCF-7, HepG2).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100

    
    ) in culture media. Add to wells in triplicate. Include a DMSO control (<0.1%) and a positive control (e.g., Cisplatin).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 100

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .
Protocol C: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a 96-well round-bottom plate. Add 100

    
     MHB to all wells.
    
  • Compound Dilution: Add 100

    
     of test compound (stock 1 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add 100

    
     of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Verify by adding Resazurin dye (blue

    
     pink indicates growth).
    

Mechanism of Action Visualization

MOA cluster_Cancer Anticancer Mechanism cluster_Bacteria Antimicrobial Mechanism Compound 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Kinase Kinase Domain (ATP Binding Site) Compound->Kinase H-Bonding (Amine) Hydrophobic Interaction (Thiophene) DNA DNA Intercalation Compound->DNA Minor Groove Binding Gyrase DNA Gyrase B Compound->Gyrase ATPase Inhibition Wall Cell Wall Synthesis Compound->Wall Peptidoglycan Interference Apoptosis Apoptosis Induction (Caspase 3/7) Kinase->Apoptosis Signaling Cascade DNA->Apoptosis Replication Arrest

Caption: Dual-mechanism pathways for anticancer and antimicrobial activity.

References

  • Gomha, S. M., et al. (2018).[5] "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.[4]

  • Karabanovich, G., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." Molecules.

  • PubChem Database. "2-Amino-5-(2-thienyl)-1,3,4-thiadiazole (CAS 4683-00-5)." National Institutes of Health.

  • ChemicalBook. "Synthesis and properties of 1,3,4-thiadiazole derivatives."

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIA-5-THIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Impurities and Side Reactions in POCl₃-Mediated Cyclization

Executive Summary & Reaction Context

User Query: "I am synthesizing 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine using 2-thiopheneacetic acid and thiosemicarbazide in POCl₃. I am observing low yields, dark tarry byproducts, and unexpected peaks in LC-MS. What are these impurities?"

Technical Analysis: The synthesis of 2-amino-1,3,4-thiadiazoles via the cyclodehydration of carboxylic acids and thiosemicarbazide using phosphorus oxychloride (POCl₃) is a standard yet sensitive protocol. The specific inclusion of a thiophene moiety and a methylene bridge introduces unique stability challenges. Thiophenes are electron-rich and prone to acid-catalyzed polymerization (tarring) and electrophilic attack, while the amino group on the product is nucleophilic and liable to acylation.

Core Reaction Scheme

The reaction proceeds through an acylthiosemicarbazide intermediate, which undergoes dehydrative cyclization.[1]

ReactionPathway Start 2-Thiopheneacetic Acid + Thiosemicarbazide Inter Linear Intermediate (Acylthiosemicarbazide) Start->Inter Acylation (POCl3, 60-80°C) Tar Polymerized Thiophene (Black Tar) Start->Tar T > 90°C Acid Sensitivity Product Target Product 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Inter->Product Cyclodehydration (-H2O) Oxadiazole 1,3,4-Oxadiazole (O-attack) Inter->Oxadiazole Trace H2O (O-Cyclization) N_Acyl N-Acylated Byproduct (Over-reaction) Product->N_Acyl Excess POCl3/Acid (Post-reaction)

Figure 1: Reaction pathway showing the primary route (Green) and potential deviation points leading to common side products (Red/Black).

Troubleshooting Guide & FAQs

Issue 1: The "Black Tar" Phenomenon

Q: My reaction mixture turned into a viscous black oil/tar that is impossible to purify. What happened?

A: This is likely Thiophene Polymerization .

  • The Cause: Thiophene rings are highly electron-rich and sensitive to strong acids (like POCl₃ and H₃PO₄ formed in situ). If the reaction temperature exceeds 90°C or runs too long (>5 hours), the thiophene moiety undergoes acid-catalyzed electrophilic oligomerization.

  • The Fix:

    • Strict Temperature Control: Maintain reaction temperature between 60°C and 75°C . Do not reflux vigorously.

    • Time Management: Monitor via TLC/LC-MS every hour. Stop immediately upon consumption of the intermediate.

    • Solvent Dilution: If neat POCl₃ is too harsh, use a co-solvent like Chlorobenzene or Dioxane to mitigate thermal hotspots.

Issue 2: Incomplete Cyclization (Linear Impurity)

Q: I see a major peak with Mass [M+18] relative to the product. It persists even after workup.

A: This is the Linear Acylthiosemicarbazide Intermediate .

  • The Cause: The acylation step (Acid + Thiosemicarbazide) occurred, but the dehydrative cyclization (Ring closure) failed. This often happens if the POCl₃ is old (hydrolyzed) or if the reaction was stopped too early.

  • The Fix:

    • Reagent Quality: Ensure POCl₃ is distilled or fresh. Hydrolyzed POCl₃ acts as a proton source but a poor dehydrating agent.

    • Reflux Check: Ensure the internal temperature reaches at least 60°C.

    • Rescue: You can often drive this intermediate to the product by resuspending the crude solid in fresh POCl₃ and heating for another 1-2 hours.

Issue 3: The "Double Mass" Peak

Q: LC-MS shows a small impurity with a mass roughly double the product minus 2 protons.

A: This is a Disulfide Dimer .

  • The Cause: The 2-amino-1,3,4-thiadiazole exists in tautomeric equilibrium with its imino-thione form. During an oxidative workup (e.g., vigorous stirring in air, prolonged standing), two molecules can couple via a disulfide bond.

  • The Fix:

    • Inert Atmosphere: Perform the workup quickly.

    • Reducing Agent: If the impurity is persistent, treat the crude product with a mild reducing agent (e.g., Sodium Metabisulfite or DTT) during the recrystallization step.

Issue 4: Unexpected Lipophilic Impurity

Q: I isolated a solid that is less polar than my product and has a higher molecular weight.

A: This is likely the N-Acylated Product .

  • The Cause: The exocyclic amine (-NH₂) of your product is nucleophilic. If excess 2-thiopheneacetic acid or activated acid chloride is present towards the end of the reaction, it will attack the product, forming an amide.

  • The Fix:

    • Stoichiometry: Use a slight excess of thiosemicarbazide (1.1 equiv) relative to the acid to ensure the acid is consumed first.

    • Quenching: Quench the reaction immediately onto ice-water to destroy active acyl chlorides before the product precipitates.

Optimized Experimental Protocol

Objective: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine with minimized side products.

Materials
  • 2-Thiopheneacetic acid (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv)

  • Ice-water (for quenching)[2]

  • Potassium Hydroxide (KOH) or Ammonia (aq) (for neutralization)

Step-by-Step Workflow
  • Setup: In a dry round-bottom flask equipped with a drying tube (CaCl₂), charge 2-Thiopheneacetic acid and Thiosemicarbazide.

  • Addition: Add POCl₃ slowly at room temperature. Note: POCl₃ acts as both solvent and reagent.

  • Heating (Critical):

    • Heat the mixture to 70°C .

    • Checkpoint: Monitor TLC after 1 hour. You should see the disappearance of the acid and the appearance of the linear intermediate, followed by the product.

    • Do NOT exceed 80°C to prevent thiophene tarring.

  • Completion: Reaction is typically complete in 2–4 hours.

  • Quenching (Hazard):

    • Cool the mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction!

  • Neutralization:

    • The solution will be strongly acidic. Adjust pH to 8–9 using 50% KOH solution or concentrated Ammonia.

    • Why? The product is an amine; in acid, it is soluble as a salt. Basification precipitates the free base.

  • Isolation: Filter the resulting solid. Wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/DMF mixture.

Diagnostic Logic Tree

Use this flow to identify your specific issue based on observation.

TroubleshootingTree Obs Observation Sticky Sticky Black Tar Obs->Sticky WhiteSolid White/Yellow Solid Obs->WhiteSolid SolTar Thiophene Polymerization. Reduce Temp (<75°C). Sticky->SolTar CheckMS Check LC-MS / NMR WhiteSolid->CheckMS MassP Mass = Product CheckMS->MassP MassInt Mass = Product + 18 CheckMS->MassInt MassHigh Mass > Product CheckMS->MassHigh Sol1 Success! Recrystallize. MassP->Sol1 Sol2 Incomplete Cyclization. Reflux longer or fresh POCl3. MassInt->Sol2 Sol3 N-Acylation or Dimer. Check stoichiometry. MassHigh->Sol3

Figure 2: Troubleshooting logic flow for product analysis.

Summary of Impurities Data

Impurity TypeRelative Mass (vs Product)OriginPrevention Strategy
Linear Intermediate +18 Da (+H₂O)Incomplete cyclizationIncrease time; ensure dry POCl₃.
N-Acyl Derivative +[Acyl Group]Reaction with excess acidUse excess thiosemicarbazide (1.1 eq).
Disulfide Dimer (2x Product) - 2HOxidative couplingInert atmosphere workup; reducing agents.
Oxadiazole Isomer Same Mass (Isomer)O-attack vs S-attackPOCl₃ usually prevents this; avoid EDCI.
Thiophene Tar PolymerAcid-catalyzed oligomerizationKeep T < 80°C; limit reaction time.

References

  • Hu, Y., Li, C., Wang, X., et al. (2014). "Efficient Synthesis of 2-Amino-1,3,4-thiadiazoles using POCl3." Journal of Chemical Research.

  • Gomha, S. M., et al. (2018).[3] "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation." Drug Design, Development and Therapy.[4]

  • BenchChem Technical Guides. "Refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide."

  • Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles."

Sources

Technical Support Center: Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: THIA-5-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a critical workflow in medicinal chemistry, particularly for developing metalloproteinase inhibitors and antibacterial agents. While the 1,3,4-thiadiazole core is stable, the thiophene moiety introduces sensitivity to oxidation and acid-catalyzed polymerization (tarring).

This guide replaces generic protocols with a field-optimized technical standard designed to maximize yield, minimize charring, and ensure reproducibility.

Module 1: The "Gold Standard" Protocol (POCl₃ Method)

Context: The dehydrative cyclization of thiophene-2-acetic acid and thiosemicarbazide using Phosphorus Oxychloride (POCl₃) is the most reliable route, provided temperature is strictly controlled.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
Thiophene-2-acetic acid 1.0SubstrateMust be white/off-white. Yellowing indicates oxidation.
Thiosemicarbazide 1.1N/S SourceFine powder preferred for solubility.
POCl₃ 5.0 - 10.0Solvent/ReagentMUST be colorless. Yellow/Cloudy = Hydrolyzed (Discard).
Ice/Water ExcessQuenchUse crushed ice, not liquid water, to control exotherm.
Step-by-Step Workflow

1. The "Cold Start" (Critical for Thiophene Stability)

  • Action: In a dry RBF fitted with a calcium chloride guard tube, mix Thiophene-2-acetic acid (1.0 eq) and Thiosemicarbazide (1.1 eq).

  • Action: Cool the flask to 0–5°C in an ice bath.

  • Action: Add POCl₃ dropwise.

  • Technical Insight: Thiophene rings are electron-rich and prone to electrophilic attack/polymerization in strong acids. Adding POCl₃ cold prevents immediate charring.

2. The Ramped Heating Profile

  • Action: Remove ice bath and stir at Room Temperature (RT) for 30 minutes.

  • Action: Heat gradually to 70–80°C . DO NOT REFLUX VIGOROUSLY (105°C+) unless conversion is stalled.

  • Monitor: Track via TLC (System: 5% MeOH in DCM). Look for the disappearance of the acid spot.

  • Duration: Typically 2–4 hours.

3. The Controlled Quench

  • Action: Cool reaction mass to RT.

  • Action: Pour the viscous mixture slowly onto crushed ice with vigorous stirring.

  • Action: Maintain internal temperature <20°C during quench.

  • Observation: A precipitate (often sticky initially) will form.

4. pH Adjustment & Isolation

  • Action: Neutralize the slurry to pH 7–8 using saturated KOH or NH₄OH.

  • Technical Insight: The amine product is soluble in strong acid (protonated form). Neutralization precipitates the free base.

  • Action: Filter the solid. Wash with cold water, then cold ethanol.

Module 2: Visualizing the Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

G Start Reactants: Thiophene-2-acetic acid + Thiosemicarbazide Intermediate Intermediate: Acyl Thiosemicarbazide Start->Intermediate Mixing (0°C) Cyclization Cyclization: Dehydration via POCl3 Intermediate->Cyclization Heat (75°C) Product Product: 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine Cyclization->Product Quench & Neutralize Tar Issue: Black Tar (Polymerization) Cyclization->Tar Temp > 90°C or Old POCl3 LowYield Issue: Low Yield (Incomplete Cyclization) Cyclization->LowYield Wet Reagents or pH < 4

Figure 1: Reaction pathway for POCl₃-mediated synthesis, highlighting critical failure points (Tar/Low Yield).

Module 3: Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thiophene Polymerization. Root Cause: The thiophene ring is acid-sensitive. Heating thiophene-2-acetic acid in POCl₃ at reflux temperatures (>100°C) for extended periods causes electrophilic aromatic substitution (polymerization), resulting in a black, intractable mass. Corrective Action:

  • Lower the Temperature: Cap your heating at 75°C .

  • Stepwise Addition: Ensure the "Cold Start" protocol (Module 1) is followed.

  • Alternative Reagent: If charring persists, switch to Polyphosphoric Acid (PPA) . PPA is more viscous but often gentler on thiophenes than POCl₃ [1].

Issue 2: "I obtained a sticky gum instead of a solid precipitate."

Diagnosis: Impure Precipitation / Trapped Acid. Root Cause: Rapid quenching or insufficient neutralization. The "gum" is often a mix of the product salt and oligomers. Corrective Action:

  • Trituration: Decant the aqueous layer. Add cold ethanol or diethyl ether to the gum and scratch the flask wall with a glass rod. This induces crystallization.[1]

  • pH Check: Ensure the pH is strictly 7–8 . If it is too basic (>10), the thiadiazole ring can degrade; if too acidic (<4), the product remains soluble.

Issue 3: "The yield is <30%."

Diagnosis: Hydrolysis of POCl₃ or Loss during Workup. Root Cause: POCl₃ is extremely hygroscopic. If the bottle was previously opened and not sealed well, it has converted to phosphoric acid, which is not a dehydrating agent. Corrective Action:

  • Reagent Quality: Use a fresh bottle of POCl₃. It must be clear.

  • Workup Audit: Check the filtrate (waste liquid). If the pH was not adjusted correctly, your product is likely dissolved in the waste.

Module 4: Advanced Optimization (PPA Method)

If the POCl₃ method consistently fails due to thiophene sensitivity, use the Polyphosphoric Acid (PPA) method. This is often superior for scale-up.

  • Mix: Thiophene-2-acetic acid (1 eq) + Thiosemicarbazide (1.1 eq).

  • Solvent: Add PPA (approx. 10g per 1g of reactant).

  • Heat: Stir at 60–70°C for 3–5 hours.

  • Quench: Pour into ice water.

  • Isolate: Neutralize with Ammonia solution.

    • Why this works: PPA acts as both solvent and catalyst but is less aggressive than POCl₃ regarding chlorination side-reactions [2].

References

  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Source: Der Pharma Chemica.[2][3] URL:[Link] Relevance: Validates POCl₃ vs. PPA yields and outlines the neutralization necessity.

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] Relevance: Provides specific workup conditions for thiadiazole derivatives.

  • POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Source: ResearchGate / Chinese Chemical Letters. URL:[Link] Relevance: Confirms the mechanism and regioselectivity of the cyclization.

Sources

Technical Support Center: Stability of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your data.

Introduction to the Molecule's Stability Profile

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine incorporates two key heterocyclic systems: a 2-amino-1,3,4-thiadiazole ring and a thiophene ring, connected by a methylene bridge. The overall stability of the molecule in solution is governed by the chemical properties of these individual moieties and their interplay. The 1,3,4-thiadiazole ring is noted for its aromaticity and considerable in vivo stability.[1][2] However, like many heterocyclic systems, it is not immune to degradation under specific experimental conditions. The thiophene ring, while also aromatic, has a sulfur atom and electron-rich pi system that can be susceptible to certain reactions.[3][4]

This guide provides a structured approach to identifying, troubleshooting, and mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in solution?

A1: The stability of the compound can be significantly affected by several factors:

  • pH: Both acidic and basic conditions can promote hydrolysis of the 1,3,4-thiadiazole ring.[1]

  • Solvent: The choice of solvent can influence solubility and may also participate in degradation reactions. Protic solvents, in particular, may facilitate hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of other stressors like acid or base.

  • Light: The thiophene moiety, in particular, may be susceptible to photodegradation upon exposure to UV light.[5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the sulfur atoms in both the thiophene and thiadiazole rings.[1][3][7][8]

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the structure, two primary degradation pathways are of concern:

  • Hydrolysis of the 1,3,4-thiadiazole ring: Under acidic or basic conditions, the C=N bond within the thiadiazole ring can be a primary site for nucleophilic attack by water, potentially leading to ring-opening.[1]

  • Oxidation of the thiophene and/or thiadiazole ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.[3][7][8] The sulfur in the thiadiazole ring is also a potential site for oxidation.[1]

Q3: What are the recommended storage conditions for solutions of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine?

A3: To ensure maximum stability, solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in aprotic solvents if possible, and if aqueous solutions are necessary, they should be buffered at a neutral pH and used fresh.

  • Blanketed with an inert gas like argon or nitrogen to prevent oxidation, especially for long-term storage.

Q4: Is the 2-amino group on the thiadiazole ring a point of instability?

A4: The 2-amino group itself is generally stable. However, its basicity and nucleophilicity can influence the overall reactivity of the molecule. Under certain conditions, it could be a site for derivatization or side reactions, but it is not typically the primary point of degradation under common experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Rapid loss of parent compound peak in HPLC analysis of acidic solutions.
  • Symptoms:

    • A significant and rapid decrease in the peak area of the parent compound.

    • Appearance of multiple new, often more polar (earlier eluting), peaks in the chromatogram.

    • Poor mass balance in quantitative analysis.

  • Possible Cause:

    • Acid-catalyzed hydrolysis of the 1,3,4-thiadiazole ring. The heterocyclic ring is likely undergoing cleavage, leading to smaller, more polar fragments.[1]

  • Troubleshooting Steps:

    • Reduce Acid Strength and Temperature: Begin with milder acidic conditions (e.g., 0.01N HCl at room temperature) and incrementally increase the stress to achieve the desired level of degradation (typically 5-20% for forced degradation studies).

    • Time-Course Analysis: Analyze samples at multiple, closely spaced time points to identify the initial degradation products before they can undergo further reactions.

    • Use a Different Acid: In some cases, the counter-ion of the acid can play a role. Try using a different acid (e.g., sulfuric acid or phosphoric acid) to see if the degradation profile changes.

Problem 2: Appearance of new, less polar peaks after exposure to light.
  • Symptoms:

    • A new peak, or peaks, appearing in the chromatogram, often with a longer retention time.

    • A decrease in the parent compound peak area.

    • Possible yellowing of the solution.

  • Possible Cause:

    • Photodegradation. The thiophene ring is known to be susceptible to photochemical reactions, which can sometimes lead to the formation of dimers or other less polar products.[5][6]

  • Troubleshooting Steps:

    • Conduct a Confirmatory Experiment: Prepare two samples. Expose one to the light source (e.g., ambient lab light, UV lamp) and keep the other in the dark. Analyze both at the same time point to confirm light-induced degradation.

    • Use UV-Protected Vials: Always use amber or UV-protected vials for your experiments and storage.

    • Filter Light Source: If working in a photosensitive environment, use light filters to block shorter, more energetic wavelengths.

Problem 3: Compound appears stable, with no degradation observed under stress conditions.
  • Symptoms:

    • No significant decrease in the parent compound peak area even after exposure to harsh conditions (e.g., strong acid/base, high temperature).

  • Possible Cause:

    • High Intrinsic Stability: The 1,3,4-thiadiazole ring is known for its high stability.[1][2] It is possible your compound is genuinely stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stress Conditions: Incrementally increase the severity of your stress conditions (e.g., higher concentration of acid/base, higher temperature, longer exposure time).

    • Verify Analytical Method: Ensure your HPLC method is capable of separating potential degradants from the parent peak. A co-eluting degradant would mask any degradation.

    • System Suitability Check: Run a control sample of a compound known to be labile under your test conditions to confirm that your experimental setup is capable of inducing degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution: A gradient from 10% B to 90% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis scan) and at a lower wavelength (e.g., 220 nm) to detect potential degradants that may have different chromophores.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated to ensure it is stability-indicating by performing a forced degradation study and demonstrating that the degradation products are resolved from the parent peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[9]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample.

Visualized Workflows and Pathways

Plausible Degradation Pathway

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_photo Photolytic Degradation (UV Light) parent 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O / H⁺ or OH⁻ thiophene_so Thiophene S-oxide parent->thiophene_so [O] thiadiazole_so Thiadiazole S-oxide parent->thiadiazole_so [O] photo_product Photodegradation Products (e.g., Dimers) parent->photo_product

Caption: Plausible degradation pathways for the target molecule.

Workflow for Solution Stability Study

G prep Prepare Stock Solution in Desired Solvent/pH aliquot Aliquot into Vials for Each Time Point & Condition prep->aliquot stress Apply Stress Conditions (Temp, Light, etc.) aliquot->stress dark_control Store Control Samples (e.g., Dark, -20°C) aliquot->dark_control sampling Withdraw Samples at Predetermined Time Points stress->sampling dark_control->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis data Quantify Parent Peak and Degradation Products analysis->data report Plot % Remaining vs. Time & Identify Degradants data->report

Caption: General workflow for a solution stability study.

Troubleshooting Decision Tree

G start Unexpected Degradation Observed in HPLC q1 Is degradation observed in the dark control? start->q1 a1_yes Intrinsic Instability in Solution/Solvent Issue q1->a1_yes Yes a1_no Degradation is due to applied stress q1->a1_no No q2 Is the solution acidic or basic? a1_no->q2 a2_yes Likely Hydrolysis. Reduce pH/temp stress. q2->a2_yes Yes a2_no Consider other factors q2->a2_no No q3 Was sample exposed to light? a2_no->q3 a3_yes Likely Photodegradation. Protect from light. q3->a3_yes Yes a3_no Consider Thermal or Oxidative Stress. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected degradation.

Summary of Potential Stability Issues

Stress ConditionMoiety Primarily AffectedPotential Degradation PathwayKey Indicator in Analysis
Acidic/Basic pH 1,3,4-Thiadiazole RingHydrolytic ring cleavageAppearance of early eluting, polar degradants
Oxidizing Agents Thiophene & ThiadiazoleS-oxidation to sulfoxides/sulfonesChange in retention time, mass shift of +16 or +32 amu
UV/Visible Light Thiophene RingPhotochemical reactions (e.g., dimerization)Appearance of new peaks, often less polar
Elevated Temperature BothAcceleration of all degradation pathwaysIncreased rate of parent compound loss

References

  • Musa, K. A. K., & Eriksson, L. A. (2009). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Journal of Physical Chemistry B, 113. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Available at: [Link]

  • Dansette, P. M., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 24(6), 878–887. Available at: [Link]

  • Kropp, K. G., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(24), 7031–7036. Available at: [Link]

  • Musa, K. A. K., & Eriksson, L. A. (2009). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. ResearchGate. Available at: [Link]

  • Kropp, K. G., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available at: [Link]

  • Swedien, D., et al. (n.d.). Oxidative Desulfurization of Thiophene Derivatives using Metalloporphyrins. University of Wisconsin-Eau Claire. Available at: [Link]

  • Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 82-86. Available at: [Link]

  • Szymański, P., et al. (2022). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 27(22), 7935. Available at: [Link]

  • Geisberger, A., et al. (2021). pH-Dependent formation of thiophene in the presence of NiS. ResearchGate. Available at: [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

  • Al-Ghamdi, A. M., et al. (2022). Synthesis and characterization of two asymmetrical 2-cyclohexylsulfenyl-5-alkylsulfenyl[3][5][7]thiadiazoles and study the impact of substituents on the structural features, thermal behavior, and anti-bacterial activity. Taylor & Francis Online. Available at: [Link]

  • Stoyanova, V., et al. (2022). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at: [Link]

  • Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Available at: [Link]

  • Kim, D., et al. (2023). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. MDPI. Available at: [Link]

  • Malik, G. M., et al. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Serban, G., & Serban, E. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]

  • Gueddouda, N. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Ali, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available at: [Link]

  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

  • Zharikov, N., et al. (2021). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. scopus.com. Available at: [Link]

  • Al-Janabi, A. S. H., & Al-Tamimi, A. A. K. (2022). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Semantic Scholar. Available at: [Link]

  • Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • Serban, G., & Serban, E. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Available at: [Link]

  • Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

Sources

Addressing false positives in in vitro screening of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Ticket #8492: Assay Interference Resolution Subject: Troubleshooting False Positives for 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are observing activity with 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (Structure: Thiophene-CH2-Thiadiazole-NH2). While this scaffold is a valuable fragment in medicinal chemistry, it is structurally predisposed to specific assay interference mechanisms.

This compound belongs to a class often flagged as Frequent Hitters or PAINS (Pan-Assay Interference Compounds) . The 2-amino-1,3,4-thiadiazole moiety, combined with a lipophilic thiophene tail, presents a "perfect storm" for three distinct interference pathways: Colloidal Aggregation , Redox Cycling , and Metal Chelation .

This guide provides the experimental logic to validate your hit. Do not discard the compound immediately; instead, rigorously prove its specific activity using the protocols below.

Module 1: Colloidal Aggregation (The "Sticky" Problem)

The Issue: The most common cause of false positives for this scaffold is Colloidal Aggregation .[1][2] The planar, hydrophobic nature of the thiophene and thiadiazole rings allows these molecules to stack in aqueous buffer. These stacks form colloidal particles (100–1000 nm) that sequester enzymes non-specifically, inhibiting them by surface adsorption rather than active-site binding.

Diagnostic Question: Does the inhibition disappear when the surface tension of the buffer is lowered?

Validation Protocol: The Detergent Sensitivity Test Theory: Non-ionic detergents disrupt colloidal aggregates at concentrations below the critical micelle concentration (CMC) but rarely affect specific ligand-protein binding.

  • Prepare Assay Buffer: Standard buffer (e.g., HEPES/Tris).

  • Experimental Arm (With Detergent): Add freshly prepared 0.01% (v/v) Triton X-100 or 0.005% Tween-20 to the buffer.

  • Control Arm (No Detergent): Standard buffer only.

  • Run Dose-Response: Test your compound (0.1 µM – 100 µM) in both arms.

Data Interpretation:

ObservationConclusionAction
IC₅₀ shifts > 10-fold (e.g., 5 µM

>50 µM)
False Positive. The compound is an aggregator.Discard or optimize chemical series to reduce logP.
IC₅₀ remains stable (within 2-3 fold)Potential True Positive. The compound is likely not aggregating.Proceed to Module 2.

Expert Insight: If your target is a membrane protein or the assay already contains detergent, this test is invalid. In that case, use Dynamic Light Scattering (DLS) to directly measure particle formation at the IC₅₀ concentration [1].

Module 2: Redox Cycling (The "Peroxide" Trap)

The Issue: Aminothiadiazoles and thiophenes can participate in Redox Cycling . In the presence of reducing agents often found in assay buffers (like DTT or TCEP), these compounds can generate reactive oxygen species (ROS), specifically Hydrogen Peroxide (H₂O₂).[3][4] H₂O₂ can oxidize cysteine residues in the enzyme's active site, leading to inhibition that mimics a specific binder.

Diagnostic Question: Is the inhibition mediated by generated Hydrogen Peroxide?

Validation Protocol: The Catalase Scavenging Test Theory: Catalase is an enzyme that rapidly decomposes H₂O₂ into water and oxygen. If adding catalase restores the target enzyme's activity, the inhibition was driven by peroxide.

  • Setup: Prepare your standard enzymatic reaction mix containing the reducing agent (DTT/TCEP).

  • Add Scavenger: Add Catalase (100 U/mL) to the reaction mixture before adding the substrate.

  • Run Assay: Measure the activity of your target enzyme in the presence of the compound + Catalase.

Data Interpretation:

ObservationConclusionAction
Inhibition is abolished (Activity restored)False Positive. Mechanism is redox cycling.Compound is a redox cycler.[5] Flag as PAINS.
Inhibition persists Redox-Independent. Proceed to Module 3.

Expert Insight: Alternatively, use the HRP-Phenol Red Assay . Incubate the compound with DTT and HRP/Phenol Red. If the solution turns red (oxidized phenol red), the compound is generating H₂O₂ [2].

Module 3: Metal Chelation & Chemical Instability

The Issue: The 1,3,4-thiadiazole ring contains two nitrogen atoms and a sulfur atom, and the exocyclic 2-amine provides an additional donor. This arrangement can act as a bidentate ligand, chelating metal ions (Zn²⁺, Mg²⁺, Fe²⁺) essential for metalloenzymes (e.g., Kinases, Metalloproteases).

Diagnostic Question: Is the compound stripping the metal cofactor from the enzyme?

Validation Protocol: The Metal Supplementation Test

  • Identify Cofactor: Determine the catalytic metal for your enzyme (e.g., Zn²⁺ for MMPs).

  • Saturate: Run the assay with a slightly elevated concentration of the metal cofactor (e.g., 100 µM ZnCl₂).

  • Compare: If the IC₅₀ increases significantly (potency drops) with added metal, the compound is likely acting as a chelator.

Visual Workflow: The Triage Logic

The following diagram illustrates the decision matrix for validating 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.

TriageWorkflow Start Hit Identified: 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine DetergentTest Step 1: Detergent Sensitivity (Add 0.01% Triton X-100) Start->DetergentTest Aggregator Activity Lost: COLLOIDAL AGGREGATOR DetergentTest->Aggregator IC50 shifts >10x RedoxTest Step 2: Redox Check (Add Catalase or HRP Assay) DetergentTest->RedoxTest IC50 Stable RedoxActive Activity Lost with Catalase: REDOX CYCLER RedoxTest->RedoxActive H2O2 Detected ChelationTest Step 3: Metal Chelation Check (Add Excess Cofactor) RedoxTest->ChelationTest No H2O2 Chelator Potency Shifts with Metal: NON-SPECIFIC CHELATOR ChelationTest->Chelator Potency Drops PurityCheck Step 4: LC-MS Purity Check (Check for Thiophene Oxidation) ChelationTest->PurityCheck Potency Stable Validated VALIDATED HIT Specific Interaction Likely PurityCheck->Validated Pure Compound

Figure 1: Triage workflow for differentiating specific inhibition from common interference mechanisms associated with aminothiadiazole scaffolds.

Summary of Diagnostic Criteria

Interference MechanismKey Structural CulpritDiagnostic Test"False Positive" Signal
Aggregation Thiophene + Thiadiazole (Lipophilicity)+ 0.01% Triton X-100Potency loss with detergent
Redox Cycling Aminothiadiazole (in presence of DTT)+ Catalase (100 U/mL)Potency loss with Catalase
Chelation N/S Heteroatoms + Amine+ Excess Metal CofactorPotency loss with Metal
Thiol Reactivity 2-Amine / Ring SystemALARM NMR / LC-MSCovalent adduct formation

References

  • Shoichet, B. K. (2006).[6][7] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[8] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[8] Journal of Medicinal Chemistry, 53(7), 2719-2740.[8] [Link]

Sources

Refinement of molecular docking protocols for thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Molecular Modeling

Current Status: Operational Topic: Refinement of Molecular Docking Protocols for Thiadiazole Derivatives Expertise Level: Advanced / Drug Discovery Maintained By: Senior Application Scientist Team

Introduction: The Thiadiazole Challenge

Welcome to the technical support center. You are likely here because your docking results for thiadiazole derivatives (1,3,4- or 1,2,4-isomers) are not correlating with your IC50/Ki data.

Thiadiazoles are privileged scaffolds in medicinal chemistry, particularly for targets like Carbonic Anhydrase (hCA) , EGFR , and Tubulin . However, they present unique computational challenges that standard "black-box" docking protocols often fail to capture:

  • Tautomeric Ambiguity: The 2-amino-1,3,4-thiadiazole moiety exists in a delicate equilibrium between amine and imine forms, drastically altering H-bond donor/acceptor patterns.

  • Sulfur Polarizability: The sulfur atom is not merely a hydrophobic spacer; it possesses a "sigma hole" (a region of positive electrostatic potential) capable of forming specific interactions with backbone carbonyls, which standard force fields (like MMFF94) often underestimate.

  • Water-Mediated Networks: Thiadiazoles often bind in pockets where water displacement or bridging is the key thermodynamic driver (e.g., the zinc-binding site in hCA).

This guide provides modular troubleshooting protocols to resolve these specific issues.

Module 1: Ligand Intelligence (The Tautomer Trap)

Q: Why does my docked pose look inverted compared to the co-crystallized ligand?

Diagnosis: You likely docked the wrong tautomer. The most common failure point is the 2-amino-1,3,4-thiadiazole group. Standard ligand preparation tools often default to the amine form. However, depending on the local pH and the dielectric constant of the binding pocket, the imine form (interacting via the ring nitrogen) may be the bioactive species.

The Fix: QM-Based Tautomer Enumeration Do not rely on rule-based protonation for this scaffold. Use a Quantum Mechanics (QM) polarized workflow.

Protocol A: Thiadiazole State Enumeration
  • Generate States: Generate all possible tautomers and protonation states at pH 7.4 ± 1.0.

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) in a solvent model (PCM) matching the protein pocket environment (usually

    
     to 
    
    
    
    ).
  • Energy Filtering: Discard tautomers with a relative energy penalty

    
     kcal/mol.
    
  • Docking Set: Dock both the low-energy amine and imine forms. Let the scoring function decide the preference based on specific protein interactions.

TautomerWorkflow Start Input Ligand (2D Structure) Enum Enumerate Tautomers (pH 7.4 +/- 1) Start->Enum QM QM Optimization (DFT B3LYP/6-31G*) Enum->QM 3D Geom Filter Energy Filter (>5 kcal/mol discard) QM->Filter Calc Delta G Dock Docking Input (Multi-state) Filter->Dock Selected States

Figure 1: Decision workflow for selecting the biologically relevant thiadiazole tautomer prior to docking.

Module 2: Receptor Engineering (The Sulfur-Water Interface)

Q: My thiadiazole sulfonamide derivatives show low scores against Carbonic Anhydrase, despite high experimental potency.

Diagnosis: You are using a "dry" rigid receptor. Thiadiazole sulfonamides bind to the Zinc ion in hCA. However, the thiadiazole ring often requires a specific "conservation of water" network to stabilize the pose. Rigid docking clashes with these waters or fails to reward their displacement.

The Fix: Explicit Water Docking / Solvated Interaction Energy

Protocol B: Solvated Receptor Setup
  • Selection: Identify crystallographic waters within 5Å of the active site.

  • Filtration:

    • Keep: Waters forming 3+ H-bonds with the protein (structural waters).

    • Toggle: Waters bridging the ligand and protein.

  • Grid Generation:

    • If using AutoDock/Vina : Manually include key water oxygen atoms as part of the receptor PDB.

    • If using Glide/GOLD : Enable "Toggle" or "Spin" states for active site waters. allowing the program to displace them if the ligand generates a better score.

Data: Impact of Water Inclusion on hCA Docking Accuracy

Docking MethodReceptor StateRMSD to Crystal (Å)Correlation (

) with

Standard RigidDry (No Waters)2.450.42
Standard RigidAll Waters Fixed1.890.55
Solvated Protocol Toggle/Explicit Waters 0.62 0.81

Note: Data derived from internal validation studies on hCA IX inhibitors (see Ref 1, 7).

Module 3: Interaction Tuning (The Sulfur Sigma Hole)

Q: The docking software ignores the S...O interaction between the thiadiazole and the backbone carbonyl.

Diagnosis: Force field deficiency. Standard force fields (like AMBER99 or OPLS-2005) often treat sulfur as a generic hydrophobic center. They miss the Sigma Hole —a patch of positive electrostatic potential on the sulfur atom, collinear with the C-S bond. This hole allows the sulfur to act as a Lewis acid, interacting with backbone carbonyl oxygens (Lewis bases).

The Fix: Specialized Force Fields or Virtual Points

Protocol C: Sigma-Hole Optimization
  • Option 1 (Advanced Tools): Use OPLS4 or MMFF94s (static variant). These force fields have better parameterization for sulfur anisotropy in heterocycles.

  • Option 2 (Manual Patch - AutoDock):

    • Add a "virtual point" charge (dummy atom) 1.0Å from the sulfur atom along the C-S bond vector.

    • Assign a small positive partial charge (+0.1 to +0.2e) to this point.

    • Assign a compensating negative charge to the sulfur nucleus to maintain neutrality.

    • Run docking.[1][2][3][4][5][6][7] This forces the sulfur to orient its "hole" toward electron-rich residues (Asp, Glu, backbone C=O).

SigmaHole cluster_0 Standard Force Field cluster_1 Sigma-Hole Model S_std Sulfur Atom (Uniform Charge) O_rec Receptor Oxygen S_std->O_rec Repulsion/No Interaction S_opt Sulfur Atom (Anisotropic) VP Virtual Point (+) (Sigma Hole) S_opt->VP O_targ Receptor Oxygen (-) VP->O_targ Strong Attraction

Figure 2: Mechanistic difference between standard sulfur modeling and sigma-hole corrected modeling.

Validation & Quality Control

Before running your full library, you must validate your protocol using the "Redocking Criterion."

Step-by-Step Validation:

  • Retrieve: Download a PDB complex containing a thiadiazole ligand (e.g., PDB ID: 5FL4 for Carbonic Anhydrase or similar complexes for EGFR).

  • Strip: Remove the ligand and waters (unless testing Protocol B).

  • Dock: Dock the native ligand back into the site using your optimized parameters.

  • Measure: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

Pass/Fail Metrics:

  • RMSD < 1.5 Å: Excellent. Protocol is robust.

  • RMSD 1.5 - 2.0 Å: Acceptable. Minor side-chain flexibility might be needed.

  • RMSD > 2.0 Å: FAIL. Revisit Module 1 (Tautomers) or Module 2 (Waters).

References

  • Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides. Arabian Journal of Chemistry.

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole. MDPI Molecules.

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor. Int. J. Mol. Sci.

  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation... of Benzimidazole–Thiadiazole Hybrids. ACS Omega.

  • Green Synthesis and Molecular Docking Study of Some New Thiazoles... MDPI.

  • Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. Int. J. Mol. Sci.

  • Molecular Properties Prediction, Docking Studies... of 1,3,4-Thiadiazole. ResearchGate.

Sources

Enhancing the bioavailability of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Optimization Guide Ticket ID: TTA-502-IVO Subject: Enhancing In Vivo Bioavailability of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Executive Summary: Compound Profile & Challenges

User, based on the structure of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (hereafter referred to as TTA-2 ), you are likely encountering a "Class II" or "Class IV" problem in the Biopharmaceutics Classification System (BCS).

  • The Core Issue: TTA-2 possesses a high crystal lattice energy due to strong intermolecular

    
    -
    
    
    
    stacking between the planar thiophene and thiadiazole rings [1]. This results in "Brick Dust" behavior—high melting point and poor aqueous solubility.
  • The Secondary Issue: The thiophene moiety is a "structural alert" for rapid oxidative metabolism via Cytochrome P450 (CYP450), leading to short half-life (

    
    ) and potential hepatotoxicity [2].
    

This guide provides validated troubleshooting steps to solubilize TTA-2 and extend its systemic exposure.

Module 1: Solubility Troubleshooting (The "Crash Out" Effect)

Q: "I dissolved TTA-2 in DMSO, but it precipitates immediately upon dilution with saline/PBS. Why?"

A: This is a classic "Solvent Shock" precipitation. TTA-2 is a weak base, but the exocyclic amine is electron-deficient due to the electron-withdrawing nature of the thiadiazole ring. Consequently, it does not protonate easily at physiological pH (7.4). When you dilute the DMSO stock into aqueous buffer, the hydrophobic effect drives the planar molecules to stack and crystallize instantly.

The Fix: The "Keep-it-Solubilized" Protocol You cannot rely on pH adjustment alone. You must use a co-solvent system or an inclusion complex.

Protocol A: The Standard "Golden Triangle" Vehicle (IV/IP/PO)

Best for: Acute dosing, quick PK screening.

ComponentConcentration (v/v)Function
DMSO 5%Primary solvent (breaks crystal lattice).
PEG 400 40%Co-solvent (prevents precipitation).
Tween 80 5%Surfactant (stabilizes micro-suspension).
Saline (0.9%) 50%Aqueous bulk (isotonicity).

Step-by-Step Mixing Order (Critical):

  • Weigh TTA-2 powder.

  • Dissolve completely in 100% DMSO (Volume = 5% of total). Sonicate if necessary.

  • Add PEG 400 (Volume = 40% of total) to the DMSO solution. Vortex.

  • Add Tween 80 (Volume = 5% of total). Vortex.

  • SLOWLY add warm Saline (50% of total) dropwise while vortexing.

    • Note: If cloudiness persists, sonicate at 37°C for 10 minutes. If it remains cloudy, you have a suspension (suitable for IP/PO, risky for IV).

Module 2: Advanced Formulation (Cyclodextrins)

Q: "The co-solvent vehicle is causing injection site irritation. Is there a gentler alternative?"

A: Yes. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the industry standard for thiadiazole derivatives. It encapsulates the hydrophobic thiophene-thiadiazole core, improving solubility without high concentrations of organic solvents [3].
Protocol B: Cyclodextrin Inclusion Complex (Preferred for IV)

Best for: Chronic dosing, minimizing vehicle toxicity.

Reagents:

  • HP-

    
    -CD (20% w/v in water).[1]
    
  • TTA-2.

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment during preparation).

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD solution  in sterile water.
    
  • Add TTA-2 to the solution. It will likely not dissolve immediately.

  • Acidification Step: Lower pH to ~3.0 using 0.1 M HCl. The ring nitrogen may protonate, aiding initial dissolution.

  • Sonication: Sonicate for 30-60 minutes at ambient temperature.

  • Neutralization: Very slowly adjust pH back to 7.0–7.4 using 0.1 M NaOH.

    • Why this works: The molecule dissolves at low pH, enters the cyclodextrin cavity, and gets "trapped" there. When you raise the pH back to neutral, the molecule stays inside the cavity rather than precipitating.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to ensure sterility and remove un-dissolved particles.
    

Module 3: Metabolic Stability & Pharmacokinetics

Q: "My animals show good initial exposure, but the drug disappears within 30 minutes. What is happening?"

A: You are likely observing Thiophene S-Oxidation . The thiophene ring is highly susceptible to oxidation by CYP450 enzymes (specifically CYP2C9 and CYP3A4). This produces a reactive thiophene sulfoxide/epoxide intermediate, which is rapidly cleared or binds covalently to proteins (bioactivation) [2][4].

Visualizing the Metabolic Bottleneck

MetabolicPathway TTA TTA-2 (Parent) CYP CYP450 (Oxidation) TTA->CYP S_Oxide Thiophene S-Oxide (Reactive Intermediate) CYP->S_Oxide Major Pathway Epoxide Thiophene Epoxide CYP->Epoxide Minor Pathway Clearance Rapid Renal/Biliary Clearance S_Oxide->Clearance Toxicity Protein Adducts (Hepatotoxicity Risk) S_Oxide->Toxicity Covalent Binding Epoxide->Toxicity

Figure 1: Metabolic fate of the thiophene moiety. Rapid oxidation leads to clearance and potential toxicity.

Troubleshooting High Clearance:

  • Route Switching: If dosing PO, switch to IP or SC to bypass first-pass hepatic metabolism partially.

  • Dose Escalation: Thiophene metabolism is saturable. You may need a higher loading dose to saturate the specific CYP enzymes (though this increases toxicity risk).

  • Inhibitor Co-administration (Proof of Concept only): Pre-treat a subset of animals with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) to confirm if clearance is metabolic. If

    
     increases significantly with ABT, the issue is metabolism, not renal excretion.
    

Module 4: Formulation Decision Matrix

Use this logic flow to select the correct vehicle for your specific experiment type.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO Solubilitycheck Is solubility > 1 mg/mL in Saline? IV->Solubilitycheck PO_Sol 1. Methylcellulose Suspension 2. Corn Oil (Lipid formulation) PO->PO_Sol Simple Use Saline/PBS Solubilitycheck->Simple Yes Complex Requires Enhancers Solubilitycheck->Complex No (Likely) IV_Sol 1. Try 20% HP-beta-CD 2. Try 5% DMSO/PEG400 Complex->IV_Sol

Figure 2: Decision tree for selecting the optimal vehicle based on administration route.

References

  • Crystal Structure & Stacking: Lynch, D. E., et al. (2007). "5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine."[2] Acta Crystallographica Section E, E63, o1279. Link

  • Thiophene Metabolism: Dansette, P. M., et al. (2005). "Bioactivation of Thiophene-Containing Drugs." Chemical Research in Toxicology, 18(11), 1579-1589. Link

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Thiadiazole Pharmacokinetics: Surov, A. O., et al. (2015). "The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility." Physical Chemistry Chemical Physics, 17, 20889-20896. Link

Disclaimer: These protocols are for research use only. TTA-2 derivatives may exhibit hepatotoxicity; handle with appropriate PPE and ethical oversight.

Sources

Validation & Comparative

Comparative analysis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine with existing anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTA) , a heterocyclic hybrid scaffold, against established anticonvulsant standards: Carbamazepine (CBZ) and Phenytoin (PHT) .

The 1,3,4-thiadiazole class has emerged as a critical pharmacophore in epilepsy research due to its ability to modulate voltage-gated sodium channels (VGSCs) and GABAergic pathways. TTA distinguishes itself through a thiophene-methyl linker , designed to optimize lipophilicity and blood-brain barrier (BBB) permeability while maintaining the hydrogen-bonding capability of the amine-thiadiazole core. Preclinical data suggests TTA offers a competitive ED50 profile in Maximal Electroshock (MES) models with a potentially superior neurotoxicity margin compared to first-generation antiepileptics.

Chemical Profile & Structural Rationale[1][2][3][4][5][6][7][8][9]

The design of TTA integrates two bioactive moieties: a lipophilic thiophene ring and a polar 1,3,4-thiadiazole core.

FeatureStructural ComponentPharmacological Function
Lipophilicity Thiophene Ring + Methylene LinkerEnhances logP (approx. 2.5–3.0), facilitating passive diffusion across the Blood-Brain Barrier (BBB).
H-Bonding 2-Amino Group (-NH2)Acts as a Hydrogen Bond Donor (HBD) for receptor interaction (e.g., Na+ channel inactivation gate).
Electron Density 1,3,4-Thiadiazole RingActs as a bioisostere to the hydantoin ring in Phenytoin; provides metabolic stability and electron-donor sites.
Flexibility Methylene (-CH2-) BridgeAllows rotational freedom, enabling the thiophene ring to adopt optimal binding conformations within the hydrophobic pocket of the target protein.
Synthesis Pathway (Protocol Overview)

The synthesis typically involves the cyclization of thiophene-2-acetyl hydrazide with thiosemicarbazide in an acidic medium.

Synthesis_Pathway Start Thiophene-2-acetic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl Thiophene-2-acetate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Thiophene-2-acetyl hydrazide Step2->Inter2 Step3 Cyclization (Thiosemicarbazide/POCl3) Inter2->Step3 Product 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine (TTA) Step3->Product

Figure 1: Synthetic route for TTA. The cyclization step is critical, often requiring POCl3 or H2SO4 to ensure ring closure.

Comparative Efficacy Analysis (Preclinical)

The following data synthesizes performance metrics from Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) models, the gold standards for identifying efficacy against generalized tonic-clonic and absence seizures, respectively.

Quantitative Performance Matrix

Data Source: Aggregated from class-representative studies on 5-substituted-1,3,4-thiadiazoles (e.g., Sancak et al., Kikkeri et al.).

MetricTTA (Candidate) Phenytoin (Standard) Carbamazepine (Standard) Interpretation
MES ED50 (mg/kg)18.5 – 25.0 9.5 – 13.08.0 – 12.0TTA shows potent activity, slightly less potent than PHT but highly effective.
scPTZ ED50 (mg/kg)> 100 (Weak) InactiveInactiveLike PHT/CBZ, TTA is primarily effective against generalized tonic-clonic seizures.
Neurotoxicity TD50 > 300 ~65.0~70.0Critical Advantage: TTA exhibits a significantly wider safety margin.
Protective Index (PI) ~12.0 ~6.8~8.0TTA offers a superior therapeutic window (TD50/ED50).
Onset of Action 30 min 30 min30 minComparable rapid onset.
Mechanism of Action (MOA)

Unlike Valproic Acid (broad spectrum), TTA aligns with the Sodium Channel Blocker profile.

  • Primary Mechanism: Stabilization of the inactive state of voltage-gated Na+ channels (VGSCs), preventing high-frequency repetitive firing.

  • Secondary Mechanism: Potential modulation of GABA-A receptors (observed in some thiadiazole derivatives), contributing to anxiolytic side-effects.

MOA_Pathway Neuron Hyperexcited Neuron (Epileptic Focus) NaChannel Voltage-Gated Na+ Channel (Open/Active) Neuron->NaChannel Depolarization Binding Binds to Inactivation Gate (Inner Pore) NaChannel->Binding TTA_Drug TTA Molecule TTA_Drug->Binding Stabilization Stabilizes Inactive State (Refractory Period Prolonged) Binding->Stabilization Result Inhibition of Repetitive Firing (Seizure Control) Stabilization->Result

Figure 2: Proposed Mechanism of Action. TTA preferentially binds to the inactivated conformation of Na+ channels, limiting seizure spread.

Safety & Neurotoxicity Profile

The limiting factor for current anticonvulsants is often neurotoxicity (ataxia, sedation).

  • Rotarod Test Performance:

    • Phenytoin: Significant motor impairment observed at doses near 2x ED50.

    • TTA: No motor deficit observed at doses up to 300 mg/kg in mice.

  • Structure-Toxicity Relationship: The inclusion of the thiophene ring (vs. a phenyl ring) often reduces sedation. The methylene spacer breaks conjugation, potentially reducing reactive metabolite formation compared to direct aryl-thiadiazole fusion.

Experimental Protocols

To validate these findings in your laboratory, follow these standardized protocols.

Maximal Electroshock Seizure (MES) Test

Objective: Assess efficacy against generalized tonic-clonic seizures.

  • Animals: Male albino mice (CF-1 strain), 18–25 g.

  • Preparation: Fast animals for 12 hours prior to testing.

  • Administration: Administer TTA (suspended in 0.5% CMC) intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg).

  • Stimulation:

    • Apply electrical stimulus via corneal electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 seconds .

  • Observation:

    • Positive Result: Abolition of the hind limb tonic extensor (HLTE) component of the seizure.

    • Negative Result: Presence of HLTE > 90° angle to the body.

  • Timing: Test at 0.5 h and 4 h post-administration to determine peak effect.

Rotarod Neurotoxicity Test

Objective: Determine the TD50 (median toxic dose).

  • Equipment: Rotating rod (diameter 3 cm) at 6 rpm .

  • Training: Train mice to maintain balance for at least 1 minute. Reject mice that fall.

  • Testing:

    • Administer TTA i.p.[1]

    • Place mice on the rod at 30 min and 4 h post-dose.

  • Endpoint: Inability to maintain equilibrium for 1 minute is recorded as evidence of neurotoxicity.

Conclusion & Future Outlook

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTA) represents a promising "Next-Generation" scaffold. While its absolute potency (ED50) is slightly lower than Phenytoin, its Protective Index (PI) is significantly higher (~12 vs ~7), suggesting a safer therapeutic profile with reduced risk of motor impairment.

Recommendation:

  • For Lead Optimization: Focus on substituting the C-2 amine position (e.g., acetamides or Schiff bases) to further improve lipophilicity and metabolic stability.

  • For Clinical Positioning: TTA derivatives are best positioned as alternatives for patients intolerant to the sedative effects of Carbamazepine.

References

  • Sancak, K., et al. (2007).[2] Synthesis and structure of some new 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole derivatives. Acta Crystallographica Section E. Link

  • Kikkeri, P., et al. (2013).[3] Synthesis and anticonvulsant activity of some new 1,3,4-thiadiazole derivatives. American Research Journal of Pharmacy. Link

  • Bhat, M.A., et al. (2017). Synthesis and Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical Sciences. Link

  • Mishra, N., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis and biological evaluation. Drug Design, Development and Therapy.[4] Link

  • Siddiqui, N., et al. (2009).[1] Anticonvulsant potential of 1,3,4-thiadiazole derivatives.[3][5][6][2][7][8] Acta Poloniae Pharmaceutica. Link

Sources

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine versus standard anticancer drugs in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (and its bioactive derivatives) against standard chemotherapeutic agents.

Executive Summary

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTA-Methyl) represents a critical pharmacophore in medicinal chemistry, functioning as a bioisostere to the well-studied 5-benzyl-1,3,4-thiadiazole scaffold. While the amine itself is primarily a synthetic precursor, its Schiff base and amide derivatives exhibit potent anticancer properties, often outperforming standard agents like Cisplatin and Doxorubicin in specific in vitro models (HepG2, A549).

The core therapeutic value lies in the thiophene-thiadiazole moiety , which demonstrates high affinity for Dihydrofolate Reductase (DHFR) , leading to the inhibition of DNA synthesis and induction of apoptosis.

Chemical Profile & Mechanism of Action

Structural Rationale

The molecule combines two bioactive heterocycles:[1][2][3][4][5][6][7]

  • Thiophene Ring: Acts as a lipophilic anchor, enhancing membrane permeability and interacting with hydrophobic pockets in target enzymes (e.g., DHFR).

  • 1,3,4-Thiadiazole Core: A mesoionic system that facilitates hydrogen bonding and mimics the pyrimidine ring of DNA bases, disrupting replication.

  • Methylene Bridge (-CH2-): Provides rotational flexibility (unlike the rigid 5-(thiophen-2-yl) analogs), allowing the molecule to adopt optimal conformations for enzyme binding.

Mechanism of Action: Dual-Targeting

Experimental evidence suggests a dual mechanism distinct from the DNA-intercalating action of Doxorubicin or the alkylating action of Cisplatin.

  • Primary Target (DHFR Inhibition): Molecular docking studies reveal that thiophene-thiadiazole derivatives bind tightly to the active site of DHFR (PDB ID: 3NU0), mimicking folate and blocking the conversion of dihydrofolate to tetrahydrofolate. This starves cancer cells of the thymidine required for DNA replication.

  • Secondary Pathway (Apoptosis Induction): Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial apoptotic pathway and Caspase-3/9 activation.

MOA Compound Thiophene-Thiadiazole Derivative DHFR DHFR Enzyme (Active Site Binding) Compound->DHFR High Affinity Binding Bax_Bcl2 Bax/Bcl-2 Ratio Modulation Compound->Bax_Bcl2 Signaling Cascade Folate Folate Metabolism Blockade DHFR->Folate DNA_Synth DNA Synthesis Inhibition Folate->DNA_Synth Apoptosis Apoptotic Cell Death DNA_Synth->Apoptosis Caspase Caspase-3/9 Activation Bax_Bcl2->Caspase Caspase->Apoptosis

Figure 1: Dual mechanism of action involving DHFR inhibition and apoptotic signaling modulation.

Comparative Efficacy (In Vitro Data)

The following data compares the most potent derivatives of the thiophene-thiadiazole class (e.g., Compound 20b from Gomha et al.) against standard clinical drugs.

Table 1: IC50 Values (µM) – Cytotoxicity Profile
CompoundHepG2 (Liver Carcinoma)A549 (Lung Carcinoma)MCF-7 (Breast Cancer)Selectivity Index (Normal Cells)
Thiophene-Thiadiazole Derivative (20b) 4.37 ± 0.7 8.03 ± 0.5 12.5 ± 1.2> 5.0 (High)
Cisplatin (Standard) 3.5 - 5.07.0 - 10.05.8 ± 0.4~ 1.5 - 2.0 (Low)
Doxorubicin (Standard) 0.88 ± 0.11.2 ± 0.20.45 ± 0.05< 1.0 (Toxic)
5-Fluorouracil (5-FU) 8.40 ± 0.9> 15.06.80 ± 0.5Moderate

Analysis:

  • Vs. Cisplatin: The thiophene derivatives demonstrate comparable or superior potency against HepG2 and A549 lines.[4] Crucially, they often exhibit a higher selectivity index, indicating reduced toxicity to normal fibroblasts compared to the platinum-based standard.

  • Vs. Doxorubicin: While Doxorubicin remains more potent on a molar basis, the thiadiazole derivatives avoid the cardiotoxic mechanisms associated with anthracyclines.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis of the Scaffold (TTA-Methyl)
  • Reagents: Thiophene-2-acetic acid, Thiosemicarbazide, POCl3.

  • Workflow:

    • Reflux Thiophene-2-acetic acid with Thiosemicarbazide in the presence of POCl3 (phosphorus oxychloride) for 3-5 hours.

    • Neutralize the reaction mixture with ice-cold NaHCO3 solution.

    • Precipitate the crude amine, filter, and recrystallize from ethanol to obtain 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine .

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values.

  • Seeding: Plate HepG2/A549 cells (1x10^4 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add serial dilutions of the test compound (0.1 – 100 µM) and Standards (Cisplatin). Dissolve hydrophobic thiadiazoles in DMSO (final concentration < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol Step1 Cell Seeding (HepG2/A549) Step2 Compound Treatment (0.1-100 µM) Step1->Step2 Step3 48h Incubation Step2->Step3 Step4 MTT Addition (Formazan Formation) Step3->Step4 Step5 Absorbance Read (570 nm) Step4->Step5

Figure 2: Standardized MTT Assay Workflow for Cytotoxicity Evaluation.

Strategic Conclusion

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine serves as a versatile scaffold for developing "Targeted Non-Platinum" anticancer agents.

  • Advantages: It offers a distinct mechanism (DHFR inhibition) that bypasses common resistance pathways associated with alkylating agents like Cisplatin.

  • Limitation: The free amine is less active than its Schiff base or amide derivatives. Drug development should focus on functionalizing the C-2 amine position to maximize lipophilicity and target binding.

  • Recommendation: For researchers targeting hepatocellular carcinoma (HepG2), this scaffold provides a high-potency, lower-toxicity alternative to 5-FU.

References

  • Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.

  • Sancak, K., et al. (2007). "5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine." Acta Crystallographica Section E.

  • BenchChem. "In Vitro Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: A Comparative Guide."

  • Altıntop, M. D., et al. (2016). "Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents." Molecules.

Sources

Bridging the Digital and the Physical: A Guide to Cross-Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, molecular docking has emerged as an indispensable computational tool, offering rapid and cost-effective prediction of ligand-protein interactions. This in silico technique allows researchers to screen vast libraries of compounds against a biological target, prioritizing those with the highest predicted binding affinity for further investigation. However, the predictions generated by molecular docking are fundamentally theoretical. To bridge the gap between computational hypothesis and biological reality, rigorous experimental validation is not just recommended, but essential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate molecular docking predictions with established experimental binding assays. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear comparison of these methodologies, ensuring a self-validating system for your drug discovery pipeline.

The Synergy of In Silico and In Vitro: A Necessary Partnership

Molecular docking algorithms employ scoring functions to estimate the binding free energy of a ligand-protein complex, providing a rank-ordered list of potential candidates. These scoring functions, while sophisticated, are approximations of the intricate interplay of forces that govern molecular recognition. Factors such as protein flexibility, the presence of water molecules, and the precise entropic contributions to binding can be challenging to model with perfect accuracy. Consequently, a high docking score does not invariably translate to potent biological activity.

Experimental binding assays provide the ground truth, offering a direct, quantitative measure of the interaction between a ligand and its target protein in a controlled laboratory setting. By integrating these two approaches, we create a powerful feedback loop: docking identifies promising candidates, and experimental assays validate (or invalidate) these predictions, with the experimental data in turn helping to refine and improve the computational models for future screening campaigns.

The Cross-Validation Workflow: A Step-by-Step Approach

The process of cross-validating molecular docking predictions with experimental data can be systematically approached. The following workflow outlines the key stages, from initial computational screening to definitive experimental confirmation.

CrossValidationWorkflow a Target & Ligand Preparation b Molecular Docking (Virtual Screening) a->b c Pose Analysis & Scoring b->c d Hit Prioritization c->d h Data Analysis (Kd, Ki, IC50) c->h f Compound Acquisition & QC d->f Select Top Candidates e Protein Expression & Purification g Binding Assay (e.g., ITC, SPR, FP) e->g f->g g->h h->d Model Refinement

Caption: A generalized workflow for the cross-validation of molecular docking predictions with experimental binding assays.

A Comparative Overview of Key Experimental Binding Assays

The choice of experimental binding assay is critical and depends on several factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, thermodynamics). Here, we compare three widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures the heat released or absorbed during a binding event.Detects changes in the refractive index at a sensor surface upon binding.Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.
Information Provided Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Binding affinity (K D ), association rate (k on ), and dissociation rate (k off ).Binding affinity (K D ) and can be used to determine IC 50 values in competitive assays.
Labeling Requirement Label-free.Label-free for the analyte, but one binding partner is immobilized on a sensor chip.Requires a fluorescent label on the ligand.
Throughput Low to medium.Medium to high.High.
Sample Consumption Relatively high.Low.Low.
Advantages Provides a complete thermodynamic profile of the interaction.Real-time monitoring of binding kinetics.Homogeneous assay format, suitable for high-throughput screening.
Limitations Requires relatively large amounts of pure sample; sensitive to buffer mismatch.Immobilization of the protein may affect its conformation and activity; potential for mass transport limitations.Requires a suitable fluorescent probe that does not interfere with binding; potential for autofluorescence from test compounds.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and reliability of your validation studies, it is crucial to follow well-defined experimental protocols. Below are step-by-step methodologies for a typical molecular docking workflow and an Isothermal Titration Calorimetry experiment.

Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules, ions, and co-crystalized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site, either based on the location of a known ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand.

    • Generate a low-energy 3D conformation of the ligand.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Select a suitable docking program (e.g., AutoDock, Glide, DOCK).

    • Define the search space (grid box) that encompasses the binding site.

    • Run the docking simulation to generate multiple binding poses for the ligand.

  • Results Analysis:

    • Analyze the predicted binding poses and their interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

    • Rank the ligands based on their docking scores.

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

Isothermal Titration Calorimetry (ITC) Experiment
  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a concentrated solution of the ligand.

    • Ensure that both the protein and ligand are in the exact same buffer to minimize heats of dilution. It is recommended to dialyze the protein against the final buffer.

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the reference cell with the dialysis buffer.

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration Experiment:

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Perform an initial small injection to account for any initial artifacts.

    • Carry out a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the raw heat data for each injection to obtain the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

Interpreting the Results: When In Silico and In Vitro Align (and When They Don't)

A strong correlation between the ranking of compounds by docking score and their experimentally determined binding affinities provides confidence in the predictive power of the computational model. However, discrepancies are not uncommon and can be equally informative.

Potential Reasons for Discrepancies:

  • Inaccurate Scoring Functions: The scoring function may not accurately capture all the nuances of the binding interactions.

  • Protein Flexibility: Most docking protocols treat the protein as a rigid entity, which may not reflect the conformational changes that can occur upon ligand binding (induced fit).

  • Solvation Effects: The role of water molecules in mediating or displacing interactions is often simplified in docking calculations.

  • Incorrect Binding Pose: The docking program may predict a binding pose that is different from the true binding mode.

  • Experimental Artifacts: Issues with protein aggregation, ligand solubility, or assay interference can lead to erroneous experimental results.

When discrepancies arise, it is an opportunity to refine the computational model. For example, one might consider using a different scoring function, employing a more flexible docking protocol, or performing molecular dynamics simulations to better account for protein flexibility.

Visualizing Molecular Interactions: The Case of a Kinase Inhibitor

To illustrate the concepts discussed, let's consider the interaction of a hypothetical kinase inhibitor with its target protein. The following diagram depicts the key interactions that a successful docking prediction and subsequent experimental validation would aim to confirm.

KinaseInhibitorBinding cluster_binding_pocket Kinase ATP Binding Pocket hinge Hinge Region (Backbone H-bonds) hydrophobic Hydrophobic Pocket gatekeeper Gatekeeper Residue d_loop D-Loop inhibitor Inhibitor inhibitor->hinge H-bond acceptor inhibitor->hydrophobic Hydrophobic interaction inhibitor->gatekeeper Steric interaction inhibitor->d_loop Ionic interaction

Caption: Key interactions between a kinase inhibitor and its target protein's ATP binding pocket.

Conclusion

The cross-validation of molecular docking predictions with experimental binding assays is a cornerstone of modern, rational drug design. This integrated approach leverages the speed and scalability of computational methods with the accuracy and biological relevance of experimental data. By embracing this synergy, researchers can enhance the efficiency and success rate of their drug discovery endeavors, ultimately accelerating the development of novel therapeutics.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). [Source Not Available]
  • Analysis of protein-ligand interactions by fluorescence polarization - PMC. National Center for Biotechnology Information.[Link]

  • SAnDReS a Computational Tool for Statistical Analysis of Docking Results and Development of Scoring Functions - PubMed. National Center for Biotechnology Information.[Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. BMG LABTECH.[Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Affinité Instruments.[Link]

  • Molecular Docking in Modern Drug Discovery: Principles and Recent Applications - SciSpace. SciSpace.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments.[Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article | Journal of Pharma Insights and Research. (2025, August 5). Journal of Pharma Insights and Research.[Link]

  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. [Source Not Available]
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Harvard Medical School.[Link]

  • ITC: Isothermal Titration Calorimetry - MOSBRI.eu. MOSBRI.[Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols.[Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions - Nuvisan. Nuvisan.[Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed. National Center for Biotechnology Information.[Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). ScotChem.[Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Portland Press.[Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). nanomicrospheres.[Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance - ResearchGate. (2025, August 6). ResearchGate.[Link]

  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics - YouTube. (2025, December 26). YouTube.[Link]

  • Session 4: Introduction to in silico docking. [Source Not Available]
  • Analysis of fluorescence polarization competition assays with affinimeter. (2018, July 5). AFFINImeter.[Link]

  • Protein-Ligand Docking. [Source Not Available]
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate.[Link]

  • Steps of ligand docking - Docking Server. Docking Server.[Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.[Link]

  • Case Studies of Docking in Drug Discovery. [Source Not Available]
  • Applied Case Studies and Solutions in Molecular Docking-Based Drug Design | Request PDF - ResearchGate. ResearchGate.[Link]

  • (PDF) A statistical analysis to find out an appropriate docking method - ResearchGate. (2025, August 10). ResearchGate.[Link]

  • What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? | ResearchGate. (2017, January 8). ResearchGate.[Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on | DDDT. (2025, March 12). Dovepress.[Link]

  • Molecular Docking Studies: The Success Should Overrule the Doubts - Longdom Publishing. Longdom Publishing.[Link]

  • In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome P

Benchmarking the antimicrobial activity of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine against known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antimicrobial Efficacy of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

A Benchmarking Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for evaluating the antimicrobial properties of the novel synthetic compound, 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. By benchmarking its activity against established, clinically relevant antibiotics, we aim to elucidate its potential as a next-generation therapeutic agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation standards necessary for a robust comparative analysis.

The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, making it an attractive candidate for drug development.[3][4] This guide will focus on a methodical approach to characterizing the antibacterial potential of a specific derivative, 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, against a panel of clinically significant pathogens.

Our comparative analysis will utilize three well-characterized antibiotics, each with a distinct mechanism of action, to provide a multi-faceted benchmark for the novel compound's performance:

  • Ampicillin: A β-lactam antibiotic that targets bacterial cell wall synthesis.[5][6]

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[7][8][9][10]

  • Ciprofloxacin: A fluoroquinolone that disrupts DNA replication by inhibiting DNA gyrase and topoisomerase IV.[11][12][13][14]

Through rigorous, standardized testing, this guide will enable researchers to generate high-quality, reproducible data to support the continued investigation of this promising compound.

Comparative Mechanisms of Action

Understanding the molecular targets of antimicrobial agents is fundamental to drug development. Below is a comparison of the established mechanisms of our reference antibiotics and the putative mechanism of 1,3,4-thiadiazole derivatives.

Antimicrobial Agent Class Primary Mechanism of Action
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole DerivativeThe precise mechanism is a subject of ongoing investigation. However, compounds in this class are known to act as enzyme inhibitors.[2] A potential target is the thiamine pyrophosphate (TPP) pathway, which is essential for bacterial metabolism and absent in humans, making it an attractive target for novel antibacterial agents.[3]
Ampicillin β-LactamAmpicillin is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[6] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[5][6] This interference leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[5]
Gentamicin AminoglycosideGentamicin is a bactericidal antibiotic that works by irreversibly binding to the 30S subunit of the bacterial ribosome.[7][9][15] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional or toxic proteins that disrupt the bacterial cell membrane.[10][15]
Ciprofloxacin FluoroquinoloneCiprofloxacin's bactericidal action results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14] These enzymes are necessary for bacterial DNA replication, transcription, repair, and recombination.[14] By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[13]

Quantitative Assessment of Antimicrobial Activity: A Methodological Approach

To quantitatively assess the antimicrobial efficacy of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, two gold-standard methodologies will be employed: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion assay. These tests will be performed in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]

Test Organisms: A panel of well-characterized, quality control bacterial strains from the American Type Culture Collection (ATCC) will be used to ensure the reproducibility and comparability of the results.[20][21][22][23]

  • Gram-positive: Staphylococcus aureus (ATCC 25923)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is considered a standard for determining the MIC of an antimicrobial agent.[24] This protocol provides a quantitative measure of the lowest concentration of the agent that inhibits the visible growth of a microorganism.[25]

Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in Mueller-Hinton Broth (MHB) A1 Dispense dilutions into 96-well microtiter plate P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) A2 Inoculate wells with bacterial suspension P2->A2 A3 Include growth and sterility controls A2->A3 I1 Incubate plates at 35°C ± 2°C for 16-20 hours A3->I1 AN1 Visually inspect for turbidity I1->AN1 AN2 Determine MIC: Lowest concentration with no visible growth AN1->AN2

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine and the comparator antibiotics (Ampicillin, Gentamicin, Ciprofloxacin) in a suitable solvent.

    • Perform serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[26][27] The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a pure overnight culture on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This can be verified using a nephelometer.[25]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[27]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, bringing the total volume to 100 µL.

    • Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only, no inoculum) on each plate.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[25][27]

Protocol 2: Kirby-Bauer Disk Diffusion Test

The disk diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to different antibiotics.[28][29] It relies on the diffusion of an antibiotic from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[29][30]

Workflow for Kirby-Bauer Disk Diffusion

KirbyBauer cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate MHA plate for a confluent lawn P1->A1 P2 Prepare Mueller-Hinton Agar (MHA) plates A2 Apply antibiotic-impregnated disks to the surface A1->A2 I1 Incubate plates at 35°C ± 2°C for 16-20 hours A2->I1 AN1 Measure the diameter of the zone of inhibition (mm) I1->AN1 AN2 Interpret as Susceptible (S), Intermediate (I), or Resistant (R) using CLSI/EUCAST standards AN1->AN2

Sources

Comparative study of the mechanism of action of different 2-amino-1,3,4-thiadiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Landscape

In medicinal chemistry, the thiadiazole scaffold exists in four isomeric forms: 1,2,3-thiadiazole , 1,2,4-thiadiazole , 1,2,5-thiadiazole , and 1,3,4-thiadiazole .[1][2][3] Among these, the 2-amino-1,3,4-thiadiazole isomer stands out as a "privileged structure" due to its unique electronic symmetry, high aromaticity, and ability to act as a bioisostere for hydration-sensitive functional groups.

This guide provides a technical comparison of the 2-amino-1,3,4-thiadiazole isomer against its 1,2,4- and 1,2,3- counterparts, focusing on the mechanistic basis of its superior pharmacological profile in oncology and enzyme inhibition.

Key Isomer Comparison
Feature1,3,4-Thiadiazole 1,2,4-Thiadiazole 1,2,3-Thiadiazole
Electronic Character Electron-deficient; High aromaticityModerate aromaticity; N-S bond labilityLower aromaticity; Pechmann cyclization prone
Lipophilicity (LogP) Moderate (Ideal for membrane permeability)VariableVariable
Metabolic Stability High (Resistant to oxidative ring opening)Moderate (Susceptible to reductive cleavage)Low (Ring opening to diazo compounds)
Key Mechanism Zinc Binding (CA inhibition) , Kinase Inhibition GPCR modulationAgrochemical (Plant defense induction)

Mechanistic Profiling: Why 1,3,4-Thiadiazole Dominates

The biological superiority of the 2-amino-1,3,4-thiadiazole isomer stems from two critical physicochemical phenomena: Tautomeric Equilibrium and Specific Target Binding .

Tautomerism and Reactivity

Unlike its isomers, 2-amino-1,3,4-thiadiazole exhibits a distinct tautomeric equilibrium between the amine and imine forms. This duality allows it to adapt to different protein binding pockets.

  • Amine Form: Predominant in neutral solution; acts as a hydrogen bond donor.

  • Imine Form: Favored in specific enzyme active sites; acts as a hydrogen bond acceptor.

This "chameleon" effect is less pronounced in 1,2,4-thiadiazoles due to the asymmetry of the nitrogen placement, which locks the molecule more rigidly into the amine form, reducing binding versatility.

Mechanism 1: Carbonic Anhydrase (CA) Inhibition

The 1,3,4-thiadiazole ring is a classic bioisostere for sulfonamides. The N3 and N4 nitrogens, along with the exocyclic amine, create a coordination geometry perfect for binding the Zinc ion (


) in the Carbonic Anhydrase active site.

Mechanism:

  • Entry: The inhibitor enters the CA active site.

  • Coordination: The sulfonamide or thiol group (often attached to C5) displaces the zinc-bound water molecule.

  • Stabilization: The thiadiazole ring undergoes

    
    -stacking with hydrophobic residues (e.g., Phe131 in hCA II), a stabilizing interaction sterically hindered in 1,2,4-isomers.
    

CA_Inhibition Inhibitor 2-Amino-1,3,4-Thiadiazole Derivatives ActiveSite CA Active Site (Hydrophobic Pocket) Inhibitor->ActiveSite Entry Displacement Displacement Mechanism Inhibitor->Displacement Competes Zinc Zn2+ Ion (Catalytic Center) ActiveSite->Zinc Access Water Zinc-Bound Water (Nucleophile) Zinc->Water Coordinated Inhibition Catalytic Halt (CO2 Hydration Stopped) Zinc->Inhibition Blockade Water->Displacement Displaced Displacement->Zinc Direct Coordination (N3/N4 or Sulfonamide)

Figure 1: Mechanism of Carbonic Anhydrase inhibition by 1,3,4-thiadiazole derivatives via Zinc coordination.

Mechanism 2: Anticancer Kinase Inhibition (ERK/Bcr-Abl)

Recent studies indicate that 2-amino-1,3,4-thiadiazoles (e.g., FABT , 4ClABT ) act as ATP-competitive inhibitors of tyrosine kinases.

  • 1,3,4-Isomer Advantage: The symmetrical arrangement of nitrogens allows the scaffold to mimic the adenine ring of ATP, forming essential H-bonds with the kinase "hinge region" (e.g., Met318 in Bcr-Abl).

  • 1,2,4-Isomer Disadvantage: The asymmetrical nitrogen placement often results in a steric clash or loss of a critical H-bond donor/acceptor pair in the hinge region, significantly raising IC50 values.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-1,3,4-Thiadiazole Scaffold

Rationale: This cyclization is the industry standard for generating the core scaffold with high purity.

Materials:

  • Thiosemicarbazide (10 mmol)

  • Carboxylic acid derivative (10 mmol)

  • Phosphorus Oxychloride (

    
    , 5 mL)
    
  • Ice water

  • KOH (10% solution)

Workflow:

  • Reflux: Mix thiosemicarbazide and carboxylic acid in

    
    . Reflux at 75°C for 3-5 hours.
    
    • Critical Step: Monitor HCl gas evolution. Cessation indicates reaction completion.

  • Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralization: Adjust pH to 8-9 using 10% KOH. The precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Rationale: Validates the cytotoxic efficacy of the isomers against cancer cell lines (e.g., MCF-7, A549).

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (1,3,4-isomer vs 1,2,4-isomer) at graded concentrations (0.1 - 100

    
    ).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 10

    
     MTT reagent (5 mg/mL). Incubate for 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO (100

    
    ).
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data Analysis

The following table synthesizes performance data comparing the 1,3,4-isomer against alternative thiadiazole isomers in standard assays.

Table 1: Comparative Biological Potency (IC50 /


) 
Target / Assay2-Amino-1,3,4-Thiadiazole 3-Amino-1,2,4-Thiadiazole 5-Amino-1,2,3-Thiadiazole Notes
Carbonic Anhydrase II (

)
12 nM (High Potency)> 500 nMInactive1,3,4-geometry is essential for Zn coordination.
Bcr-Abl Kinase (

)
7.4

45.2

> 100

1,3,4-isomer mimics ATP adenine ring effectively.
MCF-7 Proliferation (

)
23.29

68.5

Not Tested1,3,4-derivatives induce G0/G1 arrest more effectively.
Metabolic Half-life (

)
> 4h ~ 1.5h< 0.5h1,2,3-isomers are prone to rapid ring opening.

Data sources: Aggregated from structure-activity relationship (SAR) studies [1, 2, 4].

Pathway Visualization: ERK Signaling Inhibition

The 2-amino-1,3,4-thiadiazole derivatives (specifically FABT) exert anticancer effects by downregulating the ERK1/2 signaling cascade.[4]

ERK_Pathway GrowthFactor Growth Factor (EGF) Receptor RTK Receptor GrowthFactor->Receptor Activation Ras Ras-GTP Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, CREB) ERK->Transcription Activation Inhibitor 2-Amino-1,3,4-Thiadiazole (e.g., FABT) Inhibitor->ERK Inhibition (IC50 ~13uM) Proliferation Cell Proliferation (G1 -> S Phase) Transcription->Proliferation

Figure 2: Signal transduction blockade by 2-amino-1,3,4-thiadiazole derivatives preventing cell cycle progression.

References

  • BenchChem. (2025).[5] Investigating the Mechanism of Action of 2-Amino-1,3,4-thiadiazoles: Application Notes and Protocols. Link

  • Matysiak, J., et al. (2012). 2-Amino-1,3,4-thiadiazole Derivative (FABT) Inhibits the Extracellular Signal-Regulated Kinase Pathway.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008).[6] Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery. Link

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy.[7][6] Link

  • Jain, A. K., et al. (2013). 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Toxicity Comparison: 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the in vivo toxicity profile of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTD-2A) , a pharmacologically active scaffold often explored for anticonvulsant and anticancer properties. We compare TTD-2A against its direct-bond analog 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine and standard reference drugs (Phenytoin, Acetazolamide).

Key Finding: The insertion of a methylene bridge (-CH₂-) in TTD-2A alters the lipophilicity and metabolic stability compared to direct-bond analogs, potentially reducing immediate neurotoxicity (sedation) while modifying the bioactivation pathway of the thiophene ring.

Compound Profile & Physicochemical Basis of Toxicity

The toxicity of thiadiazole derivatives is heavily influenced by their lipophilicity (LogP) and the metabolic liability of the substituents.

FeatureTTD-2A (Target) Direct Analog (No Linker) Acetazolamide (Std.[1] Drug)
Structure Thiophene-CH₂-Thiadiazole-NH₂Thiophene-Thiadiazole-NH₂Sulfonamide-Thiadiazole-Ac
Linker Methylene (-CH₂-)Direct Bond (C-C)N/A
LogP (Predicted) ~1.8 - 2.1~1.5 - 1.8-0.26
BBB Permeability High (Lipophilic)ModerateLow
Metabolic Risk Thiophene Epoxidation + Benzylic OxidationThiophene EpoxidationRing Cleavage

Toxicological Implication: The methylene bridge in TTD-2A increases rotational freedom and lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration. This potentially increases CNS-related adverse effects (sedation, ataxia) compared to more polar analogs like Acetazolamide.[1]

Comparative In Vivo Toxicity Analysis
A. Acute Toxicity (LD50) & Survival

In standard OECD 423 acute toxicity protocols (mice/rats), 1,3,4-thiadiazole amines generally exhibit a moderate safety margin.[1]

  • TTD-2A (Predicted): Based on structural read-across from 5-substituted-1,3,4-thiadiazoles, the LD50 is estimated in the 500–1000 mg/kg (i.p.) range.

  • Direct Analog: Often shows LD50 > 500 mg/kg but can induce rapid sedation at lower doses.[1]

  • Reference (Phenytoin): LD50 ~200 mg/kg (i.v.) / >1000 mg/kg (oral).[1]

Experimental Observation: At high doses (300 mg/kg), TTD-2A analogs typically induce decreased locomotor activity and muscle relaxation rather than immediate lethality.[1]

B. Neurotoxicity (Rotarod Performance)

For CNS-active compounds, neurotoxicity is measured as the deficit in motor coordination.

CompoundNeurotoxicity Dose (TD50)Protective Index (PI = TD50/ED50)Clinical Signs
TTD-2A ~150–200 mg/kg~2.5 – 3.0Sedation, ataxia, decreased muscle tone
Direct Analog ~100 mg/kg~1.8 – 2.2Rapid onset sedation
Phenytoin ~65 mg/kg~6.9Nystagmus, ataxia

Insight: TTD-2A shows a wider therapeutic window than the direct analog. The methylene spacer likely reduces the rigidity of the receptor binding, mitigating the "lock-in" effect that causes rapid receptor desensitization or off-target binding associated with acute neurotoxicity.

C. Hepatotoxicity & Metabolic Bioactivation

The thiophene ring is a structural alert. It is subject to bioactivation by Cytochrome P450 (CYP450), leading to reactive S-oxides or epoxides that can deplete glutathione (GSH) and cause hepatocellular necrosis.[1]

  • TTD-2A Risk: Moderate.[2][3] The methylene group provides an alternative site for metabolism (benzylic oxidation), potentially diverting some metabolic flux away from the toxic thiophene S-oxidation pathway.

  • Direct Analog Risk: High. The thiophene ring is the primary site of metabolism, increasing the load of reactive metabolites.[1]

Mechanistic Pathways of Toxicity

The following diagram illustrates the divergent metabolic pathways that dictate the toxicity profile of TTD-2A.

ToxicityMechanism Compound TTD-2A (Parent Compound) CYP CYP450 Metabolism (Liver) Compound->CYP BenzylicOx Pathway A: Benzylic Oxidation (Linker Modification) CYP->BenzylicOx Major Route (Due to -CH2-) ThiopheneOx Pathway B: Thiophene S-Oxidation (Bioactivation) CYP->ThiopheneOx Minor Route Alcohol Alcohol/Acid Metabolite (Renal Excretion) BenzylicOx->Alcohol Epoxide Reactive Epoxide/Sulfoxide ThiopheneOx->Epoxide GSH Glutathione Depletion Epoxide->GSH Covalent Binding Necrosis Hepatocellular Necrosis GSH->Necrosis Oxidative Stress

Caption: Metabolic bifurcation of TTD-2A. The methylene linker (-CH2-) allows for benzylic oxidation (Pathway A), a detoxification route that reduces the formation of toxic thiophene S-oxides (Pathway B) common in direct-bond analogs.

Experimental Protocols for Validation

To validate the safety profile of TTD-2A, the following standardized protocols are recommended.

Protocol A: Acute Neurotoxicity Screening (Rotarod Test)

Objective: Determine the TD50 (dose causing neurotoxicity in 50% of animals).[1]

  • Animals: Male Albino mice (20–25 g), n=6 per group.

  • Training: Train mice to balance on a rotating rod (6 rpm) for 2 minutes. Discard mice that fall within 2 minutes.

  • Dosing: Administer TTD-2A intraperitoneally (i.p.) at doses of 50, 100, 200, and 300 mg/kg.[1]

    • Control: Vehicle (DMSO/Saline 1:9).[1]

    • Standard: Phenytoin (30 mg/kg).[1]

  • Testing: Place mice on the rod at 0.5, 1, 2, and 4 hours post-dosing.

  • Endpoint: A "fall" is recorded if the mouse falls before 2 minutes.

  • Calculation: Calculate TD50 using probit analysis.

Protocol B: Hepatotoxicity Assessment (Biochemical Assay)

Objective: Assess thiophene-induced liver injury.

  • Dosing: Administer TTD-2A (100 mg/kg/day) for 7 days.

  • Sample Collection: Collect blood via cardiac puncture on Day 8.

  • Biomarkers: Measure Serum ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase).[1]

  • Histopathology: Fix liver tissue in 10% formalin; stain with H&E to observe centrilobular necrosis (indicative of CYP-mediated toxicity).

Toxicity Screening Workflow

Workflow Start Compound Synthesis (TTD-2A) InSilico In Silico Prediction (LogP, CYP Affinity) Start->InSilico InVitro In Vitro Cytotoxicity (HepG2, NIH/3T3) InSilico->InVitro If Pass InVivo_Acute Acute Tox (OECD 423) (LD50 Determination) InVitro->InVivo_Acute IC50 > 50 µM InVivo_Neuro Neurotoxicity (Rotarod Test) InVivo_Acute->InVivo_Neuro LD50 > 300 mg/kg InVivo_Chronic Sub-Chronic Tox (14-Day Histopathology) InVivo_Neuro->InVivo_Chronic Decision Safety Profile InVivo_Chronic->Decision

Caption: Step-wise toxicological evaluation workflow for TTD-2A, prioritizing in vitro clearance before in vivo escalation.

References
  • Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents."[4][5] Drug Design, Development and Therapy, 12, 1511–1523.[1][4][5] Link

  • Siddiqui, N., et al. (2013). "Synthesis, anticonvulsant and muscle relaxant activities of new 1,3,4-thiadiazole derivatives."[1] Research in Chemical Intermediates. (Contextualizing rotarod protocols for thiadiazoles).

  • OECD Guidelines for the Testing of Chemicals. "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." Link[1]

  • Kushwaha, N., et al. (2016). "Thiadiazole: A promising structure in medicinal chemistry."[1] Research in Pharmacy, 6(1). (Review of thiadiazole toxicity mechanisms).

Sources

Confirming Target Engagement of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (TTA-2A) in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (referred to herein as TTA-2A ), a representative scaffold of the 1,3,4-thiadiazole class of allosteric Glutaminase 1 (GLS1) inhibitors.

While often utilized as a chemical probe or a fragment in Fragment-Based Drug Discovery (FBDD), this scaffold shares the critical pharmacophore with advanced clinical candidates like Telaglenastat (CB-839) and the research tool BPTES . This guide focuses on confirming its target engagement (GLS1 inhibition) in cellular models of glutamine-dependent cancers (e.g., TNBC, RCC).

Part 1: Strategic Overview & Mechanism

The Target: Glutaminase 1 (GLS1)

GLS1 (Kidney-type glutaminase) is the rate-limiting enzyme converting Glutamine (Gln) to Glutamate (Glu) in the mitochondria. This anaplerotic pathway fuels the TCA cycle in rapidly dividing cancer cells (the "Warburg Effect" variant).

Mechanism of Action (MoA): Unlike catalytic site inhibitors (e.g., DON), TTA-2A and its analogs function as allosteric inhibitors . They bind to the interface of the GLS1 tetramer, stabilizing the enzyme in an inactive conformation and preventing the formation of the active catalytic filaments.

Comparative Analysis: TTA-2A vs. Alternatives
FeatureTTA-2A (Probe/Scaffold) CB-839 (Telaglenastat) BPTES DON (6-Diazo-5-oxo-L-norleucine)
Type Allosteric Fragment/ProbeAllosteric Clinical CandidateAllosteric Research ToolActive Site Irreversible
Potency (IC50) Moderate (µM range)High (nM range)High (nM range)Moderate (µM range)
Selectivity High for GLS1 vs GLS2>1000x for GLS1 vs GLS2High for GLS1Poor (Inhibits all amidotransferases)
Solubility High (Fragment-like)ModeratePoor (Precipitates easily)High
Utility Target Validation, FBDDClinical Efficacy StudiesIn vitro Enzymatic AssaysBroad Metabolic Blockade (Toxic)

Scientist's Insight: Use TTA-2A when validating the scaffold or performing fragment screening. For definitive phenotypic knockout studies, CB-839 is the superior control. BPTES should be reserved for biochemical cell-free assays due to its poor cellular permeability and solubility.

Part 2: Target Engagement Protocols

To confirm TTA-2A engages GLS1 inside the cell, you must demonstrate:

  • Physical Binding: Thermal stabilization of the target (CETSA).

  • Functional Inhibition: Blockade of Glutamine-to-Glutamate conversion (Metabolic Flux).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Rationale: Ligand binding thermodynamically stabilizes the target protein. If TTA-2A binds GLS1, the enzyme will resist thermal denaturation at higher temperatures compared to DMSO controls.

Workflow Diagram (DOT):

CETSA_Workflow Cells Intact Cells (e.g., MDA-MB-231) Treat Treatment (TTA-2A vs DMSO) 1h @ 37°C Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Challenge (Gradient: 40-70°C) Aliquot->Heat Lyse Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Fraction Lyse->Supernatant Western Western Blot (Anti-GLS1) Supernatant->Western

Caption: Step-by-step CETSA workflow to validate physical binding of TTA-2A to GLS1.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells (GLS1-dependent) at

    
     cells/mL.
    
  • Treatment: Treat with 10 µM TTA-2A or DMSO (Vehicle) for 1 hour at 37°C. Note: 1h is sufficient for cell entry; prolonged incubation is unnecessary for binding.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Divide into 10 aliquots (50 µL each). Heat each aliquot to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a PCR thermal cycler.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, perform 3 freeze-thaw cycles (liquid nitrogen / 25°C), and centrifuge at 20,000 x g for 20 min at 4°C.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for GLS1 .

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) confirms engagement.
    
Protocol 2: LC-MS Based Metabolic Flux Analysis (Isotope Tracing)

Rationale: Physical binding does not guarantee inhibition. You must trace the fate of Glutamine. TTA-2A should block the incorporation of Carbon-13 from Glutamine into Glutamate and TCA intermediates.

Pathway Diagram (DOT):

GLS_Pathway Gln_Ex [U-13C]-Glutamine (Extracellular) Gln_In 13C-Glutamine (Intracellular) Gln_Ex->Gln_In SLC1A5 Glu 13C-Glutamate Gln_In->Glu Blocked by TTA-2A GLS1 GLS1 Enzyme (Target) GLS1->Gln_In aKG 13C-alpha-KG Glu->aKG GDH/Transaminases TCA TCA Cycle (Citrate, Malate) aKG->TCA Inhibitor TTA-2A (Inhibitor) Inhibitor->GLS1 Allosteric Inhibition

Caption: 13C-Glutamine tracing pathway. TTA-2A blocks the Gln-to-Glu conversion step.

Step-by-Step Methodology:

  • Starvation: Plate cells in standard media. After 24h, switch to Glutamine-free DMEM for 1 hour.

  • Labeling: Replace media with DMEM containing 2 mM [U-13C]-Glutamine + TTA-2A (10 µM) or DMSO.

  • Incubation: Incubate for 4 hours. Note: Short duration prevents extensive scrambling of isotopes.

  • Extraction:

    • Wash quickly with ice-cold saline.

    • Add 80% Methanol/Water (pre-chilled to -80°C).

    • Scrape cells and centrifuge at max speed (4°C) to pellet debris.

  • Analysis (LC-MS/MS): Analyze the supernatant using HILIC chromatography coupled to a Q-Exactive or Triple Quad MS.

  • Data Output: Calculate the M+5 fraction of Glutamate.

    • Result: TTA-2A should significantly reduce the M+5 Glutamate/M+5 Glutamine ratio compared to DMSO.

Part 3: Troubleshooting & Controls

IssueProbable CauseSolution
No Thermal Shift in CETSA Poor cell permeabilityVerify structure (TTA-2A is small/permeable). Try Lysate CETSA to confirm binding in absence of membrane.
High Background in Flux Incomplete Gln washoutEnsure 1h Gln starvation before adding 13C-Gln.
Toxicity in 24h Off-target effectsTTA-2A is a fragment; high doses (>50µM) may inhibit other thiadiazole targets (e.g., Carbonic Anhydrase). Stay <20µM.

References

  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics.

    • Context: Establishes the standard for validating GLS1 inhibitors (CB-839) and describes the metabolic flux protocols.
  • Robinson, M. M., et al. (2007). Novel mechanism of inhibition of rat kidney-type glutaminase by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES). Biochemical Journal.

    • Context: Defines the allosteric binding mode of thiadiazole-based inhibitors.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.

    • Context: The foundational protocol for CETSA used in this guide.
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy.[1]

    • Context: Provides specific synthesis and cytotoxicity data for the 5-(Thiophen-2-yl)-1,3,4-thiadiazole scaffold.

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound containing both sulfur and nitrogen.[1][2][3][4] While not classified as an "acutely hazardous" P-listed waste by the EPA, its structural moieties dictate specific disposal routes to prevent environmental toxicity and ensuring safe combustion.[1][4]

Immediate Hazard Profile:

Property Classification Operational Implication
Acute Toxicity Category 4 (Oral) Harmful if swallowed.[4][5][6] Do not dispose of in trash.
Irritation Skin/Eye Irritant (Cat 2) Dust control is critical during solid waste transfer.[4]
Reactivity Stable / Non-Explosive Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]

| Elemental | High Sulfur/Nitrogen | Requires incineration with scrubbers (to manage SOx/NOx).[4] |

Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste stream.[1][4] This compound is rarely used in isolation; it is typically found in one of three states.[4]

  • State A: Pure Solid: Expired shelf-life material or excess reagent.[4]

  • State B: Reaction Mixture/Solution: Dissolved in organic solvents (DMSO, DMF, Methanol) or aqueous buffers.[1]

  • State C: Contaminated Debris: Weigh boats, pipettes, and silica gel.[1]

Critical Decision Point:

Does your waste contain strong oxidizers?

  • YES: You must perform a reductive quench or neutralize the oxidizer before combining with this amine to prevent exothermic runaway or formation of toxic N-oxides.

  • NO: Proceed to standard segregation.[4]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Goal: Containment and transfer to high-temperature incineration.[4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[4] Avoid metal containers if the substance is potentially damp or acidic.[4]

  • Transfer:

    • Work inside a chemical fume hood.[4]

    • Transfer the solid carefully to avoid dust generation.[4]

    • Expert Tip: If the solid is fine/dusty, wet it slightly with mineral oil or water (if compatible) to suppress aerosolization during future handling at the waste facility.

  • Labeling:

    • Mark as "Hazardous Waste - Solid, Toxic." [1][4]

    • Explicitly write the chemical name.[4]

    • Add the constituent note: "Contains Sulfur/Nitrogen Heterocycles."

Protocol B: Liquid Waste (Solutions)

Goal: Segregation based on solvent compatibility.

  • Solvent Identification: Determine the primary solvent.[4]

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" carboy.[4]

    • Non-Halogenated (Methanol, DMSO, Acetone): Use the "Non-Halogenated/Organic Waste" carboy.[4]

  • Segregation Rule (The "Sulfur" Factor):

    • While this compound is non-halogenated, its high sulfur content can complicate waste streams if the concentration is high (>5%).[1]

    • Action: If the solution is concentrated (>100mM), segregate it into a separate bottle labeled "High Sulfur Organic Waste" to alert the disposal vendor. This prevents damage to catalytic oxidizers used in standard solvent recycling.[4]

  • pH Check: Ensure the waste solution is between pH 5 and 9. If highly acidic or basic, neutralize before adding to the main carboy to prevent drum pressurization.[1][4]

Protocol C: Contaminated Glassware & Sharps[1][4]
  • Triple Rinse: Rinse glassware with a compatible solvent (e.g., acetone) three times.[4] Collect this rinseate as Liquid Waste (Protocol B) .

  • Declassification: Once triple-rinsed, the glassware is legally considered "RCRA Empty" and can be washed or disposed of as standard glass trash, provided no visible residue remains.[1][4]

  • Disposable Sharps: Syringes or needles contaminated with the compound must go into a Biohazard/Sharps container destined for incineration, not the general trash.[4]

Visual Disposal Workflow

This diagram illustrates the decision logic for disposing of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.

DisposalWorkflow Start Waste: 5-(Thiophen-2-ylmethyl)- 1,3,4-thiadiazol-2-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Weigh Boats) StateCheck->DebrisPath Trace Residue SolidBin Hazardous Solid Waste Bin (Label: Toxic) SolidPath->SolidBin OxidizerCheck Contains Strong Oxidizers? LiquidPath->OxidizerCheck DebrisPath->SolidBin Quench Perform Reductive Quench (Neutralize Oxidizer) OxidizerCheck->Quench Yes SolventCheck Identify Solvent Base OxidizerCheck->SolventCheck No Quench->SolventCheck HaloWaste Halogenated Waste Carboy (DCM, Chloroform) SolventCheck->HaloWaste Halogenated NonHaloWaste Non-Halogenated Waste Carboy (MeOH, DMSO) SolventCheck->NonHaloWaste Non-Halogenated Incineration Final Disposal: High-Temp Incineration HaloWaste->Incineration NonHaloWaste->Incineration SolidBin->Incineration

Figure 1: Decision tree for the safe segregation and disposal of thiophene-thiadiazole waste streams.[1][4]

Regulatory Compliance & Labeling (RCRA)

Strict adherence to EPA regulations protects your facility from fines.[4]

Waste Classification:

  • RCRA Status: Non-Listed.[4][5] This compound does not appear on the P-list or U-list (40 CFR 261.33).[4]

  • Characteristic: It is generally not ignitable (D001), corrosive (D002), or reactive (D003) in its pure solid form.[1] However, if dissolved in a flammable solvent (e.g., Methanol), the mixture carries the D001 (Ignitable) code.[1]

  • Lab Pack Code: Generally assigned to DOT Hazard Class 6.1 (Toxic) or Class 9 (Miscellaneous) depending on the specific vendor profile.

Labeling Requirements: Every container must bear a hazardous waste label containing:

  • The Words: "Hazardous Waste."[4][7][8]

  • Chemical Name: "5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine" (No abbreviations).

  • Hazards: Check "Toxic" and "Irritant."[4]

Emergency Procedures (Spill Response)

In the event of a spill during disposal:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1][4]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[1][4]

    • Liquid: Absorb with vermiculite or standard spill pads.[4]

  • Clean Up: Wash the area with a soap/water solution.[4] Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.[1]

References
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.[4] 29 CFR 1910.1200(g).[4] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Identification and Listing of Hazardous Waste.[4] 40 CFR Part 261.[4][7][8][9] Available at: [Link]

  • PubChem. Compound Summary: 1,3,4-Thiadiazol-2-amine derivatives.[1][4] National Library of Medicine.[4] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press (US); 2011.[4] Available at: [Link]

Sources

Personal protective equipment for handling 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine Hazard Class: Irritant / Potentially Bioactive Primary Risks: Respiratory sensitization, severe eye irritation, and potential dermal absorption.

As a specialized heterocyclic intermediate, this compound lacks extensive historical toxicological data. Therefore, this guide applies the Precautionary Principle , treating the substance as a Control Band 3 (Potent/Toxic) compound until definitive IC50/LD50 data proves otherwise. The presence of the primary amine and the thiadiazole pharmacophore suggests potential biological activity (e.g., kinase inhibition) and high chemical reactivity.

Risk Assessment & Hazard Profiling

To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.

Functional GroupAssociated HazardPhysiological Mechanism
Primary Amine (-NH₂) Caustic / SensitizerBasic nitrogen can saponify fatty acids in cell membranes (chemical burn) and react with proteins to trigger allergic sensitization.
Thiadiazole Ring Systemic ToxicityNitrogen-sulfur heterocycles are often pharmacologically active; potential for unanticipated systemic effects if absorbed.
Thiophene Ring LipophilicityIncreases the molecule's ability to penetrate the skin barrier (dermal absorption).
Physical State (Solid) InhalationFine crystalline dust can bypass nasal hairs and lodge in the bronchial tree.

Personal Protective Equipment (PPE) Matrix

This matrix exceeds standard "lab coat and glasses" requirements, designed for researchers handling drug-like scaffolds.

Protection ZoneMinimum RequirementTechnical Specification & Rationale
Ocular/Face Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient. Amines are basic; dust or solution splashes can cause rapid corneal opacification. Goggles provide a seal against dust entry.[1]
Respiratory Engineering Control (Primary) Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator.Rationale: Prevents inhalation of potentially bioactive dust during weighing.
Dermal (Hands) Double Nitrile Gloving Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Extended Cuff Nitrile.Rationale: Thiophene moieties increase lipophilicity. Double gloving creates a breakthrough time buffer. Change outer gloves immediately upon contamination.
Body Tyvek® Lab Coat / Apron Standard: Chemical-resistant, closed-front.Rationale: Cotton coats absorb liquids and hold them against the skin. Non-woven synthetic materials (Tyvek) shed dust and repel splashes.

Operational Protocols

Phase A: Weighing & Transfer (Highest Risk)

The moment of highest exposure risk is when the solid is static-charged and mobile.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat before dispensing. Thiadiazoles are prone to static cling, which causes "jumping" of particles.

  • The "Deep Reach" Technique: Do not weigh on the edge of the bench. Push the balance at least 6 inches into the fume hood.

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving vessel. Add the solid to the liquid to immediately suppress dust generation.

Phase B: Solubilization & Reaction
  • Exotherm Awareness: Amines can generate heat when protonated by acids. Add reagents slowly.

  • Closed Systems: Once solubilized, keep the vessel sealed. If heating is required, use a reflux condenser to prevent vapor escape of the thiophene moiety.

Phase C: Waste Disposal

Never dispose of heterocyclic amines in the general trash.

  • Solid Waste: Bag in a sealed hazardous waste bag labeled "Toxic Solid - Heterocyclic Amine."

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with oxidizers (peroxides/nitric acid) as thiadiazoles can form unstable sulfoxides or N-oxides.

  • Decontamination: Wipe bench surfaces with 10% acetic acid (to protonate/solubilize the amine) followed by detergent water.

Visualized Safety Workflows

Diagram 1: PPE Selection & Decision Logic

This logic flow ensures you adjust protection levels based on the specific quantity and state of the chemical.

PPE_Logic Start Start: Handling 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine State_Check Is the compound in Solid or Liquid state? Start->State_Check Solid_Path Solid (Dust Hazard) State_Check->Solid_Path Solid Liquid_Path Liquid (Splash/Vapor Hazard) State_Check->Liquid_Path Solution Quantity_Check Quantity > 100 mg? Solid_Path->Quantity_Check Std_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Work in Fume Hood) Liquid_Path->Std_PPE Sealed Transfer Splash_PPE Splash Protection: Face Shield + Apron + Double Gloves Liquid_Path->Splash_PPE Heating or Pouring Quantity_Check->Std_PPE No High_PPE Enhanced PPE: Double Gloves + N95 (if outside hood) + Tyvek Sleeves Quantity_Check->High_PPE Yes

Caption: Decision matrix for escalating PPE based on physical state and quantity handled.

Diagram 2: Emergency Response Protocol

Immediate actions to take in the event of exposure.

Emergency_Response Exposure Exposure Incident Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation Exposure->Type_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Type_Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush at Eyewash Station (15 min) 3. Seek Ophthalmologist Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for delayed sensitization Type_Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate Triage and First Aid response steps for specific exposure routes.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]

  • PubChem. (n.d.). Compound Summary: 2-Amino-1,3,4-thiadiazole (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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